Ac-rC Phosphoramidite-15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H64N5O9PSi |
|---|---|
Molecular Weight |
904.1 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1,51+1 |
InChI Key |
QKWKXYVKGFKODW-GIMIFAHKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of ¹⁵N-Labeled Cytidine Phosphoramidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of ¹⁵N-labeled cytidine (B196190) phosphoramidites, essential building blocks for the site-specific incorporation of isotopic labels into synthetic oligonucleotides. The ability to introduce ¹⁵N atoms into specific positions of RNA or DNA enables advanced structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are critical in drug discovery and development. This document outlines a recommended synthetic pathway, details experimental protocols, and presents quantitative data to assist researchers in the preparation of these valuable reagents.
Introduction
The site-specific incorporation of stable isotopes like ¹⁵N into nucleic acids is a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA.[1][2] ¹⁵N-labeled oligonucleotides are particularly valuable for NMR studies, as the ¹⁵N nucleus provides a sensitive probe for investigating hydrogen bonding, base pairing, and ligand interactions.[2][3][4] The synthesis of ¹⁵N-labeled phosphoramidites is a crucial prerequisite for the chemical synthesis of such labeled oligonucleotides. This guide focuses on a preferred and efficient route for the synthesis of ¹⁵N(3)-cytidine phosphoramidite (B1245037).
Synthetic Pathway Overview
The recommended synthetic route commences with a ¹⁵N-labeled uridine (B1682114) precursor, which is subsequently converted to the corresponding cytidine derivative. The synthesis involves a series of protection and functional group interconversion steps, culminating in the phosphitylation to yield the desired phosphoramidite. The key stages of this pathway are:
-
O⁴-Activation of Protected ¹⁵N(3)-Uridine: The synthesis begins with a suitably protected ¹⁵N(3)-uridine. The 4-position of the uracil (B121893) base is activated by sulfonylation to facilitate subsequent amination.
-
Amination to form ¹⁵N(3)-Cytidine: The activated uridine intermediate is then reacted with an ammonia (B1221849) source to introduce the exocyclic amino group, thereby forming the cytidine base.
-
Ribose Protection: The hydroxyl groups of the ribose sugar are appropriately protected to ensure regioselectivity in the final phosphitylation step. The Beigelman route, which employs a temporary 3',5'-O-di-tert-butylsilylene protection, is a highly efficient method for the selective 2'-O-silylation.[5]
-
5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is standard for solid-phase oligonucleotide synthesis.
-
Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent to generate the reactive phosphoramidite.
This synthetic strategy is depicted in the workflow diagram below.
Experimental Protocols
The following protocols are compiled from various sources and represent a viable route for the synthesis of ¹⁵N(3)-cytidine phosphoramidite.
O⁴-Trisylation of tBDMS-protected ¹⁵N(3)-Uridine
This procedure activates the 4-position of the uridine base for subsequent amination.
-
Materials:
-
tBDMS-protected ¹⁵N(3)-uridine
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Triethylamine (B128534) (NEt₃)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve tBDMS-protected ¹⁵N(3)-uridine in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude trisylated intermediate is often used in the next step without further purification.[2]
-
Conversion to Protected ¹⁵N(3)-Cytidine
This step involves the nucleophilic substitution of the O⁴-trisyl group with ammonia to form the cytidine base.
-
Materials:
-
Crude O⁴-trisylated ¹⁵N(3)-uridine intermediate
-
Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude trisylated intermediate in THF.
-
Add aqueous ammonium hydroxide to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected ¹⁵N(3)-cytidine derivative.
-
Protection of Ribose Hydroxyls (Beigelman Route)[5]
This multi-step procedure selectively protects the 2'-hydroxyl group.
-
Materials:
-
Protected ¹⁵N(3)-cytidine
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate)
-
tert-Butyldimethylsilyl chloride (tBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrogen fluoride-pyridine complex (HF in pyridine)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
3',5'-O-di-tert-butylsilylene protection: Dissolve the protected ¹⁵N(3)-cytidine in anhydrous DMF and cool to 0 °C. Add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise and stir for 40 minutes.
-
2'-O-tBDMS silylation: To the same reaction mixture, add imidazole followed by tBDMS-Cl. Warm the mixture to 60 °C and stir for 2 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
Removal of the 3',5'-silyl group: Dissolve the crude product in a mixture of pyridine and DCM. Add HF in pyridine at 0 °C and stir for 2 hours. Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate. Purify by silica gel chromatography.
-
5'-O-Dimethoxytritylation
This step protects the primary 5'-hydroxyl group.
-
Materials:
-
2'-O-tBDMS protected ¹⁵N(3)-cytidine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Pyridine, anhydrous
-
-
Procedure:
-
Dissolve the 2'-O-tBDMS protected ¹⁵N(3)-cytidine in anhydrous pyridine.
-
Add DMTr-Cl in portions at room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Concentrate the mixture and dissolve the residue in DCM.
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by silica gel chromatography.
-
Phosphitylation
The final step to generate the phosphoramidite.
-
Materials:
-
5'-O-DMT, 2'-O-tBDMS protected ¹⁵N(3)-cytidine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the fully protected ¹⁵N(3)-cytidine in anhydrous DCM under an inert atmosphere.
-
Add DIPEA to the solution.
-
Slowly add CEP-Cl at room temperature and stir for 4 hours.[6]
-
Monitor the reaction by ³¹P NMR spectroscopy or TLC.
-
Quench the reaction with methanol.
-
Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
-
Data Presentation
The following table summarizes typical yields for the key synthetic steps. Note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Reaction | Typical Yield (%) | Reference |
| 1 & 2 | O⁴-Trisylation and Amination | 60-70 (over 2 steps) | [2] |
| 3 | 2'-O-tBDMS Protection (Beigelman Route) | 60-66 (over multiple steps) | [5] |
| 4 | 5'-O-DMT Protection | 80-90 | [7] |
| 5 | Phosphitylation | 70-90 | [6] |
| Overall | Total Synthesis | ~10-20 | Calculated |
Characterization
The final ¹⁵N-labeled cytidine phosphoramidite and key intermediates should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all expected protons and the integrity of the protecting groups.
-
¹³C NMR: To verify the carbon skeleton.
-
³¹P NMR: To confirm the formation of the phosphoramidite, which should exhibit a characteristic signal around 148-150 ppm.
-
¹⁵N NMR: Direct or indirect (via ¹H-¹⁵N HSQC) detection to confirm the incorporation and position of the ¹⁵N label.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product and key intermediates, further verifying the incorporation of the ¹⁵N isotope.
Applications in Drug Development
The availability of ¹⁵N-labeled cytidine phosphoramidites is crucial for the development of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. Site-specific isotopic labeling allows for:
-
Structural Determination: Detailed NMR structural studies of drug-target complexes, providing insights into the binding mode and mechanism of action.
-
Dynamic Studies: Investigation of the conformational dynamics of both the drug and its target upon binding.
-
Metabolic Studies: Tracing the metabolic fate of oligonucleotide drugs in biological systems.[2]
Conclusion
The synthesis of ¹⁵N-labeled cytidine phosphoramidites is a multi-step process that requires careful control of protecting group chemistry and reaction conditions. The route outlined in this guide, starting from a ¹⁵N-labeled uridine precursor, represents an efficient and established method for obtaining these valuable research tools. The availability of these labeled building blocks is paramount for advancing our understanding of nucleic acid biology and for the rational design of novel oligonucleotide-based therapeutics.
References
- 1. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of 15N-Labeled RNA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biochemical properties, synthesis, and application of Nitrogen-15 (¹⁵N) labeled Ribonucleic Acid (RNA). The incorporation of stable isotopes, particularly ¹⁵N, is a cornerstone technique in modern structural biology, enabling high-resolution analysis of RNA structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Biochemical Properties of ¹⁵N-Labeled RNA
The primary advantage of ¹⁵N labeling lies in its nuclear properties. The ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. Unlike the highly abundant ¹⁴N isotope (spin=1), the spin-1/2 of ¹⁵N results in sharp, well-resolved NMR signals, which are essential for detailed molecular structure analysis.[1]
A critical biochemical property of ¹⁵N-labeled RNA is that the isotopic substitution is considered non-perturbative. The modest increase in mass has a negligible effect on the RNA's structure, folding, thermodynamic stability, and biological function. This allows researchers to study the molecule in a state that is, for all practical purposes, identical to its unlabeled counterpart. This principle is foundational to its use in biophysical studies, where the label serves as a passive probe rather than an active modifier.[2][3]
The key application of this property is in heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These experiments correlate the chemical shifts of protons directly bonded to ¹⁵N atoms, dramatically increasing spectral dispersion and resolving the signal overlap that plagues traditional one-dimensional proton NMR of large biomolecules.[2][4][5]
Synthesis and Yield of ¹⁵N-Labeled RNA
The most common method for producing ¹⁵N-labeled RNA for structural studies is through in vitro transcription (IVT) using T7 RNA polymerase.[2][6] This process requires ¹⁵N-labeled ribonucleoside triphosphates (NTPs), which are typically produced biosynthetically. The general workflow involves growing bacteria, such as E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched salt (e.g., ¹⁵NH₄Cl).[7] The bacteria incorporate the heavy isotope into all nitrogen-containing biomolecules, including ribosomal RNA (rRNA). The rRNA is then harvested, hydrolyzed into nucleotide monophosphates (NMPs), and enzymatically phosphorylated to yield high-purity ¹⁵N-NTPs for the transcription reaction.[7]
Quantitative Data on Synthesis and Yield
The following tables summarize typical yields at key stages of the ¹⁵N-labeled RNA production process.
| Parameter | Typical Yield | Source |
| ¹⁵N-NTP Production | ~180 µmoles of labeled NTPs per gram of ¹³C enriched glucose | [8] |
| In Vitro Transcription | >200 µg of pure mRNA from a 50 µL reaction | [9] |
| In Vitro Transcription | Up to 5-7 mg/mL of RNA in scalable reactions | [9] |
Table 1: Summary of typical yields for ¹⁵N-labeled NTP and RNA synthesis.
Application in Structural Biology: RNA-Protein Interaction Analysis
A primary application for ¹⁵N-labeled RNA is the study of interactions with proteins and other ligands, which is critical in drug discovery and molecular biology. By labeling the RNA, it can be selectively observed in the presence of an unlabeled binding partner. The technique of chemical shift perturbation (CSP) mapping is particularly powerful.[10][11]
In a typical CSP experiment, a series of ¹H-¹⁵N HSQC spectra are recorded for the ¹⁵N-labeled RNA, both free and in the presence of increasing concentrations of an unlabeled protein ligand. Upon binding, the chemical environment of the nitrogen and attached proton nuclei within the RNA changes, causing shifts in their corresponding peaks in the HSQC spectrum. By tracking these changes, researchers can precisely map the interaction interface on the RNA molecule.
Quantitative Analysis of Chemical Shift Perturbation
The magnitude of the chemical shift perturbation (Δδ) for each residue is calculated to quantify the effect of ligand binding. These values are used to identify the specific nucleotides most affected by the interaction.
| Residue Number | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined ΔδAV (ppm) |
| Gln 7 | 0.15 | 0.75 | 0.212 |
| Glu 32 | 0.12 | 0.60 | 0.170 |
| Gly 48 | 0.18 | 0.95 | 0.262 |
| Ser 52 | 0.16 | 0.80 | 0.226 |
Table 2: Example of quantitative chemical shift perturbation data for a ¹⁵N-labeled protein upon binding a ligand. The same principle applies to observing a ¹⁵N-labeled RNA binding to an unlabeled protein. The combined chemical shift change (ΔδAV) is calculated using the formula: ΔδAV = [(Δδ¹H)² + (α * Δδ¹⁵N)²]1/2, where α is a scaling factor (commonly ~0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[4]
Diagrams of Workflows and Principles
The following diagrams illustrate the key processes involved in the production and use of ¹⁵N-labeled RNA.
Caption: Chemo-enzymatic synthesis of ¹⁵N-labeled RNA.
Caption: Workflow for RNA-protein interaction analysis using NMR.
Caption: Principle of the ¹H-¹⁵N HSQC NMR experiment.
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription of ¹⁵N-Labeled RNA
This protocol provides a general framework for the synthesis of ¹⁵N-labeled RNA. Optimal concentrations of magnesium and NTPs are critical and may need to be adjusted based on the specific RNA sequence and length.[5][12]
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
¹⁵N-labeled rNTP solution mix (ATP, GTP, CTP, UTP), 10 mM each
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 5 mM Spermidine)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
At room temperature, assemble the following reaction in a 1.5 mL nuclease-free microfuge tube (for a 20 µL final volume):
-
Nuclease-free water to 20 µL
-
4 µL of 5x Transcription Buffer
-
2 µL of each ¹⁵N-rNTP (8 µL total)
-
1 µL of DNA template (1 µg)
-
0.5 µL of RNase Inhibitor
-
-
Mix gently by pipetting.
-
Add 1 µL of T7 RNA Polymerase to initiate the reaction. Mix gently.
-
Incubate the reaction at 37°C for 2-4 hours. For long transcripts, a lower temperature (e.g., 30°C) may improve the yield of full-length product.[5]
-
(Optional) Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Stop the reaction by adding a suitable buffer (e.g., containing EDTA).
-
Purify the RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or HPLC.[13]
Protocol 2: ¹H-¹⁵N HSQC Experiment for RNA
This protocol outlines the basic steps for acquiring a ¹H-¹⁵N HSQC spectrum on a ¹⁵N-labeled RNA sample. Specific parameters will vary based on the spectrometer, probe, and sample.[7]
Sample Preparation:
-
Prepare the ¹⁵N-labeled RNA sample to a final concentration of at least 50 µM, preferably higher (0.1 - 1.0 mM).
-
The sample buffer should be appropriate for maintaining RNA stability (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Add 5-10% Deuterium Oxide (D₂O) to the final sample for spectrometer locking.
-
Transfer the sample to a suitable NMR tube (e.g., a Shigemi tube for low-volume samples).
Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the D₂O signal and tune/match the probe for ¹H and ¹⁵N frequencies.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).
-
Set the key acquisition parameters:
-
¹H Spectral Width (sw): ~12-16 ppm, centered on the water resonance (~4.7 ppm).
-
¹⁵N Spectral Width (sw): ~30-40 ppm, centered around 115-120 ppm for amide groups.[1]
-
Direct Dimension (t₂): 1024 or 2048 complex points.
-
Indirect Dimension (t₁): 128 to 256 complex points.
-
Number of Scans (ns): 8, 16, or more per increment, depending on sample concentration.
-
Number of Dummy Scans (ds): At least 16 to reach steady state.
-
-
Calibrate the 90° pulses for both ¹H and ¹⁵N channels.
-
Set the receiver gain automatically (rga).
-
Start the acquisition (zg). A typical experiment can take from 30 minutes to several hours.
Processing:
-
Apply window functions (e.g., squared sine-bell) to both dimensions.
-
Perform a Fourier Transform (xfb).
-
Phase the spectrum manually in both dimensions.
-
Perform baseline correction as needed.
Conclusion
¹⁵N-labeling is an indispensable tool for the biochemical and biophysical analysis of RNA. By providing an NMR-active, non-perturbative probe, it enables detailed investigation of RNA structure, dynamics, and molecular interactions at atomic resolution. The methodologies for producing and analyzing ¹⁵N-labeled RNA are well-established, empowering researchers in basic science and drug development to unravel the complex roles of RNA in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2'-O-2-Thiophenylmethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thermal denaturation of double-stranded nucleic acids: prediction of temperatures critical for gradient gel electrophoresis and polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabolome Weakens RNA Thermodynamic Stability and Strengthens RNA Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking RNA's Secrets: A Technical Guide to Ac-rC Phosphoramidite-¹⁵N₂ for High-Resolution Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N⁴-acetylcytidine (ac⁴C) phosphoramidite (B1245037) doubly labeled with ¹⁵N (Ac-rC Phosphoramidite-¹⁵N₂), a specialized chemical tool for the precise determination of RNA structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Challenge of RNA Structural Analysis
The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, from gene regulation to catalysis. Elucidating these structures is paramount for understanding disease mechanisms and for the rational design of RNA-targeted therapeutics. However, the inherent complexity and conformational flexibility of RNA present significant challenges to high-resolution structural analysis.
NMR spectroscopy is a powerful technique for studying biomolecular structures in solution, but for larger RNAs, it is often hampered by severe spectral overlap and broad linewidths, making unambiguous resonance assignment difficult. The site-specific incorporation of stable isotopes, such as ¹⁵N, is a crucial strategy to overcome these limitations.[1][2] This guide focuses on the application of a custom-synthesized phosphoramidite, Ac-rC Phosphoramidite-¹⁵N₂, for introducing a structurally significant and isotopically labeled modified nucleotide into RNA oligonucleotides.
The Significance of N⁴-acetylcytidine (ac⁴C)
N⁴-acetylcytidine is a post-transcriptional RNA modification found across all domains of life.[][4] Its presence in functionally important regions of ribosomal RNA (rRNA) and transfer RNA (tRNA) suggests a critical role in maintaining structural integrity and modulating function.[5]
Key Properties of ac⁴C:
-
Duplex Stabilization: The acetyl group of ac⁴C enhances the stability of RNA duplexes. Studies have shown that the incorporation of ac⁴C into an RNA duplex can significantly increase its melting temperature (Tₘ), indicating a more stable structure.[4][5] This stabilization is primarily an enthalpic effect.[5]
-
Structural Enforcement: By stabilizing local RNA structure, ac⁴C can enforce a specific conformation, which can be critical for protein recognition or catalytic activity.[][5]
The ability to place ac⁴C at specific sites within a synthetic RNA, combined with the analytical power of ¹⁵N labeling, provides a unique tool to probe these stabilizing effects and to define local RNA architecture with high precision.
Synthesis of Ac-rC Phosphoramidite-¹⁵N₂
Ac-rC Phosphoramidite-¹⁵N₂ is not a standard commercially available reagent. However, it can be custom synthesized.[4][6][] The following section outlines a proposed synthetic pathway based on established chemical methods for synthesizing labeled and modified phosphoramidites.[1]
The synthesis involves two key stages: the preparation of ¹⁵N₂-labeled N⁴-acetylcytidine and its subsequent conversion to a phosphoramidite building block suitable for solid-phase synthesis.
Caption: Proposed synthetic workflow for Ac-rC Phosphoramidite-¹⁵N₂.
Experimental Protocol: Proposed Synthesis of ¹⁵N₂-N⁴-acetylcytidine
This protocol is adapted from methodologies for synthesizing ¹⁵N-labeled cytidine (B196190) phosphoramidites.[1]
-
Trisylation of Uridine: Start with commercially available uridine. Protect the hydroxyl groups and then activate the O⁴ position using 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl) in the presence of a base like triethylamine.
-
Amination with ¹⁵NH₄Cl: The activated O⁴-trisyl intermediate is then displaced by amination. To achieve double labeling, this step must be performed with ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) where the exocyclic amine is also labeled. This yields ¹⁵N₂-cytidine.
-
Protection of Hydroxyl and Amino Groups: The ¹⁵N₂-cytidine is then protected for solid-phase synthesis. The 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl is protected with a tert-butyldimethylsilyl (TBDMS) group.
-
Acetylation: The exocyclic N⁴ amino group is acetylated using acetic anhydride.
-
Phosphitylation: The final protected ¹⁵N₂-N⁴-acetylcytidine nucleoside is then phosphitylated at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final Ac-rC Phosphoramidite-¹⁵N₂.
Incorporation into RNA via Solid-Phase Synthesis
The synthesized Ac-rC Phosphoramidite-¹⁵N₂ can be incorporated into a target RNA sequence using a standard automated solid-phase synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Caption: Standard solid-phase RNA synthesis cycle.
Experimental Protocol: Solid-Phase Synthesis
-
Preparation: Dissolve the Ac-rC Phosphoramidite-¹⁵N₂ in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Install on a designated port on the RNA synthesizer.
-
Synthesis: Program the desired RNA sequence into the synthesizer. The standard synthesis cycle is used. For modified phosphoramidites, the coupling time may need to be extended to ensure high efficiency.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard deprotection protocol (e.g., AMA - a mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine).
-
Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
RNA Structure Determination by NMR Spectroscopy
The purified, ¹⁵N-labeled RNA is then prepared for NMR analysis. The presence of the ¹⁵N labels at the N³ and N⁴ positions of the acetylcytidine allows for a range of heteronuclear NMR experiments that resolve spectral overlap and provide valuable structural constraints.
Caption: Workflow for RNA structure determination using NMR.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The purified RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) and annealed by heating and slow cooling to ensure proper folding. For experiments observing exchangeable protons, the sample is prepared in 90% H₂O/10% D₂O.
-
Data Acquisition: A suite of NMR experiments is performed. A key experiment is the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) , which provides a fingerprint of the labeled site, correlating the proton and nitrogen chemical shifts.
-
Structural Analysis: The ¹⁵N labels facilitate the unambiguous assignment of resonances in the crowded spectra. They also enable the measurement of through-bond and through-space correlations, such as hydrogen bonding patterns via HNN-COSY experiments , which are critical for defining the RNA's secondary and tertiary structure.[1]
Data Presentation
Quantitative data is essential for evaluating the impact of ac⁴C on RNA stability and for assessing the quality of the synthesis.
Table 1: Thermodynamic Stability of ac⁴C in RNA Duplexes
This table summarizes the change in melting temperature (ΔTₘ) observed upon substituting a cytidine with N⁴-acetylcytidine in an RNA duplex.
| RNA Duplex Context | ΔTₘ (ac⁴C vs. C) (°C) | Reference |
| Fully complementary duplex based on human 18S rRNA | +1.7 | [5] |
| D-arm hairpin of eukaryotic tRNASer | +8.2 | [5] |
| Polyuridine DNA context | +0.4 | [2][5] |
Data indicates a significant stabilizing effect of ac⁴C, particularly in its native RNA structural contexts.
Table 2: Typical Coupling Efficiencies in Solid-Phase Synthesis
This table provides expected coupling efficiencies for standard and modified phosphoramidites. The efficiency of the custom-synthesized Ac-rC Phosphoramidite-¹⁵N₂ should be experimentally determined but is expected to be high.
| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) | Reference |
| Standard RNA Phosphoramidites | > 99% | |
| Modified Phosphoramidites (general) | 97 - >99% | |
| Custom Labeled Phosphoramidites | > 90% |
High coupling efficiency is critical for the synthesis of long, high-purity oligonucleotides.
Conclusion
Ac-rC Phosphoramidite-¹⁵N₂ represents a powerful, albeit specialized, tool for RNA structural biology. By combining the inherent structural influence of N⁴-acetylcytidine with the analytical advantages of ¹⁵N isotopic labeling, researchers can dissect the complexities of RNA folding and function with greater precision. While requiring custom synthesis, the insights gained from its application in NMR-based studies can accelerate the discovery and development of novel RNA-targeted therapeutics. This guide provides the foundational knowledge for the synthesis, incorporation, and utilization of this valuable chemical probe.
References
A Technical Guide to Isotopic Labeling of RNA using Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA structure, dynamics, and interactions is fundamental to understanding its diverse biological roles in gene regulation, catalysis, and signaling.[1] However, biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for atomic-resolution studies in solution, face significant challenges with RNA.[1][2][3] Larger RNA molecules produce complex NMR spectra with severe signal overlap and line broadening, making interpretation difficult.[3]
Stable isotope labeling, using isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), provides a powerful solution to these challenges.[1][4] While enzymatic methods like in vitro transcription are well-suited for uniform labeling, the chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry allows for the precise, site-specific introduction of isotopic labels.[1][4][5] This precise control is a major advantage, as it simplifies complex NMR spectra, resolves resonance ambiguities, and enables the detailed study of local conformational dynamics that are critical for understanding biological function and drug interactions.[4][5][6] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of isotopic labeling of RNA via phosphoramidite chemistry.
Core Principles: Solid-Phase Phosphoramidite Chemistry
The solid-phase synthesis of RNA is a cyclical process that builds the oligonucleotide chain in a 3' to 5' direction while it is anchored to a solid support. The cycle consists of four primary chemical steps: de-blocking, coupling, capping, and oxidation.[4] An isotopically labeled nucleotide is introduced by using a phosphoramidite building block containing the desired isotope during the coupling step at the specified position in the sequence.[4]
Synthesis of Labeled RNA Phosphoramidites
The critical precursors for this technique are the isotopically labeled nucleoside phosphoramidites. Their synthesis is a multi-step chemical process that requires careful protection of reactive groups. Several strategies have been developed to produce these essential building blocks.[1] A common challenge is the protection of the 2'-hydroxyl group of the ribose, with groups like 2′-O-tBDMS (tert-butyldimethylsilyl) and 2′-O-TOM (tri-iso-propylsilyloxymethyl) being frequently used due to the commercial availability of the corresponding unlabeled materials.[1][7]
A chemo-enzymatic strategy is often employed, starting from commercially available labeled precursors like [¹³C]-formic acid or by preparing labeled nucleosides through de novo biosynthesis.[1][7] These are then converted through a series of chemical reactions into the final phosphoramidite product.
Quantitative Data: Synthesis Yields
The overall yield of labeled phosphoramidite synthesis can vary significantly depending on the specific nucleoside and labeling pattern. The following table summarizes representative yields from published methods.
| Labeled Nucleoside/Phosphoramidite | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| [1-¹⁵N]-Adenosine Phosphoramidite | Inosine precursor | 8 | 16% | [1] |
| [1-¹⁵N]-Guanosine Phosphoramidite | Nitroso-inosine intermediate | 11 | 9% | [1] |
| [3-¹⁵N]-Uridine Phosphoramidite | Unlabeled 2′-O-tBDMS-uridine | 6 | 22% | [1] |
| [3-¹⁵N]-Cytidine Phosphoramidite | 2′-O-tBDMS-[3-¹⁵N]-uridine | 5 | 25% | [1] |
| [8-¹³C-1,7,NH₂-¹⁵N₃]-Adenosine | [8-¹³C-7,NH₂-¹⁵N₂]-adenosine | 5 | 60-62% | [1] |
| [8-¹³C-1,7,NH₂-¹⁵N₃]-Guanosine | [8-¹³C-7,NH₂-¹⁵N₂]-adenosine | 4 | 65-70% | [1] |
| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-UTP | [6-¹³C₂-1,3-¹⁵N₂]-uracil & [1,5-¹³C₂]-ribose | 1 (one-pot) | 90% | [3] |
| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-CTP | [6-¹³C₂-1,3-¹⁵N₂]-uracil & [1,5-¹³C₂]-ribose | 1 (one-pot) | 95% | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Site-Specifically Labeled RNA
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific isotopic label using an automated DNA/RNA synthesizer.
Materials:
-
Solid support (e.g., CPG resin) with the initial 3'-most nucleoside attached.
-
Unlabeled RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 2'-O-TBDMS).
-
Isotopically labeled RNA phosphoramidite(s) of choice.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizer (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
De-blocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous Methylamine 1:1).
-
Buffer for 2'-O-silyl deprotection (e.g., Triethylamine trihydrofluoride).
Methodology:
-
Synthesizer Setup: Load the solid support column, phosphoramidites, and all required reagents onto an automated synthesizer. Program the desired RNA sequence, specifying the cycle in which the labeled phosphoramidite will be coupled.
-
Initial De-blocking: The first cycle begins with the removal of the 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside on the solid support using the de-blocking solution.
-
Coupling: The next phosphoramidite in the sequence (either unlabeled or the specific isotopically labeled monomer) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester using the iodine solution.[5]
-
Cycle Iteration: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide until the full-length RNA sequence is assembled.
-
Final Cleavage and Deprotection: After the final cycle, the RNA is cleaved from the solid support using the AMA solution. This step also removes the protecting groups from the phosphate (B84403) backbone and the nucleobases.
-
2'-OH Deprotection: The 2'-O-silyl protecting groups (e.g., TBDMS) are removed by incubation in a specialized fluoride-containing buffer.
-
Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length, labeled oligonucleotide.
-
Quality Control: The final product's identity and purity are confirmed using techniques like mass spectrometry (to verify the mass increase from the isotope) and analytical HPLC.
Protocol 2: Metabolic Labeling of RNA with ¹³C-Precursors
For comparison, metabolic labeling offers a method for uniform incorporation of isotopes in cell culture.[8]
Materials:
-
Cultured cells of interest.
-
Cell culture medium deficient in the precursor to be labeled (e.g., glucose-free DMEM).
-
¹³C-labeled precursor (e.g., [U-¹³C₆]-glucose).
-
Standard cell culture reagents (FBS, antibiotics).
-
RNA extraction kit.
-
Reagents for RNA digestion to nucleosides.
-
LC-MS/MS system.
Methodology:
-
Cell Culture: Grow cells in standard medium to the desired confluency.
-
Medium Exchange: Replace the standard medium with the precursor-deficient medium containing the ¹³C-labeled precursor (e.g., [U-¹³C₆]-glucose).
-
Incubation: Culture the cells for a defined period to allow for the incorporation of the labeled precursor into newly synthesized RNA.[8]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or standard Trizol protocol.
-
RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to determine the ratio of labeled (heavy) to unlabeled (light) nucleosides, which allows for the quantification of RNA synthesis and turnover.[8]
Comparison of Labeling Methodologies
| Feature | Solid-Phase Synthesis (Phosphoramidites) | Enzymatic Synthesis (In Vitro Transcription) | Metabolic Labeling (In Vivo) |
| Labeling Pattern | Site-specific, segmental, or uniform | Primarily uniform; some complex chemo-enzymatic methods for site-specificity[9][10] | Uniform |
| Control over Label Position | Absolute, at any desired nucleotide[1][4][6] | Limited; depends on labeled NTP availability | None; depends on metabolic pathways |
| RNA Length | Practical limit of ~50-80 nucleotides due to decreasing yield[9][10] | Can produce very long RNAs (>1000 nt) | All cellular RNAs |
| Yield | Lower for long sequences | High | High (cellular level) |
| Cost of Labeled Precursors | High (labeled phosphoramidites)[11] | Moderate to high (labeled NTPs)[11] | Low to moderate (e.g., labeled glucose) |
| Primary Application | High-resolution NMR of specific sites, dynamics, drug binding[1][6] | NMR of small-to-medium RNAs, global structural analysis | RNA turnover, metabolic flux analysis, proteomics (SILAC)[8][12] |
Applications in Research and Drug Development
The ability to introduce isotopic labels at specific sites in an RNA molecule provides unparalleled insights into its function and interactions, which is critical for basic research and the development of RNA-based therapeutics.[4][12]
-
NMR Spectroscopy: Site-specific labels act as powerful probes. By labeling a single C-H pair in a large RNA, the corresponding signals in an NMR spectrum can be unambiguously identified and studied without interference from other signals.[6] This simplifies spectra, allows for the study of local dynamics at functionally important sites (like drug-binding pockets or catalytic cores), and helps monitor conformational changes upon ligand or drug binding.[1][6][10]
-
Mass Spectrometry: Isotopic labels serve as internal standards for the highly accurate quantification of RNA, its modifications, and its metabolites.[13][14][15] In drug development, this is essential for pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of an RNA therapeutic with high precision.[16]
-
Drug Discovery: Labeled oligonucleotides are used to characterize drug-target interactions.[12] By monitoring the chemical shift perturbations in an NMR spectrum of a labeled RNA upon addition of a small molecule, researchers can map the binding site and determine binding affinities, accelerating the optimization of drug candidates.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 13. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 15N-Labeled Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and application of 15N-labeled phosphoramidites for the production of isotopically labeled RNA. The site-specific incorporation of ¹⁵N into RNA oligonucleotides is an indispensable tool for detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, offering unparalleled insights into RNA function, molecular interactions, and the mechanisms of RNA-based therapeutics.
Introduction to 15N-Labeled RNA
Stable isotope labeling of RNA with ¹⁵N is a powerful strategy to overcome the inherent challenges of studying RNA structure and dynamics.[1][2] The introduction of ¹⁵N atoms at specific positions within the nucleobases allows for the selective observation of nuclei in crowded NMR spectra, facilitating resonance assignment and the characterization of complex RNA folds and intermolecular interactions.[2][3] This is particularly crucial for understanding the mechanisms of ribozymes, riboswitches, and RNA-protein complexes, which are central to numerous biological processes and are increasingly targeted in drug development.[3][4]
The primary method for generating site-specifically ¹⁵N-labeled RNA is through solid-phase chemical synthesis using labeled phosphoramidite (B1245037) building blocks.[2][3] This approach offers precise control over the placement of the isotopic label, a capability not afforded by enzymatic methods that typically result in uniform labeling.[2]
Synthesis of 15N-Labeled Phosphoramidites
The synthesis of ¹⁵N-labeled RNA phosphoramidites is a multi-step process that begins with the synthesis of ¹⁵N-labeled nucleobases, followed by their conversion to nucleosides, and finally to the desired phosphoramidite monomers. While various synthetic routes have been developed, this guide focuses on established and efficient methods for each of the four standard ribonucleosides.
Synthesis of 15N-Labeled Nucleosides
The introduction of the ¹⁵N isotope typically occurs at the nucleobase synthesis stage, utilizing ¹⁵N-labeled precursors.
Recommended Synthetic Routes for ¹⁵N-Labeled Ribonucleosides:
-
[3-¹⁵N]-Uridine and [3-¹⁵N]-Cytidine: A common strategy involves the synthesis of [3-¹⁵N]-uridine, which can then be converted to [3-¹⁵N]-cytidine. The synthesis of [3-¹⁵N]-uridine can be achieved in three steps with a 49% yield.[3] The subsequent conversion to [3-¹⁵N]-cytidine is accomplished in two additional steps with an 81% yield.[3]
-
[1-¹⁵N]-Adenosine: A preferred route starts from acetylated inosine, which undergoes N(1) nitration and subsequent substitution with ¹⁵NH₃.[4]
-
[1-¹⁵N]-Guanosine: Synthetic routes often utilize a Dimroth rearrangement of ¹⁵N(6)-labeled 1-alkoxy adenosines.[4]
-
[7,NH₂-¹⁵N₂]-Adenosine and [1,7,NH₂-¹⁵N₃]-Guanosine: These multiply labeled purines can be synthesized starting from 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N is introduced via nitrosation/reduction, followed by ring closure. The second ¹⁵N is introduced by displacement of a chloride with ¹⁵NH₃.[5]
Conversion of Nucleosides to Phosphoramidites
Once the ¹⁵N-labeled nucleoside is obtained, it must be appropriately protected and then phosphitylated to yield the final phosphoramidite building block suitable for solid-phase RNA synthesis.
General Workflow for Phosphoramidite Synthesis:
Caption: General workflow for the conversion of a 15N-labeled nucleoside to a phosphoramidite.
The choice of protecting groups, particularly for the 2'-hydroxyl, is critical for efficient solid-phase synthesis. Commonly used 2'-OH protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[3] While TBDMS is widely used, it can lead to lower coupling efficiencies and longer coupling times.[3]
Quantitative Data on Synthesis
The efficiency of each synthetic step is crucial for the overall yield of the ¹⁵N-labeled phosphoramidite. The following tables summarize reported yields for key synthetic transformations.
Table 1: Reported Yields for ¹⁵N-Labeled Nucleoside Synthesis
| Labeled Nucleoside | Number of Steps | Overall Yield (%) | Reference |
| [3-¹⁵N]-Uridine | 3 | 49 | [3] |
| [3-¹⁵N]-Cytidine (from Uridine) | 2 | 81 | [3] |
| [8-¹³C-1,7,NH₂-¹⁵N₃]-Adenosine | 5 | 60-62 | [3] |
| [8-¹³C-1,7,NH₂-¹⁵N₃]-Guanosine | 4 | 65-70 | [3] |
Table 2: Reported Yields for Phosphoramidite Synthesis from Protected Nucleosides
| Protected Nucleoside | Phosphitylation Reagent | Yield (%) | Reference |
| N-Ac,5′-O-DMTr,2′-O-TOM-nucleosides | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | ≥90 | [3] |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of ¹⁵N-Labeled RNA
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide with a site-specifically incorporated ¹⁵N-labeled phosphoramidite.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Unlabeled RNA phosphoramidites (A, C, G, U) with appropriate protecting groups.
-
¹⁵N-labeled RNA phosphoramidite.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride, N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).
Procedure:
-
Synthesizer Setup: Load all reagents and the solid support onto an automated DNA/RNA synthesizer.
-
Sequence Programming: Input the desired RNA sequence, specifying the cycle for the incorporation of the ¹⁵N-labeled phosphoramidite.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The activated phosphoramidite (either labeled or unlabeled) is coupled to the free 5'-hydroxyl group. Coupling efficiencies are typically >99%.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
-
Cycle Repetition: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.
-
Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude RNA is purified, typically by high-performance liquid chromatography (HPLC).
Characterization of ¹⁵N-Labeled RNA
Mass Spectrometry:
-
Purpose: To confirm the successful incorporation of the ¹⁵N label and to assess the isotopic purity of the synthesized RNA.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the RNA. The observed mass shift corresponds to the number of incorporated ¹⁵N atoms. Isotopic purity can be assessed by analyzing the isotopic distribution of the molecular ion peak. Mass accuracies of 0.1% for MALDI-TOF and 0.001% for Orbitrap mass spectrometers can confirm >99% ¹⁵N-labeling.[6]
NMR Spectroscopy:
-
Purpose: To verify the position of the ¹⁵N label and to conduct structural and dynamic studies.
-
Method: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or other multi-dimensional NMR experiments are performed. The presence of a correlation peak at the expected chemical shifts confirms the site-specific incorporation of the ¹⁵N label.
Applications and Experimental Workflows
¹⁵N-labeled RNA is instrumental in a variety of applications, particularly in the study of RNA-protein interactions, which are fundamental to gene regulation and other cellular processes.
Workflow for Studying RNA-Protein Interactions
The following diagram illustrates a typical experimental workflow for investigating the interaction between a ¹⁵N-labeled RNA and a protein of interest.
Caption: Workflow for studying RNA-protein interactions using 15N-labeled RNA.
This workflow enables the identification of the protein binding site on the RNA by monitoring chemical shift perturbations in the NMR spectra of the ¹⁵N-labeled RNA upon protein titration.
Conclusion
15N-labeled phosphoramidite chemistry provides a robust and precise method for the synthesis of site-specifically labeled RNA oligonucleotides. This technology is fundamental for advanced structural and dynamic studies of RNA and their complexes, driving progress in our understanding of RNA biology and the development of novel RNA-targeted therapeutics. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers embarking on the synthesis and application of ¹⁵N-labeled RNA.
References
- 1. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Acetyl-ribocytidine (Ac-rC) as a Protecting Group in Solid-Phase RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The success of solid-phase RNA synthesis hinges on the strategic use of protecting groups to ensure the fidelity and integrity of the synthesized sequence. Among these, the choice of protecting group for the exocyclic amine of cytidine (B196190) is critical. This technical guide provides an in-depth exploration of the N-acetyl-ribocytidine (Ac-rC) protecting group, detailing its advantages, relevant experimental protocols, and comparative performance data.
Introduction to Protecting Groups in RNA Synthesis
Solid-phase synthesis of RNA oligonucleotides is a cyclical process involving four key steps for the addition of each nucleotide: detritylation, coupling, capping, and oxidation.[1] To prevent unwanted side reactions at reactive sites on the nucleobases and the ribose sugar, these sites are temporarily masked with chemical moieties known as protecting groups. An ideal protecting group should be stable throughout the synthesis cycles but readily and selectively removable under conditions that do not compromise the integrity of the growing RNA chain.
The 2'-hydroxyl group of the ribose sugar, unique to RNA, presents a significant challenge, requiring a robust protecting group to prevent strand cleavage.[2] Similarly, the exocyclic amines of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (C) must be protected. Common protecting groups for these bases include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[3]
The N-Acetyl-ribocytidine (Ac-rC) Protecting Group
The N-acetyl-ribocytidine (Ac-rC) protecting group is a widely used protecting group for the exocyclic amine of cytidine in RNA synthesis.[4] Its popularity stems from its facile removal under mild basic conditions, which minimizes the risk of side reactions and damage to the synthesized RNA molecule.
Chemical Structure
The Ac-rC phosphoramidite (B1245037) is the building block used in solid-phase synthesis. It consists of the cytidine ribonucleoside with an acetyl group protecting the N4-amino group, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a phosphoramidite group at the 3'-hydroxyl, and a protecting group (commonly tert-butyldimethylsilyl, TBDMS) on the 2'-hydroxyl.
Caption: Chemical structure of Ac-rC phosphoramidite.
Advantages of the Ac-rC Protecting Group
The primary advantage of the Ac-rC protecting group lies in its rapid and clean deprotection. Compared to the more traditional benzoyl (Bz) protecting group for cytidine, the acetyl group is significantly more labile. This rapid removal is crucial for several reasons:
-
Minimization of Side Reactions: Prolonged exposure to the strong basic conditions required for deprotection can lead to undesirable side reactions, such as transamination of the cytidine base. The fast deprotection of Ac-rC significantly reduces the likelihood of such events.
-
Compatibility with Mild Deprotection Strategies: The lability of the acetyl group allows for the use of milder deprotection cocktails and shorter reaction times, which is particularly beneficial for the synthesis of long or sensitive RNA sequences.
-
Improved Purity of the Final Product: By minimizing side reactions, the use of Ac-rC can lead to a higher purity of the crude RNA oligonucleotide, simplifying the downstream purification process.
Quantitative Data and Performance Comparison
While direct head-to-head comparative studies providing extensive quantitative data are not always readily available in a single publication, the following tables summarize typical performance characteristics based on information from technical guides and research articles.
Coupling Efficiency
The coupling efficiency of phosphoramidites is a critical factor determining the overall yield of the final oligonucleotide. For RNA synthesis, coupling efficiencies are generally high, though they can be slightly lower than for DNA synthesis due to the steric hindrance of the 2'-hydroxyl protecting group.
| Protecting Group | Typical Coupling Efficiency per Step | Reference |
| Ac-rC | >99% | [5] |
| Bz-rC | >98% | General literature |
Note: Coupling efficiency is highly dependent on the synthesizer, reagents, and protocol used.
Deprotection Conditions and Time
The most significant advantage of Ac-rC is observed in the deprotection step.
| Protecting Group | Deprotection Reagent | Temperature | Deprotection Time | Potential Side Reactions |
| Ac-rC | Aqueous Methylamine/Ammonium Hydroxide (AMA) | 65°C | 10-15 minutes | Minimal |
| Bz-rC | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Transamination, chain degradation |
Experimental Protocols
The following section provides a detailed methodology for the key steps in solid-phase RNA synthesis utilizing the Ac-rC protecting group.
Solid-Phase RNA Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps, repeated for each nucleotide addition.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The column containing the solid support with the growing RNA chain is treated with the TCA solution to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction.
-
Time: 2-3 minutes.
2. Coupling:
-
Reagents:
-
Ac-rC phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The Ac-rC phosphoramidite and activator are delivered to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive with the free 5'-hydroxyl group of the growing RNA chain.
-
Time: 5-10 minutes.
3. Capping:
-
Reagents:
-
Capping A: Acetic anhydride/Pyridine/THF.
-
Capping B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in n-1 shortmer impurities.
-
Time: 1-2 minutes.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Time: 1-2 minutes.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Principles of Solid-Phase RNA Synthesis with Isotopic Labels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles and methodologies for the solid-phase synthesis of RNA oligonucleotides incorporating stable isotopic labels. The precise, site-specific introduction of isotopes such as 13C, 15N, and 2H into RNA is a powerful technique for elucidating structure, dynamics, and interactions at an atomic level, with significant applications in drug discovery and development.[1][2][]
Core Principles of Phosphoramidite (B1245037) Chemistry for Isotopic Labeling
Solid-phase synthesis is the preferred method for the chemical synthesis of RNA oligonucleotides.[4] This technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support, such as controlled-pore glass (CPG).[4][5] The solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing, which also enables automation.[4][5]
The most widely used chemical approach is the phosphoramidite method, which is a cyclical process involving four main chemical steps for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[1][4][] To introduce a stable isotope-labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step at the specified position in the sequence.[1]
A critical aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions.[7] Common protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) and 2'-O-triisopropylsilyloxymethyl (TOM).[7]
The Synthesis Cycle: A Step-by-Step Breakdown
The solid-phase synthesis of RNA using phosphoramidite chemistry is an iterative process. Each cycle adds one nucleotide to the growing chain.
-
De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with an acid, such as dichloroacetic acid in toluene.[4][5][8]
-
Coupling: The next nucleotide, in the form of a phosphoramidite monomer, is activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[4][9] The isotopically labeled phosphoramidite is introduced at this stage for site-specific labeling.[1]
-
Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are blocked or "capped." This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[4][5]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. A common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[4] For the introduction of an ¹⁸O label into the phosphate backbone, ¹⁸O-labeled water is used during this step.[10][11]
This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.[4]
Caption: The four main steps of the solid-phase RNA synthesis cycle.
Synthesis of Isotopically Labeled Phosphoramidites
The foundation of isotopically labeled RNA synthesis lies in the availability of labeled phosphoramidite building blocks. These can be produced through a combination of biotechnological and chemical methods.[12]
-
Uniform Labeling: Uniformly labeled phosphoramidites with 2H, 13C, and/or 15N are often synthesized from nucleosides obtained from labeled bacterial biomass.[12] These labeled nucleosides are then chemically protected to yield the final phosphoramidite.[12]
-
Site-Specific Labeling: For site-specific labeling, chemical synthesis is employed to create custom-labeled oligonucleotides with specific sequences and modifications.[12] This allows for the creation of independent spin systems for high-quality NMR studies.[12] A regioselective 2'-O-silylation, through a 3',5'-O-di-tert-butylsilanediyl protection, has been applied for the synthesis of [1'-¹³C]ribonucleoside phosphoramidite units.[13]
Experimental Protocols
General Solid-Phase Synthesis of an Isotopically Labeled RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specifically incorporated 13C-labeled phosphoramidite using an automated synthesizer.
Materials:
-
Controlled-pore glass (CPG) solid support with the first nucleoside pre-attached.
-
Standard and isotopically labeled ribonucleoside phosphoramidites.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (1-methylimidazole/THF).
-
Oxidizing solution (iodine in THF/pyridine/water).
-
De-blocking solution (e.g., 3% dichloroacetic acid in toluene).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup: Load the solid support column, phosphoramidites (standard and labeled), and all necessary reagents onto the automated synthesizer.
-
Synthesis Program: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the isotopically labeled phosphoramidite will be introduced.
-
Initiation: The synthesis begins with the de-blocking of the 5'-DMT group of the nucleoside on the solid support.
-
Elongation Cycles: The synthesizer will automatically perform the four-step cycle (de-blocking, coupling, capping, oxidation) for each nucleotide in the sequence.
-
During the specified coupling step, the isotopically labeled phosphoramidite is delivered to the column for incorporation into the growing chain.
-
-
Final De-blocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on).
Cleavage and Deprotection
After synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed.[4]
Materials:
-
Cleavage and deprotection solution (e.g., a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA)).[4]
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-hydroxyl (TBDMS) deprotection.[14]
-
Anhydrous DMSO.[14]
Procedure:
-
Cleavage from Support and Removal of Base/Phosphate Protecting Groups:
-
Removal of 2'-Hydroxyl Protecting Groups (TBDMS):
Caption: The sequential steps from synthesis completion to the final purified product.
Purification of Isotopically Labeled RNA
Purification is essential to isolate the full-length product from shorter, failed sequences. Common methods include polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification Protocol:
-
Add an equal volume of RNA loading buffer to the deprotected RNA sample.
-
Heat the sample at 95°C for 3-5 minutes and then place it on ice.
-
Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA band by UV shadowing.[16]
-
Excise the band corresponding to the full-length product.
-
Elute the RNA from the gel slice using an appropriate elution buffer.
-
Precipitate the RNA from the elution buffer, wash with ethanol, and resuspend in an appropriate RNase-free buffer.
Quantitative Data in Solid-Phase RNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the final product.
| Parameter | Typical Value/Condition | Reference |
| Phosphoramidite Coupling Time | Up to 6 minutes | [7] |
| Oxidation Time | 1-2 minutes | [4] |
| Base Deprotection (AMA) | 10 minutes at 65°C | [14][15] |
| 2'-TBDMS Deprotection (TEA·3HF) | 2.5 hours at 65°C | [14] |
| Overall Yield for a 20-mer (98% coupling efficiency) | ~67% | [17] |
Applications in Research and Drug Development
The ability to incorporate stable isotopes at specific sites in an RNA molecule provides researchers with a powerful tool for a variety of applications:
-
Structural Biology: Isotopic labeling is instrumental for NMR spectroscopy studies to determine the three-dimensional structure of RNA molecules and their complexes with proteins or small molecules.[18][19][20][21][22] Site-specific labeling helps to resolve spectral overlap, a common challenge in NMR studies of large RNAs.[18][22][23]
-
Drug Discovery: Labeled RNA can be used to study the binding kinetics and affinities of drug candidates that target RNA.[2] This information is crucial for optimizing drug design and advancing drug development pipelines.[2]
-
Pharmacokinetic Studies: Isotope-labeled RNA can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of RNA-based therapeutics.[10]
-
Metabolomics: Isotopically labeled nucleotides can be used to trace the biosynthetic and degradation pathways of RNA.[]
Caption: Key applications of isotopically labeled RNA in scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 7. atdbio.com [atdbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 13. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. benchchem.com [benchchem.com]
- 17. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Handling of 15N-Labeled Phosphoramidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the stability and handling of 15N-labeled phosphoramidites. These isotopically labeled reagents are indispensable for advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are crucial for elucidating the structure, dynamics, and interactions of nucleic acids in academic research and therapeutic drug development.[1][2] While the fundamental chemical properties of 15N-labeled phosphoramidites are comparable to their unlabeled counterparts, their high value and the sensitivity of the experiments in which they are used demand rigorous handling and storage protocols to ensure their integrity and prevent costly experimental failures.
Core Principles of Phosphoramidite (B1245037) Stability
The stability of phosphoramidites, including their 15N-labeled variants, is primarily dictated by their susceptibility to two main degradation pathways: hydrolysis and oxidation.[3] These reactions compromise the phosphoramidite's ability to efficiently couple with the growing oligonucleotide chain during solid-phase synthesis, leading to lower yields and the introduction of impurities.[4]
1. Hydrolysis: The trivalent phosphorus (P(III)) center of a phosphoramidite is highly reactive towards water, especially under acidic conditions. This reaction leads to the formation of a phosphonate (B1237965) diester (H-phosphonate), which is inactive in the standard coupling step of oligonucleotide synthesis.
2. Oxidation: Exposure to oxygen can lead to the oxidation of the P(III) center to a pentavalent phosphate (B84403) (P(V)) species. This oxidized form is also incapable of participating in the coupling reaction, effectively terminating the chain extension at that point.
The inherent stability of phosphoramidites is also influenced by the nucleobase. Generally, the order of stability in solution is T > dC > dA > dG, with guanosine (B1672433) (dG) phosphoramidites being notably the most prone to degradation.[5] This increased instability is partly due to the susceptibility of the O6 position of guanine (B1146940) to modification and autocatalytic degradation pathways.[6][7]
The choice of protecting groups for the exocyclic amines of the nucleobases also plays a role in stability. "Mild" protecting groups, which are designed for easier removal after synthesis, can sometimes render the phosphoramidite monomer less stable in solution compared to those with more robust protecting groups.[6]
Quantitative Stability Data
While specific, direct comparative studies on the degradation kinetics of 15N-labeled versus unlabeled phosphoramidites are not extensively published, the stability profiles are widely considered to be highly similar. The introduction of a 15N isotope is not expected to significantly alter the chemical reactivity of the phosphoramidite moiety. Therefore, the stability data for standard phosphoramidites serves as a reliable guide.
The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites in acetonitrile (B52724) solution over time when stored under an inert atmosphere.
| Nucleoside Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile Solution[5] |
| Thymidine (T) | 2% |
| Deoxycytidine (dC) | 2% |
| Deoxyadenosine (dA) | 6% |
| Deoxyguanosine (dG) | 39% |
This data highlights the significantly lower stability of dG phosphoramidite in solution.
Recommended Handling and Storage Protocols
To mitigate degradation, strict adherence to anhydrous and anaerobic handling techniques is paramount.
Solid Phosphoramidites:
Solid phosphoramidites are relatively stable when stored correctly. Long-term storage recommendations are outlined below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a non-frost-free freezer.[8] | Minimizes thermal degradation and prevents temperature cycling which can introduce moisture. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[8] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Handling | Allow the container to warm to room temperature for at least 30-60 minutes before opening. | Prevents condensation of atmospheric moisture onto the cold powder. |
Phosphoramidites in Solution:
Phosphoramidites are significantly less stable once dissolved. Solutions should be prepared fresh whenever possible. For routine use on automated synthesizers, solutions can be stored on the instrument for a limited time.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous acetonitrile with a water content of <30 ppm.[3] | Minimizes the primary degradation pathway of hydrolysis. |
| Storage | For short-term (2-3 days), store on the synthesizer at room temperature. For longer-term, store at -20°C.[9] | Reduces the rate of degradation. Guanosine phosphoramidites can degrade significantly in a matter of days at room temperature.[5] |
| Additives | Consider the use of activated 3Å molecular sieves in the solvent bottle. | Helps to scavenge any residual moisture in the solvent. |
Experimental Protocols
Protocol 1: Preparation of 15N-Labeled Phosphoramidite Solution for Oligonucleotide Synthesis
This protocol describes the preparation of a phosphoramidite solution for use in an automated DNA/RNA synthesizer.
Materials:
-
Vial of 15N-labeled phosphoramidite powder
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas source with a regulator and sterile filter
-
Dry, oven-baked, and cooled glassware (e.g., syringe, needles)
-
Septum-sealed bottle for the synthesizer
Procedure:
-
Ensure all glassware is scrupulously dried and cooled under an inert atmosphere.
-
Allow the vial of solid 15N-labeled phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening.
-
Under a gentle stream of inert gas, carefully transfer the required amount of phosphoramidite powder into the synthesizer bottle.
-
Seal the bottle with the septum cap.
-
Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile to the bottle to achieve the desired concentration (typically 0.05 M to 0.1 M).
-
Gently swirl the bottle to dissolve the powder completely. Avoid vigorous shaking to minimize the introduction of oxygen.
-
The solution is now ready to be placed on the synthesizer.
Protocol 2: Quality Assessment by ³¹P NMR Spectroscopy
³¹P NMR is a powerful and direct method to assess the purity of phosphoramidites by quantifying the active P(III) species relative to its degradation products.[10][11]
Materials:
-
Phosphoramidite sample (solid or in solution)
-
Anhydrous deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d)
-
NMR tube with a cap
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Prepare a sample of the phosphoramidite in the chosen deuterated solvent inside an NMR tube. All handling should be performed under an inert atmosphere to prevent degradation during sample preparation.
-
Acquire a proton-decoupled ³¹P NMR spectrum. The active phosphoramidite typically appears as a singlet (or a pair of singlets for diastereomers) in the region of 140-155 ppm.[10]
-
Degradation products will appear at different chemical shifts:
-
Oxidized P(V) species: -25 to 99 ppm.[11]
-
H-phosphonates (from hydrolysis): Around 0-20 ppm.
-
-
Integrate the peaks corresponding to the active phosphoramidite and the degradation products to determine the purity of the sample.
Protocol 3: Impurity Profiling by HPLC-MS
Reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is an excellent method for separating and identifying various impurities.[3][12]
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile
-
Mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: acetonitrile)[12]
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the phosphoramidite sample in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[11]
-
Inject the sample onto the HPLC system. Due to the chiral phosphorus center, the main product often appears as two closely eluting peaks (diastereomers).[13]
-
Run a gradient elution to separate the main product from impurities.
-
Monitor the eluent using both a UV detector and a mass spectrometer.
-
The mass spectrometer will help in identifying the impurities based on their mass-to-charge ratio. Common impurities include the oxidized phosphoramidite and the hydrolyzed product (H-phosphonate).
Visualizing Workflows and Degradation Pathways
Diagrams generated using Graphviz provide clear visual representations of key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. usp.org [usp.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Methodological & Application
Application Notes and Protocols for Ac-rC Phosphoramidite-¹⁵N₂ in NMR Pulse Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into ribonucleic acids (RNA) is a powerful technique for elucidating their three-dimensional structure, dynamics, and interactions with ligands, proteins, and other nucleic acids. Ac-rC Phosphoramidite-¹⁵N₂, a cytidine (B196190) phosphoramidite (B1245037) with an acetyl-protected exocyclic amine and ¹⁵N labels at the N3 and exocyclic N4 positions, serves as a crucial building block for the chemical synthesis of ¹⁵N-labeled RNA oligonucleotides. This enables a suite of advanced Nuclear Magnetic Resonance (NMR) experiments that provide high-resolution insights into RNA biology, which is essential for drug discovery and development.
These application notes provide an overview of the utility of Ac-rC Phosphoramidite-¹⁵N₂ and detailed protocols for key ¹⁵N-edited NMR pulse sequences.
Key Applications
-
High-Resolution Structure Determination: ¹⁵N-labeling allows for the dispersion of proton signals into a second dimension in heteronuclear correlation experiments, significantly reducing spectral overlap, a common challenge in NMR studies of nucleic acids[1][2]. This is critical for the unambiguous assignment of resonances and the determination of RNA structures.
-
Probing Hydrogen Bonding and Base Pairing: The nitrogen atoms in cytidine are directly involved in Watson-Crick base pairing. ¹⁵N NMR spectroscopy can be used to directly probe the formation and dynamics of these hydrogen bonds[3].
-
Characterizing RNA Dynamics: ¹⁵N relaxation experiments can provide information on the pico- to nanosecond timescale motions of the nucleobases, offering insights into the flexibility and conformational changes of RNA molecules upon ligand binding or protein interaction.
-
Studying RNA-Ligand Interactions: By monitoring changes in the ¹⁵N and ¹H chemical shifts of a ¹⁵N-labeled RNA upon titration with a small molecule or protein, binding sites can be mapped, and dissociation constants can be determined[4].
Data Presentation: Representative NMR Data
The following tables summarize typical ¹H and ¹⁵N chemical shift ranges and J-coupling constants for cytidine in an A-form RNA helix. It is important to note that the exact values will be dependent on the local sequence context and RNA conformation.
Table 1: Representative ¹H and ¹⁵N Chemical Shifts for Cytidine in RNA
| Atom | Chemical Shift Range (ppm) |
| H1' | 5.2 - 6.2 |
| H2' | 4.0 - 5.0 |
| H3' | 4.0 - 5.0 |
| H4' | 4.0 - 5.0 |
| H5 | 5.0 - 6.0 |
| H6 | 7.0 - 8.0 |
| N3 | 180 - 210 |
| N4 | 80 - 100 |
Note: Chemical shifts are referenced to DSS for ¹H and liquid ammonia (B1221849) for ¹⁵N.[3][4]
Table 2: Typical J-Coupling Constants Involving Cytidine Nuclei
| Coupling | Typical Value (Hz) |
| ¹J(N3, H3) | ~90 |
| ¹J(N4, H4) | ~90 |
| ²J(N3, H2') | 2 - 4 |
| ³J(H1', H2') | 1 - 2 |
| ³J(H5, H6) | ~7.5 |
Note: These values can vary based on local geometry and dynamics.[5][6][7]
Experimental Protocols
Protocol 1: 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)
The 2D ¹H-¹⁵N HSQC is a fundamental experiment for ¹⁵N-labeled RNA, providing a fingerprint of all the ¹H-¹⁵N correlations.
Methodology:
-
Sample Preparation: Dissolve the ¹⁵N-labeled RNA synthesized with Ac-rC Phosphoramidite-¹⁵N₂ in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) to a final concentration of 0.1-1.0 mM. Add 5-10% D₂O for the lock signal.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock and shim the spectrometer on the sample.
-
Calibrate the 90° pulses for both ¹H and ¹⁵N.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: hsqcetf3gpsi (or equivalent with sensitivity enhancement and water suppression)[8].
-
Spectral Width (¹H): 12-16 ppm, centered at the water resonance (~4.7 ppm).
-
Spectral Width (¹⁵N): 40-50 ppm, centered around 150 ppm (adjust based on expected cytidine imino and amino signals).
-
Number of Points (¹H): 2048.
-
Number of Increments (¹⁵N): 128-256.
-
Number of Scans: 8-16 per increment, depending on sample concentration.
-
Recycle Delay: 1.5 - 2.0 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of acquired points.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Protocol 2: 3D ¹⁵N-edited NOESY-HSQC
This experiment is crucial for obtaining distance restraints between protons, which are essential for 3D structure calculation. It resolves the NOE correlations in a third ¹⁵N dimension.
Methodology:
-
Sample Preparation: As described for the 2D ¹H-¹⁵N HSQC. Higher concentrations are recommended.
-
Spectrometer Setup: As described for the 2D ¹H-¹⁵N HSQC.
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: noesyhsqcfpf3gpsi3d (or equivalent)[9].
-
Spectral Widths (¹H and ¹⁵N): Same as for the 2D ¹H-¹⁵N HSQC.
-
Number of Points (¹H direct): 1024.
-
Number of Increments (¹⁵N indirect): 64-96.
-
Number of Increments (¹H indirect): 128-256.
-
NOESY Mixing Time: 100-250 ms, depending on the size of the RNA and the desired NOE correlations.
-
Number of Scans: 8-16 per increment.
-
Recycle Delay: 1.5 - 2.0 seconds.
-
-
Processing:
-
Process the data similarly to the 2D HSQC, applying window functions, zero-filling, and Fourier transformation in all three dimensions.
-
Visualizations
Caption: Experimental workflow for RNA structure determination using ¹⁵N₂-Ac-rC phosphoramidite.
Caption: Simplified pulse sequence diagram for a 2D ¹H-¹⁵N HSQC experiment.
References
- 1. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 3. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Database proton NMR chemical shifts for RNA signal assignment and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSQC_15N.nan [protocols.io]
- 9. NOESYHSQC_15N_3D.nan [protocols.io]
Application Notes and Protocols for In-cell NMR Studies Using Ac-rC Phosphoramidite-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules within their native cellular environment. This approach provides unparalleled insights at atomic resolution, bridging the gap between in vitro structural biology and cell biology. The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA molecules is crucial for simplifying complex NMR spectra and enhancing signal sensitivity.
Ac-rC Phosphoramidite-¹⁵N₂ is a key reagent for the solid-phase synthesis of RNA oligonucleotides containing cytidine (B196190) residues labeled with two ¹⁵N atoms in the nucleobase. This application note provides detailed protocols for the use of Ac-rC Phosphoramidite-¹⁵N₂ in the synthesis of labeled RNA and its subsequent application in in-cell NMR studies, using the investigation of RNA-protein interactions in the NF-κB signaling pathway as a model system.
Data Presentation
Table 1: Quantitative Parameters in ¹⁵N-labeled RNA Synthesis
| Parameter | Typical Value | Notes |
| Ac-rC Phosphoramidite-¹⁵N₂ Synthesis Yield | 15-40% | The multi-step chemical synthesis of the labeled phosphoramidite (B1245037) building block can have variable yields. |
| Coupling Efficiency per Step | >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides. A slight decrease can significantly reduce the yield of the full-length product.[1][2] |
| Overall Yield of Labeled RNA (20-mer) | 5-20% | The final yield of purified RNA is dependent on the length of the oligonucleotide and the efficiency of the synthesis and purification steps. |
| ¹⁵N₂ Incorporation Efficiency | >98% | Assessed by mass spectrometry. |
Table 2: Comparison of RNA Labeling Strategies for NMR
| Labeling Strategy | Advantages | Disadvantages |
| Phosphoramidite Synthesis (Site-specific) | Precise control over label position; simplifies NMR spectra; no sequence restrictions for synthesis.[3] | Limited to shorter RNA sequences (<76 nt); higher cost for labeled phosphoramidites.[3] |
| In Vitro Transcription (Uniform Labeling) | Cost-effective for uniform labeling of long RNAs; can produce large quantities.[4][5] | "All-or-nothing" labeling leads to complex spectra; requires a T7 promoter sequence. |
| Chemo-enzymatic Synthesis | Can produce gram quantities of labeled NTPs with high yields (>80%); allows for a variety of labeling patterns.[4] | Can be a complex, multi-step process. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide using Ac-rC Phosphoramidite-¹⁵N₂.
Materials:
-
Ac-rC Phosphoramidite-¹⁵N₂
-
Unlabeled RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Automated DNA/RNA synthesizer
Method:
-
Synthesizer Preparation: Prepare the required reagents and load them onto the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the position(s) for the incorporation of the Ac-rC Phosphoramidite-¹⁵N₂.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.
-
Coupling: Activation of the incoming phosphoramidite (e.g., Ac-rC Phosphoramidite-¹⁵N₂) and its coupling to the 5'-hydroxyl of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
Protocol 2: Deprotection and Purification of ¹⁵N₂-Labeled RNA
Materials:
-
Ammonia/methylamine solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Glen-Pak™ RNA purification cartridge or HPLC system
-
RNase-free water
Method:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a vial and add a solution of ammonia/methylamine.
-
Incubate at the recommended temperature and time (e.g., 65°C for 15 minutes) to cleave the RNA from the support and remove the base-protecting groups.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the RNA pellet in a solution of TEA·3HF in DMF or DMSO.
-
Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
-
Quenching and Purification:
-
Quench the deprotection reaction according to the chosen purification method.
-
For cartridge purification (e.g., Glen-Pak™), follow the manufacturer's protocol for DMT-on purification.
-
For HPLC purification, the crude deprotected RNA can be purified by ion-exchange or reverse-phase HPLC.
-
-
Desalting and Quantification:
-
Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation.
-
Quantify the final product by UV-Vis spectrophotometry at 260 nm.
-
Verify the mass and isotopic incorporation using mass spectrometry.
-
Protocol 3: In-cell NMR Sample Preparation and Data Acquisition
Materials:
-
Purified ¹⁵N₂-labeled RNA
-
Mammalian cells (e.g., HEK293T)
-
Electroporation buffer
-
Electroporator and cuvettes
-
Cell culture medium
-
RNase inhibitor cocktail[6]
-
NMR spectrometer equipped with a cryoprobe
Method:
-
Cell Culture: Culture HEK293T cells to the desired density.
-
RNA Delivery by Electroporation:
-
Harvest and wash the cells.
-
Resuspend the cells in electroporation buffer containing the ¹⁵N₂-labeled RNA and an RNase inhibitor cocktail.[6]
-
Transfer the cell suspension to an electroporation cuvette and apply the appropriate electrical pulse.
-
After electroporation, allow the cells to recover in fresh culture medium.
-
-
NMR Sample Preparation:
-
Gently harvest the cells and wash them with a suitable buffer.
-
Resuspend the cell pellet in the final NMR buffer to a concentration suitable for NMR analysis.
-
Transfer the cell suspension to an NMR tube.
-
-
In-cell NMR Data Acquisition:
-
Acquire ¹H-¹⁵N HSQC spectra to observe the signals from the labeled cytidine residues in the RNA.
-
Use appropriate pulse sequences optimized for in-cell NMR to enhance sensitivity and minimize background signals.
-
Monitor cell viability throughout the experiment.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. idtdna.com [idtdna.com]
- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-cell NMR spectra of chemically unmodified RNA at physiological temperature with extended lifetime through RNase inhibitor cocktail in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of 15N-Labeled RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is a powerful technique for elucidating the structure, dynamics, and molecular interactions of RNA.[1] Solid-phase synthesis offers a robust and versatile method for producing these labeled molecules, allowing for precise control over the placement of the isotopic labels.[1][2] This capability is particularly crucial for nuclear magnetic resonance (NMR) spectroscopy studies, where site-specific labeling can simplify complex spectra and provide unambiguous insights into RNA folding and function.[1][2] These application notes provide a detailed overview and protocols for the solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides.
Key Advantages of Solid-Phase Synthesis for ¹⁵N-Labeled RNA
-
Site-Specific Labeling: Enables the precise incorporation of ¹⁵N-labeled nucleotides at any desired position within the RNA sequence.[1][2]
-
High Purity: Automated synthesis and subsequent purification steps yield high-purity oligonucleotides suitable for demanding applications like NMR.
-
Versatility: Compatible with a wide range of chemical modifications in addition to isotopic labeling.
-
Automation: The process is well-suited for automation, allowing for reproducible and efficient synthesis.[3]
Quantitative Data Summary
The efficiency of solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides is influenced by several factors, including the choice of protecting groups for the 2'-hydroxyl of the ribonucleosides, the length of the oligonucleotide, and the specific coupling conditions. Below is a summary of typical quantitative data gathered from various studies.
| Parameter | Typical Value(s) | Notes |
| ¹⁵N-Labeled Phosphoramidite (B1245037) Synthesis Yield | 16% - 90% | The yield for the synthesis of the ¹⁵N-labeled phosphoramidite building blocks can vary significantly depending on the specific nucleoside and the synthetic route. For example, the synthesis of [3,NH₂-¹⁵N₂]-cytidine phosphoramidite has been reported with a 16% yield over 6 steps, while the final phosphitylation step to create the amidite can exceed 90% yield.[4] |
| Coupling Efficiency (per cycle) | ~99% | High coupling efficiency is crucial for the synthesis of longer oligonucleotides. Modern activators and optimized protocols enable coupling efficiencies of approximately 99%.[2][5] |
| Overall Synthesis Yield (Final Oligonucleotide) | Highly dependent on length | The overall yield decreases exponentially with the length of the oligonucleotide. For a 25-mer with 99% coupling efficiency, the theoretical maximum yield is ~79%. This drops to ~37% for a 50-mer with a 98% coupling efficiency.[5] For shorter ¹⁵N-labeled RNA fragments (8-12 nts), the process is more efficient.[4] |
| Isotopic Enrichment | >99% | The isotopic purity of the final ¹⁵N-labeled RNA is typically very high, often exceeding 99%, as confirmed by mass spectrometry. |
| Final Purity (after HPLC) | >90% | Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying the final product, typically achieving a purity of greater than 90%.[1] |
Experimental Protocols
I. Synthesis of ¹⁵N-Labeled Ribonucleoside Phosphoramidites
The synthesis of ¹⁵N-labeled RNA oligonucleotides begins with the chemical synthesis of the corresponding ¹⁵N-labeled ribonucleoside phosphoramidites. This is a multi-step organic synthesis process that is typically performed by specialized laboratories or commercial vendors. The general approach involves introducing the ¹⁵N label into the nucleobase, followed by the attachment of the protected ribose sugar and subsequent phosphitylation to generate the phosphoramidite. Various synthetic strategies have been developed for different nucleobases.[4]
II. Automated Solid-Phase Synthesis of ¹⁵N-Labeled RNA
The core of the methodology is the automated solid-phase synthesis, which follows a cyclic four-step process for each nucleotide addition.[3]
Materials and Reagents:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled and ¹⁵N-labeled ribonucleoside phosphoramidites with appropriate protecting groups (e.g., 5'-DMT, 2'-O-TBDMS or 2'-O-TOM, and base-labile protecting groups on the nucleobases)
-
Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)
-
Activator Solution: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile (B52724)
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine
-
Capping Solution B: N-Methylimidazole in THF
-
Oxidizing Solution: Iodine in THF/water/pyridine
-
Anhydrous acetonitrile
Protocol:
-
Initialization: The synthesis begins with the first nucleoside attached to the CPG solid support, typically in a synthesis column. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.
-
Step 1: Deblocking (Detritylation): The DMT group is removed by treating the solid support with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile to remove the acid and the cleaved DMT cation.
-
Step 2: Coupling: The desired ¹⁵N-labeled (or unlabeled) phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. This reaction is highly sensitive to moisture, so anhydrous conditions are critical. Coupling times for RNA synthesis are generally longer than for DNA synthesis, typically around 6 minutes.[2]
-
Step 3: Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
Cycle Repetition: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence. The synthesizer is programmed to deliver the correct phosphoramidite (labeled or unlabeled) at the desired position in the sequence.
III. Cleavage and Deprotection
Materials and Reagents:
-
Ammonia/methylamine (AMA) solution or concentrated ammonium (B1175870) hydroxide
-
Triethylamine trihydrofluoride (TEA·3HF) or tetra-n-butylammonium fluoride (B91410) (TBAF)
Protocol:
-
Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the column is treated with AMA solution at elevated temperature (e.g., 65°C for 15 minutes). This cleaves the RNA oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-Protecting Group Removal: The silyl (B83357) protecting groups on the 2'-hydroxyls are removed by treatment with a fluoride source such as TEA·3HF or TBAF.
IV. Purification by Reversed-Phase HPLC
Protocol:
-
Sample Preparation: The crude, deprotected oligonucleotide is dissolved in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 5% Acetonitrile in 0.1 M TEAA, pH 7
-
Mobile Phase B: 30% Acetonitrile in 0.1 M TEAA, pH 7
-
Gradient: A linear gradient from 0% to 100% of Mobile Phase B over a set time (e.g., 15-20 minutes).
-
Detection: UV absorbance at 260 nm.
-
Temperature: Elevated temperature (e.g., 60°C) is often used to improve separation.
-
-
Fraction Collection and Desalting: The fraction corresponding to the full-length product is collected, and the volatile TEAA buffer is removed by lyophilization. The sample is then desalted using a size-exclusion column or ethanol (B145695) precipitation.
V. Characterization by Mass Spectrometry
Protocol:
-
Sample Preparation: The purified and desalted ¹⁵N-labeled RNA is dissolved in a matrix solution suitable for MALDI-TOF or in a solvent compatible with ESI-MS.
-
Mass Analysis: The sample is analyzed by mass spectrometry to confirm the molecular weight of the synthesized oligonucleotide. The mass shift corresponding to the number of incorporated ¹⁵N atoms provides direct confirmation of successful labeling and allows for the calculation of isotopic enrichment.
Diagrams
Caption: Workflow for the solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides.
Caption: Logical relationship for the synthesis of a ¹⁵N-labeled phosphoramidite building block.
References
- 1. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Illuminating RNA-Protein Interactions: Applications of Ac-rC Phosphoramidite-15N2
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene regulation to viral replication. Understanding the precise molecular details of these interactions is paramount for deciphering biological mechanisms and developing novel therapeutics. Site-specific isotopic labeling of RNA, particularly with stable isotopes like Nitrogen-15 (¹⁵N), has emerged as a powerful tool for these investigations. The use of N-acetyl-cytidine (Ac-rC) Phosphoramidite (B1245037) doubly labeled with ¹⁵N (Ac-rC Phosphoramidite-¹⁵N₂) offers a robust method for introducing ¹⁵N labels at specific cytidine (B196190) residues within a synthetic RNA oligonucleotide. This enables high-resolution studies of RNA-protein complexes using Nuclear Magnetic Resonance (NMR) spectroscopy, providing unparalleled insights into the binding interface and dynamics of these crucial biomolecular interactions.[1][2][3][4]
This document provides detailed application notes and protocols for the use of Ac-rC Phosphoramidite-¹⁵N₂ in the study of RNA-protein interactions, with a focus on NMR-based methodologies.
Core Application: NMR-Based Analysis of RNA-Protein Complexes
The primary application of incorporating ¹⁵N₂-labeled cytidine into an RNA sequence is to render it "visible" in specific NMR experiments, most notably the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This 2D NMR technique generates a spectrum where each peak corresponds to a specific nitrogen-bound proton (an amide or imino group) in the molecule. By selectively labeling cytidine residues, researchers can focus on the signals emanating from these specific points within the RNA sequence.
When a protein binds to the ¹⁵N-labeled RNA, the chemical environment around the labeled cytidines at the interaction interface is altered. This change is detected as a shift in the position of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This phenomenon, known as Chemical Shift Perturbation (CSP), is a powerful method for mapping the binding site on the RNA molecule.[5][6][7][8]
Key Advantages of Site-Specific ¹⁵N Labeling with Ac-rC Phosphoramidite-¹⁵N₂:
-
High Resolution: Provides residue-specific information about the RNA-protein interaction interface.[9]
-
Reduced Spectral Complexity: Simplifies complex NMR spectra by only observing signals from the labeled sites, which is particularly advantageous for larger RNAs.[10]
-
Quantitative Binding Analysis: Allows for the determination of binding affinities (dissociation constants, Kd) through NMR titrations.[9]
-
Structural and Dynamic Insights: Provides data that can be used as restraints for high-resolution structure determination of RNA-protein complexes and to study the dynamics of the interaction.[1][11]
Experimental Protocols
Protocol 1: Synthesis of ¹⁵N₂-Labeled RNA using Ac-rC Phosphoramidite-¹⁵N₂
This protocol outlines the incorporation of Ac-rC Phosphoramidite-¹⁵N₂ into an RNA oligonucleotide using automated solid-phase synthesis. The phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition.[12][13][14]
Materials:
-
Ac-rC Phosphoramidite-¹⁵N₂
-
Standard RNA phosphoramidites (A, G, U) and appropriate protecting groups (e.g., Bz-A, iBu-G).[12]
-
Solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.
-
Anhydrous acetonitrile (B52724).
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole, ETT).[12]
-
Capping solutions (Capping A: Acetic anhydride/THF/lutidine; Capping B: N-Methylimidazole/THF).[12]
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine).
-
Desalting columns and HPLC system for purification.
Procedure:
-
Preparation: Dissolve the Ac-rC Phosphoramidite-¹⁵N₂ and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M). Install the phosphoramidite vials on an automated DNA/RNA synthesizer.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. For each coupling cycle, including the one for the ¹⁵N₂-labeled cytidine, the synthesizer will perform the following steps: a. Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution. The amount of released DMT cation is measured to determine coupling efficiency.[13] b. Coupling: The Ac-rC Phosphoramidite-¹⁵N₂ is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing RNA chain. Coupling times for RNA phosphoramidites are typically longer than for DNA, ranging from 2 to 10 minutes.[12][15] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.[13][14] d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Repeat: The cycle is repeated until the desired RNA sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, the RNA is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and 2'-hydroxyls) are removed by incubation in AMA at an elevated temperature (e.g., 65°C).
-
Purification: The crude, deprotected ¹⁵N-labeled RNA is purified, typically by HPLC, to ensure high purity for NMR studies.
-
Quality Control: The final product is analyzed by mass spectrometry to confirm the correct mass, including the isotopic label, and by analytical HPLC or PAGE to assess purity.
Protocol 2: RNA-Protein Interaction Analysis by ¹H-¹⁵N HSQC NMR Titration
This protocol describes how to use the site-specifically ¹⁵N-labeled RNA to map the protein binding interface and determine the binding affinity.
Materials:
-
Purified, ¹⁵N₂-labeled RNA oligonucleotide.
-
Purified, unlabeled protein of interest.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O).
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled RNA at a suitable concentration (e.g., 50-200 µM) in the NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free RNA. This is the reference spectrum, and each peak corresponds to a ¹⁵N-labeled cytidine in the sequence.
-
Protein Titration: a. Prepare a concentrated stock solution of the unlabeled protein in the same NMR buffer. b. Add a small aliquot of the protein stock solution to the RNA sample to achieve a specific molar ratio (e.g., 1:0.25 RNA:protein). c. Record another ¹H-¹⁵N HSQC spectrum after each addition of the protein. d. Continue this process with increasing amounts of protein (e.g., 1:0.5, 1:1, 1:2, etc.) until the chemical shifts of the RNA peaks stop changing, indicating saturation.
-
Data Analysis (Chemical Shift Perturbation Mapping): a. Overlay the series of HSQC spectra. b. Identify the RNA peaks that shift upon protein binding. These residues are likely at or near the protein-binding interface.[5][7] c. Calculate the combined chemical shift perturbation (CSP) for each affected residue using the following formula, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively. A weighting factor is applied to the nitrogen shift to account for the different chemical shift ranges.[16] CSP = sqrt( (ΔδH)² + (α * ΔδN)² ) (where α is a scaling factor, often ~0.2)
-
Data Analysis (Dissociation Constant - Kd Determination): a. Plot the CSP values for a given residue as a function of the total protein concentration. b. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Data Presentation
The quantitative data from an NMR titration experiment can be summarized in a table to clearly present the chemical shift perturbations for each labeled cytidine residue at a saturating concentration of the protein partner.
Table 1: Illustrative Chemical Shift Perturbation Data for a ¹⁵N-Labeled RNA upon Protein Binding.
| Residue | Free RNA δ¹H (ppm) | Free RNA δ¹⁵N (ppm) | Bound RNA δ¹H (ppm) | Bound RNA δ¹⁵N (ppm) | Δδ¹H (ppm) | Δδ¹⁵N (ppm) | Combined CSP (ppm) |
| C5 | 7.85 | 145.2 | 7.86 | 145.3 | 0.01 | 0.1 | 0.022 |
| C12 | 8.12 | 148.5 | 8.35 | 149.8 | 0.23 | 1.3 | 0.347 |
| C15 | 8.05 | 147.1 | 8.21 | 148.0 | 0.16 | 0.9 | 0.241 |
| C28 | 7.91 | 146.3 | 7.91 | 146.3 | 0.00 | 0.0 | 0.000 |
Note: This is example data. Actual chemical shift values and perturbations will vary depending on the specific RNA-protein system. The larger CSP values for C12 and C15 indicate that these residues are located at the core of the binding interface.
Visualizations
Experimental Workflow
The overall workflow from RNA synthesis to data analysis is a multi-step process that integrates chemical synthesis, purification, and biophysical analysis.
Caption: Workflow for RNA-protein interaction studies using site-specific ¹⁵N-labeling.
Principle of Chemical Shift Perturbation
This diagram illustrates the core concept of using NMR to map interaction interfaces.
Caption: Principle of Chemical Shift Perturbation (CSP) mapping for identifying binding sites.
References
- 1. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR studies of protein-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure determination of protein/RNA complexes by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. atdbio.com [atdbio.com]
- 14. biotage.com [biotage.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. researchgate.net [researchgate.net]
15N Isotopic Labeling for Studying RNA Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 15N isotopic labeling to study RNA kinetics. This powerful technique allows for the precise measurement of RNA synthesis and degradation rates, providing critical insights into gene regulation and the mechanisms of action for novel therapeutics.
Introduction to 15N Isotopic Labeling for RNA Kinetics
Stable isotope labeling with 15N has emerged as a robust method for tracing the metabolic fate of biomolecules, including RNA. By providing cells with a source of 15N, newly synthesized RNA molecules become labeled. The rate of incorporation and subsequent decay of the 15N label can be monitored over time to determine the kinetics of RNA synthesis and degradation. This approach offers a non-radioactive and minimally perturbative alternative to traditional methods that rely on transcriptional inhibitors like actinomycin (B1170597) D, which can have confounding effects on cellular processes.
The general principle involves replacing the standard 14N-containing nutrients in cell culture media with 15N-labeled counterparts. As cells proliferate and transcribe new RNA, the 15N isotope is incorporated into the nucleobases. By collecting samples at different time points after the introduction or removal of the 15N source, researchers can quantify the proportion of newly synthesized (heavy) versus pre-existing (light) RNA. This data is then used to calculate key kinetic parameters such as RNA half-life and synthesis rate.
Key Applications in Research and Drug Development
-
Understanding Gene Regulation: Elucidate how different cellular conditions or signaling pathways affect the stability of specific mRNA transcripts.
-
Target Validation: Determine if a drug candidate alters the synthesis or degradation rate of a target RNA.
-
Mechanism of Action Studies: Investigate how a compound modulates RNA processing and turnover.
-
Biomarker Discovery: Identify changes in RNA kinetics that are associated with disease states.
-
RNA Therapeutics: Assess the stability and turnover of therapeutic RNAs, such as siRNAs and mRNA vaccines.
Experimental Protocols
While metabolic labeling with nucleoside analogs like 4-thiouridine (B1664626) (4sU) is more commonly described in the literature for studying RNA kinetics, the principles can be adapted for 15N labeling. The following protocols provide a framework for conducting such experiments.
Protocol 1: Pulse-Chase Labeling with 15N for RNA Decay Rate Measurement
This protocol is designed to measure the rate of degradation of RNA molecules. Cells are first "pulsed" with a 15N-labeled precursor to label newly synthesized RNA, and then "chased" with an unlabeled precursor. The decay of the 15N-labeled RNA is monitored over time.
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium (14N)
-
15N-labeling medium (e.g., medium containing 15N-labeled ammonium (B1175870) chloride as the sole nitrogen source, or supplemented with 15N-labeled amino acids for endogenous nucleotide synthesis)
-
RNA extraction kit
-
LC-MS/MS system or RNA sequencing platform
Procedure:
-
Cell Culture: Culture cells in standard 14N medium to the desired confluency.
-
Pulse: Replace the 14N medium with 15N-labeling medium and incubate for a period sufficient to achieve significant labeling of the RNA of interest. The optimal pulse duration depends on the expected turnover rate of the target RNA and should be determined empirically (a common starting point is one to two cell cycles for global analysis).
-
Chase: After the pulse period, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the 15N-labeling medium.
-
Add Chase Medium: Add pre-warmed standard 14N medium to the cells. This is time point zero (t=0) of the chase.
-
Time Course Collection: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the RNA of interest.
-
RNA Extraction: At each time point, immediately lyse the cells and extract total RNA using a standard protocol or a commercial kit. Ensure to minimize RNA degradation during this process.
-
Quantification of 15N Incorporation: Analyze the 15N enrichment in the RNA population at each time point. This can be achieved through:
-
LC-MS/MS: Digest the RNA to individual nucleosides and quantify the ratio of 15N-labeled to 14N-labeled nucleosides.
-
RNA Sequencing: While less direct for quantifying the isotope ratio, specialized bioinformatic analyses can potentially be used to infer decay rates from the changing proportions of labeled and unlabeled reads over time, though this is a developing area.
-
-
Data Analysis: Calculate the RNA half-life by fitting the decay of the 15N-labeled RNA fraction to a first-order exponential decay model. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2)/k, where k is the decay rate constant.[1]
Protocol 2: Pulse-Labeling for RNA Synthesis Rate Measurement
This protocol is designed to measure the rate of synthesis of RNA molecules by monitoring the incorporation of a 15N label over a short period.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Culture: Culture cells in standard 14N medium.
-
Initiate Labeling: Replace the 14N medium with 15N-labeling medium. This is time point zero (t=0).
-
Time Course Collection: Harvest cells at short, regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
RNA Extraction: Extract total RNA at each time point.
-
Quantification of 15N Incorporation: Quantify the amount of 15N incorporated into the RNA at each time point using LC-MS/MS.
-
Data Analysis: The initial rate of 15N incorporation is proportional to the RNA synthesis rate. Calculate the synthesis rate by determining the slope of the linear phase of 15N incorporation over time.
Data Presentation and Analysis
Quantitative data from 15N labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Quantitative Data Summary
The following table provides a hypothetical comparison of RNA half-lives determined by 15N labeling and a more common method, 4sU labeling, in a human cell line. While direct comparative studies are limited, this illustrates how such data can be presented.
| Gene | 15N Labeling Half-life (hours) | 4sU Labeling Half-life (hours) | Functional Class |
| MYC | 0.5 | 0.4 | Transcription Factor |
| FOS | 0.3 | 0.3 | Transcription Factor |
| GAPDH | > 24 | > 24 | Housekeeping |
| ACTB | > 24 | > 24 | Housekeeping |
| TNF | 0.8 | 0.7 | Cytokine |
| IL6 | 1.0 | 0.9 | Cytokine |
Note: The 15N labeling half-life values are illustrative and based on the principles of the technique, as direct comprehensive datasets are not widely available in the literature for comparison with 4sU labeling.
Calculating RNA Turnover Rates from 15N Incorporation Data
The calculation of RNA turnover rates from stable isotope labeling data relies on mathematical modeling of the incorporation and decay of the heavy isotope.
For a pulse-chase experiment, the fraction of remaining labeled RNA (R(t)) at a given time t can be modeled by the equation:
R(t) = R(0) * e^(-kt)
Where:
-
R(0) is the fraction of labeled RNA at the beginning of the chase (t=0).
-
k is the first-order decay rate constant.
-
t is the time.
The half-life (t₁/₂) is then calculated as: t₁/₂ = ln(2) / k.[1]
Visualization of Workflows and Pathways
Visualizing experimental workflows and the biological pathways under investigation is crucial for understanding the complex relationships in RNA kinetics.
Experimental Workflow
References
Application Notes and Protocols: Ac-rC Phosphoramidite-¹⁵N₂ for Mapping RNA Folding Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate folding pathways of RNA is paramount for elucidating its diverse biological functions and for the rational design of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution at atomic resolution. However, the inherent spectral complexity of larger RNA molecules often hinders detailed analysis. Site-specific isotopic labeling of RNA with stable isotopes like ¹⁵N is a crucial strategy to overcome these limitations.
This document provides detailed application notes and protocols for the use of N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine, [1,3-¹⁵N₂]-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-rC Phosphoramidite-¹⁵N₂) in mapping RNA folding pathways. The specific labeling of the N1 and N3 positions in the cytidine (B196190) base offers unique advantages for tracking conformational changes and intermediates during the folding process. This approach is particularly valuable for researchers in academia and industry focused on RNA biology, structural biology, and drug discovery. The incorporation of stable isotope labels into RNA has provided several solutions to the challenges of spectral overlap and line broadening in NMR analysis.[1]
Principle and Advantages of ¹⁵N₂-Cytidine Labeling
The strategic incorporation of ¹⁵N at both the N1 and N3 positions of cytidine provides distinct advantages for NMR-based studies of RNA folding:
-
Probing Watson-Crick Base Pairing: The N1 position is directly involved in the hydrogen bond with guanosine (B1672433) in a canonical G-C base pair. Monitoring the ¹⁵N chemical shift and coupling constants at this position provides direct evidence for the formation and disruption of this fundamental secondary structure element.
-
Resolving Spectral Overlap: Site-specific labeling dramatically simplifies complex NMR spectra, allowing for the unambiguous assignment of signals from the labeled cytidine residues. This is particularly critical for larger RNA molecules where extensive resonance overlap is a major obstacle.[1]
-
Accessing Folding Kinetics and Thermodynamics: Advanced NMR experiments, such as relaxation dispersion, can be applied to ¹⁵N-labeled RNA to probe the kinetics and thermodynamics of conformational exchange processes that occur on the microsecond to millisecond timescale. This allows for the characterization of transient folding intermediates that are invisible to many other techniques.[2]
-
Minimal Perturbation: Isotopic labeling with ¹⁵N is minimally perturbative to the overall structure and function of the RNA molecule, ensuring that the observed folding pathways are representative of the native state.
Quantitative Data Summary
The efficiency of incorporating Ac-rC Phosphoramidite-¹⁵N₂ and the typical parameters obtained from subsequent NMR analysis are summarized below.
| Parameter | Typical Value/Range | Reference/Notes |
| Synthesis | ||
| Phosphoramidite (B1245037) Coupling Efficiency | > 98% | Based on standard solid-phase RNA synthesis protocols.[3] |
| Overall Yield of Labeled RNA | Sequence and length-dependent | Typically in the range of 1-5 mg for a 1 µmol synthesis scale. |
| NMR Spectroscopy | ||
| ¹⁵N Chemical Shift Range (N1) | ~145 - 155 ppm | In a G-C Watson-Crick base pair. |
| ¹⁵N Chemical Shift Range (N3) | ~190 - 200 ppm | |
| ¹J(¹⁵N1, ¹H1) Coupling Constant | ~90 Hz | In a G-C Watson-Crick base pair. |
| Folding Kinetics (from Relaxation Dispersion) | ||
| Exchange Rate (k_ex) | 10² - 10⁴ s⁻¹ | Accessible by CPMG and R₁ρ relaxation dispersion experiments.[2] |
| Population of Excited State (p_B) | > 0.5% | Lower limit for detection by relaxation dispersion.[4] |
| Folding Thermodynamics | ||
| ΔG° (Folding) | Variable | Can be determined from the populations of folded and unfolded states. |
| ΔH° and ΔS° (Folding) | Variable | Obtainable from temperature-dependent NMR studies.[5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA
This protocol outlines the general steps for incorporating Ac-rC Phosphoramidite-¹⁵N₂ into a target RNA sequence using an automated solid-phase synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹⁵N₂
-
Standard RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-Ethylthiotetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing agent (Iodine solution)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Deprotection solution (e.g., AMA - Ammonium hydroxide/Methylamine)
-
Desilylation reagent (e.g., Triethylamine trihydrofluoride)
Procedure:
-
Synthesizer Setup: Program the RNA sequence into the automated synthesizer. Dissolve the Ac-rC Phosphoramidite-¹⁵N₂ and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (e.g., Ac-rC Phosphoramidite-¹⁵N₂) and its reaction with the 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the completion of the synthesis, cleave the RNA from the solid support and remove the base and phosphate protecting groups by incubation in the deprotection solution according to the manufacturer's protocol.
-
Desilylation: Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a suitable reagent.
-
Purification: Purify the full-length labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectroscopy.
Protocol 2: NMR Data Acquisition for Folding Studies
This protocol describes the acquisition of ¹H-¹⁵N HSQC and relaxation dispersion NMR experiments to monitor RNA folding.
Materials:
-
Purified ¹⁵N₂-labeled RNA sample (typically 0.1 - 1.0 mM)
-
NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: Dissolve the lyophilized ¹⁵N₂-labeled RNA in the NMR buffer. Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
¹H-¹⁵N HSQC Spectroscopy:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum to identify the resonances of the ¹⁵N-labeled cytidines.[7] The spectrum provides a unique fingerprint of the labeled sites in the folded state.
-
To initiate folding, a ligand, metal ion, or a change in temperature can be introduced, and a series of ¹H-¹⁵N HSQC spectra can be acquired over time to monitor the appearance of new peaks corresponding to the folded state and the disappearance of peaks from the unfolded state.
-
-
Relaxation Dispersion (RD) Spectroscopy:
-
To characterize folding intermediates and kinetics, perform Carr-Purcell-Meiboom-Gill (CPMG) or R₁ρ relaxation dispersion experiments.[2][4] These experiments measure the effective transverse relaxation rate (R₂,eff) as a function of a variable radiofrequency field.
-
Acquire a series of 2D spectra at different relaxation delays or spin-lock field strengths.
-
The resulting dispersion profiles (R₂,eff vs. CPMG frequency or spin-lock strength) provide information on the exchange rate (k_ex), the populations of the exchanging states (p_A, p_B), and the chemical shift differences between the states (Δω).[4]
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Analyze the relaxation dispersion data by fitting the dispersion curves to the Bloch-McConnell equations to extract the kinetic and thermodynamic parameters of the folding process.[8]
-
References
- 1. mdpi.com [mdpi.com]
- 2. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relaxation Dispersion NMR Spectroscopy as a Tool for Detailed Studies of Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the kinetic and thermodynamic landscape of RNA folding using a novel application of isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and Thermodynamic Analyses of RNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Characterizing micro-to-millisecond chemical exchange in nucleic acids using offresonance R1ρ relaxation dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Incorporation of ¹⁵N Labels in RNA: A Detailed Guide to Synthesis and Ligation Strategies
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise introduction of stable isotopes, such as ¹⁵N, into specific locations within an RNA molecule is a powerful technique for elucidating its structure, dynamics, and interactions with other molecules. Site-specific labeling overcomes the spectral complexity and signal overlap often encountered in NMR studies of uniformly labeled RNAs, enabling the investigation of large and complex RNA systems. This document provides detailed application notes and protocols for the three primary methodologies used to achieve site-specific ¹⁵N labeling in RNA: chemical synthesis using ¹⁵N-labeled phosphoramidites, enzymatic ligation of labeled RNA fragments, and a chemo-enzymatic approach for the synthesis of ¹⁵N-labeled nucleotide triphosphates (NTPs).
Methodologies for Site-Specific ¹⁵N Labeling of RNA
There are three principal strategies for incorporating ¹⁵N labels at specific sites within an RNA molecule:
-
Chemical Synthesis via Solid-Phase Phosphoramidite (B1245037) Chemistry: This "bottom-up" approach offers the highest precision for placing an isotopic label at any desired position within an RNA sequence. It involves the stepwise addition of nucleotide building blocks, including the ¹⁵N-labeled phosphoramidite, on a solid support. While highly precise, this method is typically limited to the synthesis of shorter RNAs (usually under 100 nucleotides) due to a decrease in yield with increasing length.
-
Enzymatic Ligation: This method involves the enzymatic joining of a small, chemically synthesized or in vitro transcribed RNA fragment containing the ¹⁵N label to a larger, unlabeled RNA molecule. Enzymes such as T4 DNA ligase (using a DNA splint) or T4 RNA ligase are commonly used for this purpose. This "cut and paste" strategy is particularly useful for labeling specific domains within large RNAs.
-
Chemo-enzymatic Synthesis of ¹⁵N-Labeled NTPs for In Vitro Transcription: This versatile approach combines the chemical synthesis of ¹⁵N-labeled nucleobases with enzymatic reactions to produce ¹⁵N-labeled NTPs. These labeled NTPs can then be used in in vitro transcription reactions to generate RNA that is specifically labeled at all instances of a particular nucleotide (e.g., all adenosines). While not site-specific in the sense of a single nucleotide position, it allows for residue-specific labeling.
Data Presentation
The following tables summarize key quantitative data associated with the different labeling strategies, providing a basis for comparison and experimental design.
Table 1: Yields for the Synthesis of ¹⁵N-Labeled Nucleoside Phosphoramidites
| ¹⁵N-Labeled Nucleoside | Synthesis Steps | Overall Yield (%) | Reference |
| [1-¹⁵N]-Adenosine | 5 | 37 | [1] |
| [1-¹⁵N]-Guanosine | 6 | 24 | [1] |
| [3-¹⁵N]-Uridine | 3 | 49 | [1] |
| [3-¹⁵N]-Cytidine | 2 (from [3-¹⁵N]-uridine) | 81 | [1] |
| [1,NH₂-¹⁵N₂]-Guanosine | 11 (from inosine) | 9 | [2] |
| [3,NH₂-¹⁵N₂]-Cytidine | 6 (from 2'-O-tBDMS-[3-¹⁵N]-uridine) | 16 | [2] |
Table 2: Efficiency of Enzymatic Ligation for Segmental RNA Labeling
| Enzyme | Ligation Strategy | Ligation Efficiency (%) | Reference |
| T4 DNA Ligase | Two-piece ligation with DNA splint | 53-75 | [3] |
| T4 DNA Ligase | Three-piece ligation with DNA splints | 61-70 | [3] |
| T4 RNA Ligase | Non-splinted ligation | ~100 | [3] |
| T4 DNA Ligase | Splinted ligation | 18-54 | [4] |
Table 3: Yields for Chemo-enzymatic Synthesis of ¹⁵N-Labeled NTPs
| ¹⁵N-Labeled Product | Method | Overall Yield (%) | Reference |
| [¹³C/¹⁵N]-UTP and CTP | Chemo-enzymatic | 90-95 | [5] |
| Uniformly ¹³C/¹⁵N-labeled GTP | De novo enzymatic synthesis | 42 | [5] |
| Uniformly ¹⁵N-labeled UTP | De novo enzymatic synthesis | 30 | [5] |
| [2-¹³C, 7-¹⁵N]-ATP | Chemo-enzymatic | >90 | [6] |
| [2-¹³C, 7-¹⁵N]-GTP | Chemo-enzymatic | >75 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA with a Site-Specific ¹⁵N Label
This protocol provides a general overview of automated solid-phase RNA synthesis using the phosphoramidite method. The ¹⁵N-labeled phosphoramidite is incorporated at the desired position by programming its addition in the synthesis cycle.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Unlabeled and ¹⁵N-labeled ribonucleoside phosphoramidites (dissolved in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Capping solution A (acetic anhydride (B1165640) in THF/lutidine) and Capping solution B (N-methylimidazole in THF).
-
Oxidizing solution (0.02 M iodine in THF/pyridine/water).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile (B52724).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide/methylamine 1:1).
-
Automated DNA/RNA synthesizer.
Procedure:
The synthesis is a cyclical process, with each cycle consisting of four steps for the addition of one nucleotide.
-
Deblocking (Detritylation):
-
Coupling:
-
The desired phosphoramidite (unlabeled or ¹⁵N-labeled) and the activator solution are mixed and delivered to the synthesis column containing the solid support.[3]
-
The coupling reaction, forming a phosphite (B83602) triester linkage, is typically complete within 1-3 minutes.[3]
-
The support is washed with anhydrous acetonitrile.
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated.
-
Capping solutions A and B are mixed and delivered to the column. The reaction is complete in 1-2 minutes.[3]
-
The support is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[3]
-
The reaction is typically complete within 1-2 minutes.[3]
-
The support is washed with anhydrous acetonitrile.
-
These four steps are repeated for each nucleotide in the desired sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the RNA is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.
-
The crude RNA is then collected and purified.
-
Protocol 2: Enzymatic Ligation of RNA using T4 DNA Ligase (Splinted Ligation)
This protocol describes the ligation of a 5'-phosphorylated, ¹⁵N-labeled RNA fragment (donor) to an unlabeled RNA fragment with a 3'-hydroxyl group (acceptor) using a complementary DNA splint.
Materials:
-
5'-phosphorylated ¹⁵N-labeled RNA fragment.
-
Unlabeled RNA fragment with a 3'-hydroxyl group.
-
DNA oligonucleotide splint (complementary to the junction of the two RNA fragments).
-
T4 DNA Ligase (high concentration).
-
10x T4 DNA Ligase Reaction Buffer.
-
RNase inhibitor.
-
Nuclease-free water.
Procedure:
-
Annealing:
-
In a sterile, RNase-free microcentrifuge tube, mix the ¹⁵N-labeled RNA donor, unlabeled RNA acceptor, and the DNA splint in a 1:1:1.2 molar ratio in nuclease-free water.
-
Heat the mixture to 90°C for 2 minutes and then cool slowly to 25°C to allow for proper annealing.
-
-
Ligation Reaction Setup:
-
On ice, add the following components to the annealed RNA/DNA mixture:
-
10x T4 DNA Ligase Reaction Buffer to a final concentration of 1x.
-
RNase inhibitor (e.g., 20 units).
-
T4 DNA Ligase (e.g., 10-20 units).
-
Adjust the final volume with nuclease-free water.
-
-
-
Incubation:
-
Enzyme Inactivation:
-
Inactivate the T4 DNA ligase by heating the reaction at 65°C for 15 minutes.[8]
-
-
Purification:
-
The ligated RNA product is typically purified by denaturing polyacrylamide gel electrophoresis (dPAGE) to separate it from unligated fragments and the DNA splint.
-
Protocol 3: Purification of ¹⁵N-Labeled RNA by Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)
This protocol is suitable for purifying the products of both chemical synthesis and enzymatic ligation.
Materials:
-
Crude ¹⁵N-labeled RNA sample.
-
Acrylamide/bis-acrylamide solution (e.g., 19:1).
-
10x TBE buffer (Tris-borate-EDTA).
-
Ammonium persulfate (APS), 10% solution.
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
2x Formamide (B127407) loading buffer.
-
Gel elution buffer (e.g., 0.3 M sodium acetate, pH 5.2).
-
Ethanol (B145695) (100% and 70%).
-
UV lamp and fluorescent TLC plate for shadowing.
Procedure:
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 10-20%) containing 7-8 M urea in 1x TBE buffer.
-
Add APS and TEMED to initiate polymerization and pour the gel between glass plates. Allow to polymerize completely.
-
-
Sample Preparation and Loading:
-
Resuspend the dried RNA pellet in an appropriate volume of nuclease-free water and add an equal volume of 2x formamide loading buffer.
-
Heat the sample at 95°C for 3-5 minutes to denature the RNA, then immediately place it on ice.
-
Load the sample onto the gel.
-
-
Electrophoresis:
-
Run the gel in 1x TBE buffer at a constant power or voltage until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will appear as dark shadows.
-
Carefully excise the band corresponding to the full-length ¹⁵N-labeled RNA using a clean razor blade.[2]
-
-
Elution:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add gel elution buffer and incubate overnight at 4°C with gentle rotation.[9]
-
-
RNA Recovery:
-
Separate the supernatant containing the eluted RNA from the gel fragments by centrifugation.
-
Precipitate the RNA from the supernatant by adding 2.5-3 volumes of 100% ethanol and incubating at -20°C.
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the purified ¹⁵N-labeled RNA in nuclease-free water or a suitable buffer.
-
Visualizations
Caption: Workflow for solid-phase synthesis of site-specifically ¹⁵N-labeled RNA.
Caption: Workflow for enzymatic ligation of an ¹⁵N-labeled RNA fragment.
Caption: Chemo-enzymatic approach for producing residue-specifically ¹⁵N-labeled RNA.
References
- 1. Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Splint ligation of RNA with T4 DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligation Protocol with T4 DNA Ligase [protocols.io]
- 6. assaygenie.com [assaygenie.com]
- 7. neb.com [neb.com]
- 8. zellbio.eu [zellbio.eu]
- 9. researchgate.net [researchgate.net]
Probing the Structure and Dynamics of Labeled RNA with 15N HSQC and TROSY NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of ¹⁵N-labeled RNA using Heteronuclear Single Quantum Coherence (HSQC) and Transverse Relaxation-Optimized Spectroscopy (TROSY) Nuclear Magnetic Resonance (NMR) experiments. These powerful techniques offer atomic-level insights into RNA structure, dynamics, and interactions, which are critical for understanding their biological functions and for the development of RNA-targeted therapeutics.
Introduction to ¹⁵N HSQC and TROSY for RNA Analysis
Solution-state NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of biomolecules in a near-native environment. For RNA, which often exhibits significant conformational flexibility, NMR is particularly adept at revealing the ensemble of structures that dictate its function.[1][2][3] By isotopically labeling RNA with ¹⁵N, we can employ a suite of heteronuclear NMR experiments to resolve individual atomic signals and extract a wealth of structural and dynamic information.
The ¹⁵N HSQC experiment is a cornerstone of biomolecular NMR, providing a 2D correlation map of directly bonded ¹H-¹⁵N pairs.[4][5] Each peak in the spectrum corresponds to a specific nitrogen-hydrogen bond, primarily from the imino groups of guanine (B1146940) and uracil (B121893) involved in base pairing, and the amino groups of adenine, cytosine, and guanine. This provides a unique "fingerprint" of the RNA's secondary and tertiary structure.
For larger RNA molecules (typically >25 kDa), the utility of the standard HSQC experiment is often limited by rapid signal decay (transverse relaxation), leading to broad spectral lines and reduced sensitivity.[4][6] TROSY is a specialized NMR experiment designed to counteract these effects.[7] By exploiting the interference between different relaxation mechanisms, TROSY selectively detects the narrowest, most slowly relaxing component of the NMR signal, resulting in significantly sharper peaks and improved spectral quality for larger biomolecules.[6][7]
Applications in Drug Discovery and Development
The ability to monitor the structure and dynamics of RNA at atomic resolution makes ¹⁵N HSQC and TROSY indispensable tools in modern drug discovery. Key applications include:
-
Fragment-Based Screening: Identifying small molecule fragments that bind to a target RNA by monitoring changes in the ¹⁵N HSQC or TROSY spectrum upon addition of a compound library.[8]
-
Binding Site Mapping: Pinpointing the specific nucleotides involved in ligand binding by observing chemical shift perturbations (CSPs) in the NMR spectrum.[8]
-
Structural Characterization of RNA-Ligand Complexes: Determining the three-dimensional structure of an RNA in complex with a drug candidate.
-
Understanding Mechanism of Action: Elucidating how a small molecule affects the conformational dynamics of the target RNA to exert its biological effect.
Experimental Protocols
Protocol 1: Preparation of ¹⁵N-Labeled RNA by In Vitro Transcription
This protocol describes the preparation of uniformly ¹⁵N-labeled RNA suitable for NMR studies using in vitro transcription with T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR-amplified DNA template with a T7 promoter
-
¹⁵N-labeled ribonucleotide triphosphates (¹⁵N-NTPs: ATP, CTP, GTP, UTP)
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (B145695) (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
-
Denaturing polyacrylamide gel (appropriate percentage for RNA size)
-
Elution Buffer (e.g., 0.3 M Sodium Acetate)
-
NMR Buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA)
Procedure:
-
Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following at room temperature:
-
Nuclease-free water to a final volume of 100 µL
-
10X Transcription Buffer: 10 µL
-
¹⁵N-NTP mix (25 mM each): 16 µL (final concentration 4 mM each)
-
Linearized DNA template: 1-5 µg
-
RNase Inhibitor: 1 µL (40 U)
-
T7 RNA Polymerase: 2-5 µL (high concentration)
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Precipitation:
-
Add 10 µL of 3 M Sodium Acetate (pH 5.2).
-
Add 300 µL of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or -80°C for 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Purification by Denaturing PAGE:
-
Resuspend the RNA pellet in denaturing loading buffer.
-
Heat at 95°C for 3 minutes and immediately place on ice.
-
Load the sample onto a denaturing polyacrylamide gel and run until the desired separation is achieved.
-
Visualize the RNA band by UV shadowing.
-
Excise the band and elute the RNA overnight in elution buffer.
-
-
Final Precipitation and Preparation for NMR:
-
Precipitate the eluted RNA with ethanol as described in step 4.
-
Wash the pellet as described in step 5.
-
Resuspend the final RNA pellet in the desired NMR buffer.
-
Anneal the RNA by heating to 95°C for 3 minutes followed by slow cooling to room temperature.
-
Filter the sample through a 0.22 µm filter to remove any particulates.[2]
-
Transfer the sample to an NMR tube, adding 5-10% D₂O for the lock signal.[5]
-
Workflow for ¹⁵N-Labeled RNA Preparation
Caption: Workflow for ¹⁵N-labeled RNA preparation.
Protocol 2: ¹⁵N HSQC Experiment
This protocol provides a general guideline for setting up a standard 2D ¹⁵N HSQC experiment on a Bruker spectrometer.
Prerequisites:
-
A properly prepared and shimmed ¹⁵N-labeled RNA sample in the magnet.
-
The spectrometer is locked and the probe is tuned to the ¹H and ¹⁵N frequencies.
Procedure:
-
Create a New Experiment: Create a new 2D experiment dataset.
-
Load Standard HSQC Parameters: Load a standard, sensitivity-enhanced, gradient-selected ¹⁵N HSQC pulse program (e.g., hsqcetf3gpsi on Bruker systems).[4][5]
-
Set Spectrometer Frequencies:
-
Center the ¹H carrier frequency (O1P) on the water resonance (approx. 4.7 ppm).
-
Center the ¹⁵N carrier frequency (O2P) in the middle of the expected imino/amino region (approx. 140-160 ppm for iminos, or a wider range if aminos are of interest).
-
-
Set Spectral Widths:
-
Set the ¹H spectral width (SW) to cover all resonances of interest (e.g., 12-16 ppm).
-
Set the ¹⁵N spectral width (SWH) to encompass the expected chemical shift range (e.g., 30-40 ppm).
-
-
Set Acquisition Parameters:
-
td (direct dimension, ¹H): 1024 or 2048 points.
-
td (indirect dimension, ¹⁵N): 128 to 256 points.
-
ns (number of scans): Start with 8 or 16 and adjust based on sample concentration and desired signal-to-noise.
-
ds (dummy scans): 16 or 32 to allow for steady-state magnetization.
-
d1 (relaxation delay): 1.0 - 1.5 seconds.
-
-
Calibrate Pulses: Calibrate the 90° pulses for both ¹H and ¹⁵N.
-
Receiver Gain: Set the receiver gain automatically (rga).
-
Start Acquisition: Start the experiment (zg).
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Fourier transform the data.
-
Phase correct the spectrum.
-
Reference the spectrum.
-
Protocol 3: ¹⁵N TROSY Experiment
This protocol outlines the setup for a 2D ¹⁵N TROSY experiment, which is particularly beneficial for larger RNA molecules.
Prerequisites:
-
As for the ¹⁵N HSQC experiment.
Procedure:
-
Create a New Experiment: Create a new 2D experiment dataset.
-
Load TROSY Parameters: Load a standard TROSY pulse program (e.g., trosyetf3gpsi on Bruker systems).[9]
-
Set Spectrometer Frequencies and Spectral Widths: Use similar settings as for the ¹⁵N HSQC experiment.
-
Set Acquisition Parameters:
-
td (direct dimension, ¹H): 1024 or 2048 points.
-
td (indirect dimension, ¹⁵N): 128 to 256 points.
-
ns (number of scans): Typically requires more scans than HSQC for a given concentration due to the selection of only one component of the multiplet. Start with 16 or 32 scans.
-
ds (dummy scans): 16 or 32.
-
d1 (relaxation delay): 1.0 - 1.5 seconds.
-
-
Calibrate Pulses: Calibrate the 90° pulses for both ¹H and ¹⁵N.
-
Receiver Gain: Set the receiver gain automatically (rga).
-
Start Acquisition: Start the experiment (zg).
-
Processing: Process the data similarly to the ¹⁵N HSQC experiment.
Experimental Workflow for ¹⁵N HSQC/TROSY
Caption: General workflow for NMR data acquisition.
Data Presentation and Comparison
The choice between ¹⁵N HSQC and TROSY depends largely on the molecular weight of the RNA. The following tables summarize typical experimental parameters and provide a qualitative comparison.
Table 1: Typical Sample Conditions and NMR Parameters
| Parameter | ¹⁵N HSQC | ¹⁵N TROSY |
| RNA Concentration | 0.1 - 1.0 mM | 0.1 - 1.0 mM |
| NMR Buffer | 10-20 mM Phosphate/HEPES, pH 5.5-6.5[2] | 10-20 mM Phosphate/HEPES, pH 5.5-6.5[2] |
| Salt Concentration | 50 - 150 mM NaCl/KCl[2] | 50 - 150 mM NaCl/KCl[2] |
| D₂O Content | 5 - 10% | 5 - 10% |
| Temperature | 25 - 35 °C | 25 - 35 °C |
| ¹H Frequency (O1P) | ~4.7 ppm (water) | ~4.7 ppm (water) |
| ¹⁵N Frequency (O2P) | ~150 ppm | ~150 ppm |
| ¹H Spectral Width | 12 - 16 ppm | 12 - 16 ppm |
| ¹⁵N Spectral Width | 30 - 40 ppm | 30 - 40 ppm |
| Acquisition Time (¹H) | ~85 ms | ~85 ms |
| Acquisition Time (¹⁵N) | ~20 ms | ~20 ms |
| Relaxation Delay (d1) | 1.0 - 1.5 s | 1.0 - 1.5 s |
Table 2: Qualitative Comparison of ¹⁵N HSQC and TROSY for RNA
| Feature | ¹⁵N HSQC | ¹⁵N TROSY |
| Optimal RNA Size | < 25 kDa | > 25 kDa |
| Sensitivity | Higher for small RNAs | Higher for large RNAs |
| Resolution | Good for small RNAs, broad lines for large RNAs | Excellent for large RNAs, sharper lines |
| Experiment Time | Generally shorter | May require more scans for comparable S/N |
| Underlying Principle | Correlation of ¹H and ¹⁵N chemical shifts | Selection of the narrowest, slowly relaxing signal component |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal-to-Noise | Low sample concentration. | Concentrate the sample. Increase the number of scans. |
| RNA degradation. | Prepare a fresh sample, ensuring RNase-free conditions.[10][11] | |
| Incorrect pulse calibration. | Recalibrate ¹H and ¹⁵N pulses. | |
| Broad Spectral Lines | High molecular weight (for HSQC). | Switch to a TROSY experiment. |
| Sample aggregation. | Optimize buffer conditions (pH, salt, temperature). | |
| Poor shimming. | Re-shim the sample. | |
| Missing Peaks | Exchange with solvent. | Lower the pH and/or temperature.[2] |
| Conformational dynamics. | This may be a feature of the RNA; relaxation dispersion experiments can probe these dynamics. | |
| Artifacts in Spectrum | Incorrect phasing. | Re-process and re-phase the spectrum. |
| Insufficient water suppression. | Optimize water suppression parameters. |
By following these detailed protocols and considering the provided application notes, researchers can effectively leverage ¹⁵N HSQC and TROSY NMR experiments to gain deep insights into the structure, dynamics, and interactions of RNA, thereby advancing both fundamental biological understanding and the development of novel RNA-targeted therapeutics.
References
- 1. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 3. Measurement of 1H-15N and 1H-13C residual dipolar couplings in nucleic acids from TROSY intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSQC_15N.nan [protocols.io]
- 5. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 6. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 7. ethz.ch [ethz.ch]
- 8. par.nsf.gov [par.nsf.gov]
- 9. ge-2D TROSY Experiment [imserc.northwestern.edu]
- 10. abyntek.com [abyntek.com]
- 11. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 15N-Labeled RNA Synthesis
Welcome to the technical support center for 15N-labeled RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during in vitro transcription of isotopically labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in 15N-labeled RNA synthesis?
Low yields in 15N-labeled RNA synthesis can stem from several factors, often related to the quality of reagents, reaction setup, or the purification process. The primary culprits include poor quality of the DNA template, suboptimal concentrations of 15N-labeled nucleotide triphosphates (NTPs) or magnesium ions, RNase contamination, and inefficient purification methods.
Q2: Do 15N-labeled NTPs affect the efficiency of T7 RNA polymerase?
While T7 RNA polymerase can effectively incorporate 15N-labeled NTPs, high concentrations of these modified nucleotides can sometimes have a deleterious effect on the overall yield.[1] The kinetic properties of the polymerase may be slightly altered, and it is crucial to optimize the concentration of labeled NTPs in the reaction.
Q3: How can I assess the quality and quantity of my synthesized 15N-labeled RNA?
The quantity of your RNA can be determined by UV spectrophotometry at 260 nm (A260). An A260 reading of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. The purity of the RNA is commonly assessed by the A260/A280 ratio, which should be around 2.0 for pure RNA.[2] To check the integrity and size of the transcript, denaturing polyacrylamide gel electrophoresis (PAGE) is the recommended method.[3]
Q4: What is a typical expected yield for a standard 15N-labeled RNA in vitro transcription reaction?
Yields can vary significantly based on the length and sequence of the RNA, as well as the specific reaction conditions. However, for a standard 20 µL reaction, yields can range from tens to over 200 micrograms of RNA.[4] For larger scale reactions, yields can be linearly scaled up, potentially reaching several milligrams per milliliter of reaction volume.[4]
Troubleshooting Guides
Issue 1: No or Very Low RNA Yield on Gel
If you observe no band or a very faint band corresponding to your target RNA on a denaturing PAGE gel, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no RNA yield.
-
Verify DNA Template Integrity and Concentration:
-
Problem: The quality of the DNA template is paramount for a successful transcription reaction.[] Contaminants from plasmid preparations can inhibit RNA polymerase.[6] Incomplete linearization of a plasmid template can also lead to truncated or no transcripts.
-
Solution: Run an aliquot of your linearized DNA template on an agarose (B213101) gel to confirm its integrity and complete linearization. Re-purify the template if necessary, using methods like phenol:chloroform extraction followed by ethanol (B145695) precipitation. Ensure accurate quantification of the template concentration.
-
-
Check Reagent Quality:
-
Problem: 15N-labeled NTPs, T7 RNA polymerase, and DTT are sensitive to degradation. Repeated freeze-thaw cycles can reduce the activity of the polymerase.[7]
-
Solution: Use fresh aliquots of 15N-NTPs and T7 RNA polymerase. Prepare fresh DTT solution. If you suspect issues with your reagents, test them in a control reaction with a proven template and unlabeled NTPs.
-
-
Optimize Reaction Conditions:
-
Problem: The concentrations of NTPs and magnesium ions are critical and interdependent.[1] An incorrect ratio can significantly reduce yield.[8] Incubation time and temperature also play a crucial role.[9]
-
Solution: Titrate the concentration of 15N-NTPs and MgCl₂ to find the optimal ratio for your specific template and RNA length. A typical starting point is 4 mM for each NTP and a Mg²⁺ concentration that is slightly higher than the total NTP concentration.[10] Optimize the incubation time; for many templates, 2-4 hours at 37°C is sufficient.[9]
-
-
Control for RNase Contamination:
-
Problem: RNases are ubiquitous and can rapidly degrade your RNA transcript, leading to low or no yield.[11]
-
Solution: Maintain a strict RNase-free environment. Use certified RNase-free tips, tubes, and reagents. Always wear gloves and use a designated workspace for RNA work. Including an RNase inhibitor in the transcription reaction is highly recommended.
-
Issue 2: Presence of Multiple RNA Bands or a Smear on the Gel
Observing multiple bands or a smear can indicate incomplete transcription, the presence of abortive transcripts, or RNA degradation.
Caption: Troubleshooting for multiple RNA bands or smears.
-
Assess DNA Template for Issues:
-
Problem: Incompletely linearized plasmid can lead to longer-than-expected transcripts. The presence of cryptic promoter sequences within your DNA template can also result in multiple RNA products.[6]
-
Solution: Ensure complete linearization of your plasmid by checking on an agarose gel. If necessary, gel-purify the linearized template. Analyze your template sequence for potential cryptic T7 promoter sites.
-
-
Optimize Nucleotide Concentrations:
-
Problem: Low concentrations of one or more 15N-NTPs can lead to premature termination of transcription, resulting in a ladder of shorter products.[12]
-
Solution: Ensure that all four 15N-NTPs are present at a sufficient and equimolar concentration. If you are seeing shorter transcripts, try increasing the final concentration of each 15N-NTP.
-
-
Adjust Incubation Parameters:
-
Problem: For some templates, a high incubation temperature (37°C) can lead to the synthesis of abortive, short transcripts or cause the polymerase to dissociate from the template prematurely.
-
Solution: Try lowering the incubation temperature to 30°C or even room temperature.[12] You can also perform a time-course experiment to determine the optimal incubation time that maximizes the yield of the full-length product without accumulating shorter fragments.
-
-
Refine Purification Strategy:
-
Problem: Inefficient purification may not adequately separate the full-length product from shorter abortive sequences or degradation products.
-
Solution: Optimize your denaturing PAGE conditions (e.g., acrylamide (B121943) percentage) for better resolution of your target RNA size.[3] For HPLC, adjust the gradient and column chemistry to improve separation.[13]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| DNA Template Concentration | 0.5 - 2 µg per 20 µL reaction | Higher concentrations can sometimes increase yield but may also lead to the formation of byproducts.[] |
| 15N-NTP Concentration | 2 - 10 mM each | Higher concentrations can be inhibitory for some templates. The optimal concentration is often around 4-5 mM.[1][14] |
| MgCl₂ Concentration | 4 - 24 mM | The optimal Mg²⁺ concentration is typically slightly higher than the total NTP concentration.[10] |
| T7 RNA Polymerase | 50 - 100 units per 20 µL reaction | Titration may be necessary for optimal yield.[15] |
| Incubation Time | 2 - 6 hours | Longer incubation does not always lead to higher yields and can sometimes result in product degradation.[11] |
| Incubation Temperature | 30 - 42°C | 37°C is standard, but lower temperatures can sometimes improve the yield of full-length transcripts.[11][12] |
| Expected Yield (20 µL reaction) | 20 - 200+ µg | Highly dependent on the template and reaction conditions.[4] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription of 15N-Labeled RNA (20 µL Reaction)
-
Reaction Assembly: In an RNase-free microfuge tube on ice, combine the following reagents in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
2 µL of 100 mM DTT
-
4 µL of 15N-NTP mix (20 mM each NTP)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor (40 U/µL)
-
2 µL of T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Stopping the Reaction: Add 2 µL of 0.5 M EDTA to stop the reaction.
-
Purification: Proceed to purification using either denaturing PAGE or HPLC.
Protocol 2: Denaturing PAGE Purification of 15N-Labeled RNA
-
Sample Preparation: To the 23 µL transcription reaction, add an equal volume of 2x formamide (B127407) loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Denaturation: Heat the sample at 95°C for 5 minutes and then immediately place it on ice.
-
Gel Electrophoresis: Load the sample onto a denaturing polyacrylamide gel (containing 8 M urea) of an appropriate percentage to resolve your RNA of interest. Run the gel until the dye front has migrated to the desired position.
-
Visualization: Visualize the RNA band by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will appear as a dark shadow.
-
Elution: Excise the RNA band from the gel. Crush the gel slice and elute the RNA overnight at 4°C in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
-
Recovery: Separate the eluate from the gel fragments. Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend the pellet in RNase-free water.
Protocol 3: HPLC Purification of 15N-Labeled RNA
-
Sample Preparation: After the DNase treatment and addition of EDTA, the sample can be directly injected onto the HPLC column, or it can be first desalted using a size-exclusion spin column.
-
Chromatography: Use an ion-exchange or reverse-phase HPLC column suitable for oligonucleotide purification.
-
Ion-Exchange: Elute with a salt gradient (e.g., NaCl or LiClO₄) in a buffered mobile phase.
-
Reverse-Phase: Use an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase with an acetonitrile (B52724) gradient.
-
-
Fraction Collection: Collect the fractions corresponding to the full-length RNA peak, as determined by UV absorbance at 260 nm.
-
Desalting and Concentration: Pool the desired fractions and desalt using a suitable method such as size-exclusion chromatography or ethanol precipitation. Lyophilize or speed-vac the sample to obtain the purified RNA pellet. Resuspend in RNase-free water.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro transcription: preparative RNA yields in analytical scale reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Inhibition of T7 and T3 RNA polymerase directed transcription elongation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. nacalai.com [nacalai.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. neb.com [neb.com]
Technical Support Center: Optimizing Phosphoramidite Coupling Efficiency for Labeled RNA
Welcome to the technical support center for optimizing phosphoramidite (B1245037) coupling efficiency, with a special focus on the synthesis of labeled RNA oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low phosphoramidite coupling efficiency in labeled RNA synthesis?
A1: The primary factors leading to reduced coupling efficiency are the presence of moisture, degradation of the phosphoramidite, suboptimal activator performance, and issues with the synthesis instrument's fluidics.[1] Water is a significant inhibitor as it can hydrolyze the activated phosphoramidite, rendering it inactive.[1] Therefore, maintaining anhydrous conditions for all reagents, especially the acetonitrile (B52724) (ACN) solvent, is critical.[1][2]
Q2: How does the choice of activator impact the coupling of labeled phosphoramidites?
A2: The activator is crucial for the coupling reaction. For sterically hindered phosphoramidites, such as those with bulky fluorescent dye labels, a more potent activator is often required compared to standard nucleoside phosphoramidites. Activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are more acidic and have shown to be more effective for RNA synthesis than the traditional 1H-Tetrazole.[3][4] For instance, BTT can facilitate the coupling of 2'-TBDMS protected RNA monomers in about 3 minutes, whereas 1H-Tetrazole may require 10-15 minutes.[3] 4,5-Dicyanoimidazole (DCI) is a less acidic but more nucleophilic activator that can also enhance coupling rates.[3][4][5]
Q3: Can I use the same coupling time for labeled phosphoramidites as for standard RNA phosphoramidites?
A3: No, it is generally recommended to extend the coupling time for labeled phosphoramidites. The steric bulk of many labels can slow down the coupling reaction. For modified 2'-deoxynucleosides, a coupling time of 5 minutes is often suggested, while for other non-nucleosidic and labeled amidites, 15 minutes may be necessary.[6] For example, a 10-minute coupling time is recommended for FAM-dT phosphoramidite.[7] It is advisable to optimize the coupling time for each specific labeled phosphoramidite through small-scale trial syntheses.[6] In some cases, a double or even triple coupling can be performed to drive the reaction to completion and improve the overall yield.[6]
Q4: How can I monitor the coupling efficiency during the synthesis of my labeled RNA?
A4: Real-time monitoring of coupling efficiency is commonly achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1] The DMT cation has a strong absorbance around 495 nm. A consistent and strong signal at each cycle indicates high coupling efficiency in the previous step. A significant drop in the trityl signal suggests a coupling failure.[1]
Q5: What are the best practices for handling and storing labeled phosphoramidites?
A5: Labeled phosphoramidites are sensitive to moisture and oxidation.[1][2] They should be stored at -20°C in a desiccated environment.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation. It is also recommended to dissolve the phosphoramidite in anhydrous acetonitrile under an inert atmosphere.[8] To ensure the solvent is sufficiently dry, using molecular sieves can be beneficial.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of labeled RNA and provides actionable solutions.
Issue 1: Low or No Yield of the Full-Length Labeled RNA Product
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, especially acetonitrile, are anhydrous (≤ 30 ppm water).[6] Use fresh, high-quality solvents and consider drying the dissolved phosphoramidite solution over molecular sieves overnight.[6][8] |
| Degraded Phosphoramidite | Use fresh phosphoramidites that have been stored properly at -20°C and protected from light and moisture.[1][7] Avoid using expired reagents. |
| Suboptimal Activator | For bulky labels, consider switching to a more potent activator like BTT or DCI.[3][4][9] Optimize the activator concentration as recommended by the supplier. |
| Insufficient Coupling Time | Increase the coupling time for the labeled phosphoramidite. A 5-15 minute coupling time is a good starting point for many modified amidites.[6] Consider performing a double or triple coupling for particularly difficult labels.[6] |
| Instrument Malfunction | Check the synthesizer for any leaks, blockages in the fluidics lines, or incorrect reagent delivery. Perform regular maintenance and calibration of the instrument.[1] |
Issue 2: Presence of n-1 and Other Deletion Sequences in the Final Product
| Possible Cause | Recommended Solution |
| Incomplete Coupling | This is the most common cause of deletion sequences. Refer to the solutions for "Low or No Yield" to improve coupling efficiency. |
| Inefficient Capping | Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Inefficient capping of unreacted 5'-hydroxyl groups will lead to their participation in subsequent coupling steps, resulting in n-x deletion sequences.[10] |
| Steric Hindrance | The bulky nature of some labels can physically block the coupling of the subsequent phosphoramidite. If possible, consider using a longer linker arm on the labeled phosphoramidite to reduce steric hindrance. |
Quantitative Data on Coupling Parameters
The following tables summarize key quantitative data to aid in the optimization of your labeled RNA synthesis protocols.
Table 1: Recommended Coupling Times for Labeled Phosphoramidites
| Label/Modification | Recommended Coupling Time (minutes) | Activator | Notes |
| Unmodified RNA (TBDMS protected) | 10 - 15 | 1H-Tetrazole | Longer time needed due to steric hindrance of the 2'-silyl group.[3] |
| Unmodified RNA (TBDMS protected) | ~3 | BTT | BTT is a more potent activator, significantly reducing the required coupling time.[3][4] |
| Unmodified RNA (TOM protected) | ~1.5 | BTT | The TOM protecting group is less sterically hindering than TBDMS.[4] |
| FAM-dT | 10 | Not Specified | A longer coupling time is generally required for fluorescent dye phosphoramidites.[7] |
| Biotin | >99% efficiency with sufficient time | Not Specified | Can achieve high coupling efficiency, but is very sensitive to moisture.[11] |
| General Modified Amidites | 5 - 15 | Not Specified | Steric hindrance is a major factor; optimization is recommended.[6] |
Table 2: Comparison of Common Activators for RNA Synthesis
| Activator | pKa | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.8 | Standard, but can be slow for hindered phosphoramidites.[4] | Routine DNA and some RNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and soluble in ACN than 1H-Tetrazole.[4] | General purpose activator for RNA synthesis.[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | More acidic than ETT; highly effective for RNA synthesis with reduced coupling times.[4] | Considered an excellent choice for RNA synthesis, especially with sterically demanding monomers.[3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazoles; highly soluble in ACN.[4][5] | Recommended for large-scale synthesis and for long oligonucleotides to minimize side reactions.[3] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for a Labeled RNA Phosphoramidite
This protocol outlines a typical cycle on an automated solid-phase oligonucleotide synthesizer, with modifications for a labeled phosphoramidite.
-
Deblocking: Removal of the 5'-DMT protecting group from the solid-support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT group.
-
Coupling:
-
A solution of the labeled phosphoramidite (0.1 M in anhydrous acetonitrile) and a solution of the activator (e.g., 0.25 M BTT in anhydrous acetonitrile) are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for an extended time, typically 5-15 minutes, depending on the label.[6]
-
-
Washing: The column is washed again with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by treating the support with a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.[10]
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).
-
Washing: A final wash with anhydrous acetonitrile prepares the support for the next coupling cycle.
Visualizations
Experimental Workflow for Labeled RNA Synthesis
Caption: A flowchart of the solid-phase synthesis cycle for labeled RNA.
Troubleshooting Logic for Low Coupling Efficiency
Caption: A logical flowchart for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Ac-rC Phosphoramidite-15N2 stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, isotopically labeled with ¹⁵N at the two nitrogen atoms of the cytidine (B196190) base (Ac-rC Phosphoramidite-¹⁵N₂). This resource is intended for researchers, scientists, and professionals in drug development utilizing this reagent for oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ac-rC Phosphoramidite-¹⁵N₂?
A1: Proper storage is crucial to maintain the integrity of the phosphoramidite (B1245037). For long-term storage of the solid product, a freezer at or below -20°C is recommended.[1][2][3] Once in solution, for instance in anhydrous acetonitrile (B52724), the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.[4] All storage should be in a dark environment to protect from light.[4]
Q2: What is the expected purity of Ac-rC Phosphoramidite-¹⁵N₂?
A2: Reputable suppliers ensure high purity of phosphoramidites. The standard grade for Ac-rC phosphoramidite typically has a purity of ≥98.0% as determined by HPLC and ³¹P NMR.[5][6] For therapeutic applications, premium-grade phosphoramidites with purities of ≥99% are available.[7][8] Rigorous quality control measures, including HPLC-MS, GC, ³¹P NMR, and Karl Fischer titration, are employed to minimize reactive P(III) impurities and by-products.[7][8][9]
Q3: What solvents are recommended for dissolving Ac-rC Phosphoramidite-¹⁵N₂?
A3: Anhydrous acetonitrile is the most common and recommended solvent for dissolving phosphoramidites for use in oligonucleotide synthesis.[10] It is critical that the acetonitrile has a very low water content (≤0.3%) to prevent hydrolysis of the phosphoramidite.[7][11]
Q4: How does the ¹⁵N₂ labeling affect the stability of Ac-rC Phosphoramidite?
A4: While specific stability studies on ¹⁵N₂-labeled Ac-rC phosphoramidite are not extensively published, the isotopic labeling is not expected to significantly alter its chemical stability compared to the unlabeled analog. The fundamental degradation pathways are primarily dependent on the phosphoramidite and protecting groups, which remain chemically the same. The principles of handling and storage for unlabeled Ac-rC phosphoramidite should be strictly followed.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Ac-rC Phosphoramidite-¹⁵N₂ in oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis
Low coupling efficiency is a frequent problem that can often be traced back to the degradation of the phosphoramidite solution.
-
Possible Cause 1: Hydrolysis of the Phosphoramidite. The presence of moisture in the acetonitrile solvent or on the synthesis reagents can lead to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate, which is inactive in the coupling reaction.
-
Solution:
-
Use fresh, anhydrous acetonitrile with a water content below 300 ppm.[7][11]
-
Ensure all reagent lines and bottles on the synthesizer are dry.
-
Consider storing the phosphoramidite solution over molecular sieves to scavenge any residual moisture.[10]
-
Prepare fresh phosphoramidite solutions for critical syntheses.[4]
-
-
-
Possible Cause 2: Oxidation of the Phosphoramidite. The P(III) center is susceptible to oxidation to P(V), rendering it incapable of coupling.
-
Solution:
-
Always handle the phosphoramidite under an inert gas atmosphere, such as argon or nitrogen.
-
Ensure a tight seal on the phosphoramidite bottle on the synthesizer.
-
-
-
Possible Cause 3: Acid-Catalyzed Degradation. Trace amounts of acid can catalyze the hydrolysis of the phosphoramidite.
-
Solution:
-
The addition of a small amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, to the phosphoramidite solution can help to neutralize any acidic impurities and slow down degradation.[10]
-
-
Issue 2: Unexpected Peaks in Mass Spectrometry of the Final Oligonucleotide
The presence of unexpected masses can indicate side reactions or degradation products.
-
Possible Cause 1: Formation of Cyanoethyl Phosphonoamidates. This can occur through an autocatalytic process involving the elimination of acrylonitrile (B1666552) from the cyanoethyl protecting group.[10]
-
Solution:
-
Minimize the time the phosphoramidite is in solution before use.
-
Lowering the concentration of the phosphoramidite solution can reduce the rate of this autocatalytic degradation.[10]
-
-
-
Possible Cause 2: Incomplete Deprotection of the Acetyl (Ac) Group. If the final deprotection step is not sufficient, the acetyl group on the cytidine base may remain.
-
Solution:
-
Review and optimize the deprotection conditions (time, temperature, and deprotection solution) based on the oligonucleotide sequence and other modifications present. While Ac-dC allows for rapid deprotection, ensure the conditions are compatible with all components of your oligonucleotide.[12]
-
-
Data Summary
Table 1: Recommended Storage Conditions for Ac-rC Phosphoramidite
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | ≤ -20°C | Long-term | Protect from moisture and light |
| Stock Solution | -20°C | ≤ 1 month | Protect from light[4] |
| Stock Solution | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles[4] |
Table 2: Purity Specifications for Ac-rC Phosphoramidite
| Grade | HPLC Purity | ³¹P NMR Purity | Typical Application |
| Standard | ≥98.0% | ≥98.0% | General oligo synthesis[5][6] |
| TheraPure | ≥99.0% | ≥99.0% | Therapeutic applications[7][8] |
Experimental Protocols & Workflows
Protocol: Preparation of Ac-rC Phosphoramidite-¹⁵N₂ Solution for Synthesis
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry argon or nitrogen.
-
Reagent Handling: Allow the vial of solid Ac-rC Phosphoramidite-¹⁵N₂ to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Dissolution: Under an inert atmosphere, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 to 0.2 M).
-
Mixing: Gently swirl the vial to ensure complete dissolution of the phosphoramidite.
-
Transfer: Transfer the solution to the designated reservoir on the oligonucleotide synthesizer using a dry syringe or cannula.
Workflow for Troubleshooting Low Coupling Efficiency
References
- 1. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 2. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. Ac-rC Phosphoramidite, standard grade, serum vial bottle Each | Contact Us [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. indiamart.com [indiamart.com]
- 6. cacheby.com [cacheby.com]
- 7. RNA Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. RNA Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. RNA Phosphoramidites | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. shigematsu-bio.com [shigematsu-bio.com]
Technical Support Center: Synthetic 15N-Labeled RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce impurities in synthetically prepared 15N-labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the in vitro transcription of 15N-labeled RNA?
A1: During in vitro transcription (IVT), several product-related impurities can be generated. The most common include abortive transcripts (short RNA sequences), double-stranded RNA (dsRNA) byproducts, and incomplete or fragmented mRNA.[1][2] Other impurities can include residual DNA templates, unincorporated nucleoside triphosphates (NTPs), and enzymes from the reaction mixture.[3] Additionally, heterogeneity in the length of the final product, such as n-1 or n+1 additions, can occur.[4][5]
Q2: Why is it critical to remove these impurities for applications like NMR spectroscopy?
A2: For structural biology applications like Nuclear Magnetic Resonance (NMR), sample purity is paramount. Impurities can interfere with the analysis in several ways. Shorter RNA fragments or different conformers can lead to overlapping signals and spectral complexity, making structure determination difficult.[6] Double-stranded RNA byproducts can trigger cellular immune responses in therapeutic applications and can also complicate structural studies.[1][2] Residual salts or enzymes can affect sample stability and homogeneity, leading to broad NMR line widths and poor spectral quality.[7][8]
Q3: What are the primary methods for purifying synthetic RNA?
A3: The two most common high-resolution purification methods for synthetic RNA are denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).[3][9]
-
Denaturing PAGE separates RNA molecules by size with single-nucleotide resolution, making it effective for removing n-1 and n+1 species.[10] However, recovery of large RNA molecules (>600 nucleotides) from the gel matrix can be inefficient.[9]
-
HPLC , particularly ion-pair reversed-phase (IP-RP-HPLC) and size-exclusion chromatography (SEC), is a powerful technique for purifying RNA.[3] IP-RP-HPLC separates based on charge and hydrophobicity and is excellent for removing truncated sequences.[4][5] SEC is adept at separating degraded or aborted RNA fragments from the full-length product.[3]
Q4: How can I assess the purity and integrity of my final 15N-labeled RNA product?
A4: Quality control can be performed using several methods. Denaturing PAGE is an excellent way to visualize the integrity of the RNA, where the full-length product should appear as a single, sharp band.[11] UV spectrophotometry can determine RNA concentration (at 260 nm) and provide an estimate of protein contamination by checking the A260/A280 ratio, which should be ~2.0 for pure RNA.[11][12] For more detailed analysis, HPLC and mass spectrometry can provide precise information on purity, heterogeneity, and the presence of any variants.[13]
Troubleshooting Guide
Issue 1: Low Yield of Full-Length RNA Transcript
Q: I'm getting a low yield of my target 15N-labeled RNA after in vitro transcription. What are the potential causes and solutions?
A: Low transcription yield can stem from several factors related to the reaction components and conditions.
Troubleshooting Steps:
-
DNA Template Quality : Contaminants like salts or ethanol (B145695) from plasmid purification can inhibit RNA polymerases.[14]
-
Solution : Reprecipitate the DNA template with ethanol and ensure it is fully dry before resuspending in nuclease-free water.[14]
-
-
NTP Concentration and Purity : The concentration of NTPs is critical for efficient transcription; concentrations that are too low can reduce yield.[15] Impurities in the NTPs, such as nucleoside diphosphates (NDPs), can also inhibit the reaction.[16][17]
-
Solution : Use high-purity 15N-labeled NTPs. Ensure the final concentration of each NTP is sufficient, as de novo RNA synthesis is dependent on higher NTP concentrations.[15]
-
-
T7 Promoter Sequence : The sequence immediately downstream of the T7 promoter can significantly affect transcription efficiency.[18][19][20]
-
Solution : If possible, optimize the initial transcribed sequence. Promoters with three guanines at positions +1 to +3 often show the highest activity.[18]
-
-
RNase Contamination : The presence of RNases will degrade the RNA transcript as it is produced.[14]
Issue 2: Presence of Shorter RNA Fragments (Abortive Transcripts, n-1 Products)
Q: My denaturing gel shows multiple bands shorter than my target RNA. How can I minimize these truncated products?
A: The presence of shorter RNA fragments is a common issue arising from either premature termination of transcription or degradation.
Troubleshooting Steps:
-
Abortive Initiation : T7 RNA polymerase can produce numerous short transcripts corresponding to the 5' end of the template.[2]
-
Premature Termination : The DNA template may contain cryptic termination sites for the T7 RNA polymerase.[14]
-
Solution : If you suspect a cryptic termination site, linearizing the plasmid template with a different restriction enzyme may solve the problem.[14]
-
-
NTP Quality : The presence of NDPs or other impurities in the 15N-labeled NTP stock can lead to stalling and premature termination.[16][22]
-
Purification : Even with an optimized reaction, some level of shorter products is common.
Issue 3: Double-Stranded RNA (dsRNA) Contamination
Q: How can I detect and remove dsRNA byproducts from my RNA preparation?
A: dsRNA is an immunogenic byproduct of in vitro transcription that can have adverse effects in cellular applications and complicate analysis.[1]
Troubleshooting Steps:
-
Source of dsRNA : dsRNA can be formed by the T7 RNA polymerase transcribing the complementary strand or through self-complementary regions within the RNA product.[23]
-
Detection : Specific analytical methods are needed to detect dsRNA. Mass photometry and specific immunoassays can quantify dsRNA levels.[23]
-
Removal during Purification :
-
Cellulose Chromatography : Cellulose-based purification is a common method for removing dsRNA at a manufacturing scale.[24]
-
Enzymatic Digestion : Using specific enzymes like RNase III can digest dsRNA, though this adds another component that must be removed.[25]
-
Chromatography : HPLC methods, such as ion-exchange chromatography, can offer high selectivity to isolate the target single-stranded mRNA from dsRNA impurities.[25]
-
Data Summary
Table 1: Comparison of Common RNA Purification Methods
| Feature | Denaturing PAGE | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle | Size-based separation in a denaturing matrix | Separation by ion-pairing, hydrophobicity, and size | Size-based separation in a non-denaturing matrix |
| Resolution | Single nucleotide | High; can resolve n-1 products | Moderate; separates based on hydrodynamic volume |
| Best For | Removing n-1, n+1 products; size selection | Removing truncated sequences (n-1, n-2, etc.) | Removing abortive transcripts and aggregates |
| Limitations | Difficult recovery for RNA >600 nt[9]; time-consuming | Requires specialized equipment and solvents | Lower resolution for species of similar size[3] |
| Typical Purity | >95% | >99%[4] | >95% |
Key Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Purification
This protocol describes the purification of synthetic RNA using denaturing urea-PAGE.[26][27][28]
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 40%)
-
10x TBE Buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS), 10% solution
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
2x Formamide Loading Buffer (contains formamide, EDTA, and tracking dyes like bromophenol blue and xylene cyanol)
-
Gel Elution Buffer (e.g., 0.3 M Sodium Acetate (B1210297), 1 mM EDTA)
-
Ethanol (100% and 70%)
Procedure:
-
Gel Preparation : Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 8-15%) containing 7-8 M urea in 1x TBE.[27][28] Add APS and TEMED to catalyze polymerization. Pour the gel and allow it to set completely.
-
Sample Preparation : Resuspend the dried RNA pellet from the transcription reaction in 1x Formamide Loading Buffer.[9] Heat the sample at 70-95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.[9][28]
-
Electrophoresis : Assemble the gel apparatus and pre-run the gel for 15-30 minutes at constant power to warm it to ~50°C.[10][28] Load the denatured RNA sample into the wells. Run the gel until the tracking dyes have migrated an appropriate distance.
-
Visualization and Excision : After electrophoresis, disassemble the plates. Visualize the RNA bands using UV shadowing.[26] Place the gel on a clean surface (e.g., a TLC plate on plastic wrap) and use a UV lamp to see the RNA bands as shadows.[26] Carefully excise the band corresponding to the full-length product using a clean scalpel.[26]
-
Elution : Crush the excised gel slice into small pieces.[28] Add Gel Elution Buffer and incubate overnight at 4°C with gentle rocking to allow the RNA to diffuse out of the gel matrix.[28]
-
Recovery : Separate the elution buffer from the gel fragments. Perform a phenol:chloroform extraction to remove any contaminants, followed by ethanol precipitation to recover the purified RNA.[9] Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.
Protocol 2: HPLC Purification of RNA Oligonucleotides
This protocol provides a general method for purifying RNA using ion-pair reversed-phase HPLC.[3][4]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for oligonucleotides (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0)[5]
-
Mobile Phase B: Acetonitrile (B52724) mixed with Mobile Phase A (e.g., 80:20 0.1 M TEAA/acetonitrile)[5]
-
Nuclease-free water
Procedure:
-
System Preparation : Equilibrate the HPLC column with the starting mobile phase conditions (a low percentage of Buffer B).
-
Sample Preparation : Reconstitute the crude synthetic RNA in Mobile Phase A to an appropriate concentration (e.g., 2-5 mg/mL).[4]
-
Injection and Separation : Inject the sample onto the column. Elute the RNA using a shallow gradient of increasing acetonitrile (Buffer B). The negatively charged RNA backbone interacts with the positively charged ion-pairing agent, allowing it to be retained and separated on the nonpolar stationary phase.
-
Fraction Collection : Monitor the elution profile at 260 nm. The full-length product is typically the major peak, with shorter failure sequences (n-1, n-2) eluting slightly earlier.[5] Collect the fractions corresponding to the main peak.
-
Post-Purification Processing : Pool the collected fractions containing the pure RNA. The volatile TEAA buffer can be removed by lyophilization, leaving a salt-free product.[5] Resuspend the purified RNA in nuclease-free water.
Visualizations
Experimental and Troubleshooting Workflows
References
- 1. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the impact of in vitro transcription byproducts and contaminants [frontiersin.org]
- 3. nacalai.com [nacalai.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. [Conversion of nucleoside triphosphates in an RNA polymerase system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 19. researchgate.net [researchgate.net]
- 20. Maximizing transcription of nucleic acids with efficient T7 promoters: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. NTP concentration effects on initial transcription by T7 RNAP indicate that translocation occurs through passive sliding and reveal that divergent promoters have distinct NTP concentration requirements for productive initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Denaturing PAGE for resolving RNA [protocols.io]
- 28. Gel Purification of miRNA from Total RNA | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: NMR Spectral Artifacts in 15N-Labeled RNA
Welcome to the technical support center for troubleshooting NMR spectral artifacts in your 15N-labeled RNA experiments. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during NMR data acquisition and processing.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the common sources of artifacts originating from sample preparation?
A1: Artifacts from sample preparation can arise from several sources, including paramagnetic impurities, sample aggregation, and improper buffer conditions. Paramagnetic species, such as dissolved oxygen or metal ions, can lead to significant line broadening, making signals difficult to detect.[1][2] RNA aggregation can also cause line broadening and poor signal-to-noise.[1] The sample's salt concentration can affect the magnetic susceptibility, which in turn can impact the sensitivity of cryogenic probes.[3]
Q2: How can I minimize paramagnetic impurities in my RNA sample?
A2: To minimize paramagnetic impurities, it is recommended to degas your sample by flushing with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] Additionally, using chelating agents like EDTA in your buffer can help sequester paramagnetic metal ions.[2] If significant paramagnetic contamination is suspected, precipitation of the metal ions may be necessary.[2]
Data Acquisition
Q3: My baseline is rolling or distorted. What could be the cause and how do I fix it?
A3: A rolling or distorted baseline is often caused by an improperly set first-order phase correction or a distortion of the first few data points of the Free Induction Decay (FID).[4] This can also be caused by very broad background peaks.[4] To correct this, you can try manually adjusting the phase parameters or using a baseline correction function during data processing.[4]
Q4: I am observing unexpected peaks or "sidebands" in my spectrum. What are they and how can I get rid of them?
A4: These are often decoupling artifacts, which can appear when performing 15N-decoupling during long 1H saturation times in experiments like Saturation Transfer Difference (STD) NMR.[5][6][7] These sidebands, while often invisible in standard NMR spectra, can become efficiently saturated and appear as false-positive signals.[5][6][7] To mitigate this, one can try using ramped decoupling waveforms or randomized decoupling schemes.[5][6]
Troubleshooting Guides
This section provides systematic approaches to resolving common spectral problems.
Guide 1: Low Signal-to-Noise Ratio (S/N)
A poor signal-to-noise ratio can obscure real peaks and make data interpretation impossible. Follow this guide to diagnose and improve your S/N.
Caption: Workflow for diagnosing and resolving low signal-to-noise.
| Parameter/Hardware | Expected Improvement in S/N | Notes |
| Number of Scans | Proportional to the square root of the number of scans | Doubling the S/N requires quadrupling the number of scans.[4] |
| Magnetic Field Strength | Proportional to B₀^(3/2) | Higher field strength provides better sensitivity and spectral dispersion.[8] |
| Cryoprobe | 3-4 fold increase compared to room temperature probes | Cryogenically cooled probes significantly reduce thermal noise.[8][9][10][11] |
| Digital Filtering | Can increase S/N by narrowing the filter | A smaller filter width reduces noise.[12] |
Guide 2: Water Suppression Artifacts
Imperfect water suppression can lead to large residual water signals and distortion of nearby peaks.
Caption: Workflow for optimizing water suppression.
| Technique | Principle | Advantages | Disadvantages |
| Presaturation | A long, low-power RF pulse selectively saturates the water resonance.[13] | Simple to implement.[14] | Can also saturate exchangeable protons (e.g., imino protons).[14] |
| Excitation Sculpting (e.g., WATERGATE) | Uses gradients and selective pulses to dephase water magnetization while retaining solute signals.[13] | Effective suppression, can preserve signals from exchangeable protons.[13][14] | More complex pulse sequence. |
| PURGE | A presaturation technique utilizing relaxation gradients and echoes. | High selectivity, good phase properties, and flat baselines.[14] | Can still affect exchangeable protons.[14] |
Experimental Protocols
Protocol 1: Preparation of 15N-Labeled RNA for NMR
This protocol outlines the general steps for producing isotopically labeled RNA via in vitro transcription.
-
Template Preparation: A synthetic DNA template for the target RNA sequence is obtained.[15]
-
In Vitro Transcription: The transcription reaction is set up using T7 RNA polymerase and 15N-labeled nucleotide triphosphates (NTPs).[15][16]
-
Purification: The transcribed RNA is purified, often using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity and homogeneity.[16]
-
Buffer Exchange: The purified RNA is buffer-exchanged into the desired NMR buffer (e.g., 10 mM sodium phosphate, 0.01 mM EDTA, pH 6.8) and lyophilized.[15]
-
Sample Preparation: The lyophilized RNA is dissolved in 99.96% D₂O or a 90% H₂O/10% D₂O mixture to a final concentration typically in the range of 0.5-1 mM.[6][15]
Protocol 2: Acquiring a 1H-15N HSQC Spectrum
The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of RNA NMR, providing a fingerprint of the molecule.
-
Spectrometer Setup: The experiment is typically performed on a high-field NMR spectrometer equipped with a cryoprobe.[9]
-
Tuning and Matching: The probe is tuned and matched to the 1H and 15N frequencies.
-
Shimming: The magnetic field is shimmed to ensure homogeneity.
-
Pulse Sequence: A standard HSQC pulse sequence is used, where magnetization is transferred from 1H to the attached 15N, evolves during the indirect dimension, and is then transferred back to 1H for detection.[17]
-
Acquisition Parameters:
-
Spectral Width: Set appropriately for 1H (around 12-16 ppm) and 15N (around 30-40 ppm).[8][18]
-
Acquisition Time: Typically 3-4 seconds for the direct 1H dimension.[8]
-
Number of Scans: Dependent on the sample concentration and desired S/N, but often in multiples of 4 or 8.
-
Water Suppression: A suitable water suppression scheme (e.g., WATERGATE) is incorporated into the pulse sequence.[13]
-
-
Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected to yield the final 2D spectrum.
References
- 1. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 2. Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 11. Comparing Cryoprobe vs Room-Temperature NMR: Energy Consistency [eureka.patsnap.com]
- 12. nmr.oxinst.jp [nmr.oxinst.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protein-nmr.org.uk [protein-nmr.org.uk]
- 18. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of Ac-rC Phosphoramidite-15N2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-15N2. The information is designed to help identify and mitigate issues related to the degradation of this valuable isotopic labeling reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other phosphoramidites, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Reaction with trace amounts of water, often catalyzed by acid, leads to the formation of the corresponding H-phosphonate derivative.
-
Oxidation: Exposure to air or oxidizing agents can convert the trivalent phosphorus (P(III)) to a pentavalent phosphate (B84403) (P(V)) species.
Q2: What are the likely degradation products of this compound?
A2: Based on established phosphoramidite (B1245037) chemistry, the following are potential degradation products:
-
Hydrolysis Product (H-phosphonate): 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(H-phosphonate). This occurs when the diisopropylamino group is replaced by a hydroxyl group.
-
Oxidation Product (Phosphate triester): 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(2-cyanoethyl) phosphate. This product is no longer active for oligonucleotide synthesis.
-
De-acetylation Product: Although less common under anhydrous conditions, hydrolysis of the N-acetyl group can lead to the corresponding amine.
The 15N2 label on the cytidine (B196190) base is stable and does not participate in these degradation reactions. Its presence is advantageous for tracking the nucleoside component in mass spectrometry analysis.
Q3: How can I minimize the degradation of this compound?
A3: Strict adherence to anhydrous and anaerobic conditions is critical. Key preventative measures include:
-
Storage: Store the solid phosphoramidite at -20°C or lower under an inert atmosphere (argon or nitrogen).[1]
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Handle the solid and solutions under an inert gas.
-
Solvents: Use high-purity, anhydrous acetonitrile (B52724) (<30 ppm water) for dissolution.[1] Consider using molecular sieves to further dry the solvent.
-
Solutions: Prepare solutions fresh for each synthesis run. If storage is necessary, store solutions at -20°C under an inert atmosphere for a limited time.
Q4: What are the signs of degradation in my this compound?
A4: Degradation can manifest in several ways during oligonucleotide synthesis:
-
Low Coupling Efficiency: Degraded phosphoramidite will result in a lower yield of the full-length oligonucleotide.
-
Increased n-1 Impurities: The presence of shorter oligonucleotide sequences (n-1, n-2, etc.) is a common indicator of failed coupling reactions due to inactive phosphoramidite.[2][3]
-
Unexpected Peaks in Analytical Traces: HPLC, LC-MS, and ³¹P NMR analysis of the crude oligonucleotide or the phosphoramidite solution may show peaks corresponding to degradation products.
Q5: How does the 15N2 label affect the stability of the phosphoramidite?
A5: The 15N2 stable isotope label does not significantly alter the chemical reactivity or degradation pathways of the phosphoramidite. Its primary purpose is to serve as a tracer for mass spectrometry (MS) based analysis, allowing for the precise identification and quantification of cytidine-containing fragments and oligonucleotides.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency for Ac-rC residues | Degradation of the this compound solution due to moisture or air exposure. | Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile. Ensure all solvents and reagents are of high purity and anhydrous. Purge lines on the synthesizer before use. |
| Insufficient activation time. | Optimize the coupling time for the Ac-rC phosphoramidite. | |
| Appearance of a new peak in the ³¹P NMR spectrum of the phosphoramidite solution | Hydrolysis of the phosphoramidite to the H-phosphonate. This typically appears as a peak in the 0-10 ppm range.[6][7] | Discard the solution and prepare a fresh batch. Review solvent handling procedures to ensure anhydrous conditions. |
| Oxidation of the phosphoramidite. This results in a P(V) species, which will have a different chemical shift in the ³¹P NMR spectrum. | Prepare a fresh solution and ensure an inert atmosphere is maintained during storage and handling. | |
| Mass spectrometry of the final oligonucleotide shows unexpected masses corresponding to depurination or other modifications. | While not a direct degradation of the phosphoramidite itself, harsh deprotection conditions can lead to side reactions on the incorporated base. | Use milder deprotection conditions if possible. The N-acetyl protecting group on cytidine is generally labile under standard deprotection conditions. |
| Crude oligonucleotide shows a significant peak corresponding to an n-1 deletion at the Ac-rC position. | Inefficient coupling due to degraded phosphoramidite. | Perform a quality control check on the phosphoramidite solution using ³¹P NMR or HPLC before synthesis. Replace with a fresh solution if significant degradation is detected. |
Experimental Protocols
Protocol 1: Quality Control of this compound by ³¹P NMR
Objective: To assess the purity of the phosphoramidite and detect the presence of hydrolysis or oxidation products.
Materials:
-
This compound
-
Anhydrous acetonitrile (for dissolution)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) for locking
-
NMR tubes and caps (B75204) (dried in an oven)
Procedure:
-
Under an inert atmosphere (e.g., in a glove box), accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add 0.5 mL of anhydrous CDCl₃ or CD₃CN to dissolve the solid.
-
Transfer the solution to a dry NMR tube.
-
Cap the NMR tube securely.
-
Acquire a ³¹P NMR spectrum.
-
Analysis: The active phosphoramidite should appear as a sharp singlet or a pair of singlets (due to diastereomers) in the region of 148-152 ppm.[6] Hydrolysis products (H-phosphonates) will typically appear between 0 and 10 ppm.[7] Oxidized P(V) species will appear in a different region, often downfield.
Protocol 2: Analysis of Oligonucleotide Purity by LC-MS
Objective: To determine the purity of the synthesized oligonucleotide and identify any deletion sequences or other impurities.
Materials:
-
Crude, deprotected oligonucleotide solution
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable reverse-phase column (e.g., C18)
Procedure:
-
Dilute a small aliquot of the crude oligonucleotide solution in Mobile Phase A.
-
Inject the sample onto the LC-MS system.
-
Elute the oligonucleotide using a gradient of Mobile Phase B.
-
Monitor the elution profile using a UV detector (260 nm) and the mass spectrometer.
-
Analysis: The main peak in the chromatogram should correspond to the full-length oligonucleotide. The mass spectrum of this peak should match the calculated mass of the desired product. The 15N2 label will result in a mass increase of 2 Da for each incorporated Ac-rC residue compared to the unlabeled version. Shorter "n-1" or "n-2" sequences will appear as earlier eluting peaks with correspondingly lower masses.[2]
Visualizations
Caption: Experimental workflow for the use and quality control of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. gilson.com [gilson.com]
- 4. Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoscale secondary ion mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Automated 15N-Labeled Oligonucleotide Synthesis
Welcome to the technical support center for automated 15N-labeled oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of isotopically labeled oligonucleotides.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve issues with your synthesis protocols.
Q1: My trityl cation assay shows a significant drop in coupling efficiency after the first few cycles. What are the potential causes and how can I troubleshoot this?
A1: A sudden drop in coupling efficiency is a common issue that can often be traced back to reagents or the synthesizer's fluidics.
Possible Causes:
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation and reduced reactivity.[][2][3] Even trace amounts of water in the acetonitrile (B52724) (ACN) or other reagents can significantly lower coupling efficiency.[2][]
-
Degraded Phosphoramidites: Improper storage or using expired 15N-labeled phosphoramidites can result in poor coupling.[5]
-
Suboptimal Activator: An inappropriate, old, or incorrectly concentrated activator solution will fail to efficiently catalyze the coupling reaction.[][5]
-
Instrument Fluidics Issues: Leaks, blockages in the lines, or incorrect reagent delivery by the synthesizer can prevent the necessary reagents from reaching the solid support in the correct amounts.[5]
Troubleshooting Steps:
-
Verify Reagent Freshness and Anhydrous Conditions:
-
Check the Synthesizer:
-
Perform a system check to ensure there are no leaks in the fluidics system.
-
Verify that all lines are clear and that the correct volumes of reagents are being delivered to the synthesis column.
-
-
Optimize Coupling Time:
-
For sterically hindered or modified phosphoramidites, including some 15N-labeled variants, extending the coupling time may be necessary to achieve high efficiency.[][6]
-
-
Perform a Control Synthesis:
-
Synthesize a simple, short, unlabeled oligonucleotide to confirm that the synthesizer and standard reagents are performing as expected.
-
Q2: My final product analysis by mass spectrometry shows a significant peak at n-1 and other shorter sequences. What is the cause of these failure sequences?
A2: The presence of n-1 and other truncated sequences is a direct result of incomplete reactions during the synthesis cycle, specifically failed coupling or capping steps.
Possible Causes:
-
Low Coupling Efficiency: If a phosphoramidite (B1245037) fails to couple to the growing oligonucleotide chain, that chain will not be extended in that cycle.[8]
-
Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups from further extension in subsequent cycles. If capping is incomplete, these unreacted chains can couple in the next cycle, leading to a deletion mutant (n-x sequence).[8][9]
Troubleshooting Steps:
-
Address Coupling Efficiency:
-
Refer to the troubleshooting steps in Q1 to ensure optimal coupling conditions.
-
-
Verify Capping Reagents:
-
Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and have been stored correctly.
-
-
Analytical Troubleshooting:
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to analyze the crude product. The mass difference between the full-length product and the failure sequences can help identify which nucleotide coupling failed.[10][11]
-
HPLC Analysis: Reverse-phase HPLC can separate the full-length product from shorter failure sequences. A large proportion of early-eluting peaks indicates a significant issue with synthesis efficiency.[5]
-
Q3: After deprotection, I observe incomplete removal of protecting groups on my 15N-labeled oligonucleotide. How can I ensure complete deprotection?
A3: Incomplete deprotection is often due to the stability of certain protecting groups or the use of inappropriate deprotection conditions, especially for sensitive or modified oligonucleotides.[12][13]
Possible Causes:
-
Stable Protecting Groups: The isobutyryl group on guanine (B1146940) (dG) is particularly resistant to hydrolysis and is often the rate-limiting step in deprotection.[13]
-
Degraded Deprotection Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) can lose its potency over time.[12]
-
Insufficient Deprotection Time or Temperature: The specific protecting groups used will dictate the required deprotection conditions.[13][14]
-
Sensitive Modifications: If your 15N-labeled oligonucleotide also contains other modifications (e.g., dyes), standard deprotection conditions may be too harsh, necessitating milder alternatives.[12][15]
Troubleshooting Steps:
-
Use Fresh Deprotection Reagents:
-
Always use fresh concentrated ammonium hydroxide or other deprotection solutions.[14]
-
-
Optimize Deprotection Conditions:
-
Refer to the manufacturer's recommendations for the specific 15N-labeled phosphoramidites and any other modifications in your sequence.
-
For standard protecting groups, ensure adequate time and temperature for complete removal (see table below).
-
-
Consider Alternative Deprotection Strategies:
-
For sensitive oligonucleotides, "UltraMILD" phosphoramidites with more labile protecting groups can be used, allowing for deprotection with potassium carbonate in methanol.[14][15]
-
"UltraFAST" deprotection using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can significantly reduce deprotection times.[14]
-
Frequently Asked Questions (FAQs)
What is the expected coupling efficiency for 15N-labeled phosphoramidites?
The coupling efficiency for 15N-labeled phosphoramidites should be comparable to their unlabeled counterparts, typically >98%. However, factors such as steric hindrance in modified bases can slightly reduce efficiency. It is crucial to maintain anhydrous conditions and use fresh reagents to achieve optimal coupling.[2][]
How does low coupling efficiency impact the final yield of my 15N-labeled oligonucleotide?
The impact of coupling efficiency on the final yield of the full-length product is cumulative. Even a small decrease in efficiency per step results in a significant reduction in the overall yield, especially for longer oligonucleotides.[16]
Which purification method is best for 15N-labeled oligonucleotides?
The choice of purification method depends on the length of the oligonucleotide and the required purity for your downstream application.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for purifying oligonucleotides up to around 60 bases in length and is particularly effective for sequences containing hydrophobic modifications.[17][18]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates oligonucleotides based on the charge of the phosphate (B84403) backbone, providing good resolution for shorter sequences.[19]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution and is ideal for purifying long oligonucleotides (>80 bases) to a high degree of purity, though it may result in lower yields.[17][20]
How can I confirm the successful incorporation of 15N labels?
Mass spectrometry is the most direct method to confirm the incorporation of 15N labels. The mass of the final product will be shifted according to the number and type of 15N-labeled nucleotides incorporated.
Quantitative Data Tables
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency 99.5% | Average Coupling Efficiency 99.0% | Average Coupling Efficiency 98.0% |
| 20mer | 90.9% | 82.6% | 68.1% |
| 30mer | 86.5% | 74.7% | 55.7% |
| 40mer | 82.2% | 67.6% | 45.5% |
| 50mer | 78.2% | 61.1% | 37.2% |
Data compiled from sources indicating theoretical yield calculations based on coupling efficiency.[16]
Table 2: Common Deprotection Conditions for Standard Protecting Groups
| Deprotection Reagent | Protecting Groups | Temperature | Time |
| Conc. Ammonium Hydroxide | Bz-dA, Ac-dC, iBu-dG | 55 °C | 5 hours |
| Conc. Ammonium Hydroxide | Bz-dA, Ac-dC, dmf-dG | 55 °C | 1 hour |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | Ac-dC must be used | 65 °C | 10 minutes |
| 0.05 M Potassium Carbonate in Methanol | UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG) | Room Temp. | 4 hours |
Data synthesized from deprotection guides.[13][14][21]
Table 3: Comparison of Oligonucleotide Purification Methods
| Purification Method | Typical Purity | Recommended Length | Advantages | Disadvantages |
| Desalting | Removes small molecules only | ≤ 30 bases | Fast and inexpensive | Does not remove failure sequences |
| Reverse-Phase Cartridge | 75-85% | Up to 80 bases | Removes many failure sequences | Purity may not be sufficient for all applications |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Up to 60 bases | High resolution, good for modified oligos | Resolution decreases with length |
| Ion-Exchange HPLC (IE-HPLC) | 80-90% | Up to 40 bases | Excellent resolution for short oligos | Limited by oligo length |
| PAGE | >90% | >80 bases | Highest purity for long oligos | Lower yield, can damage some modifications |
Data compiled from various sources on oligonucleotide purification.[17][20][22]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
This protocol allows for the real-time, quantitative assessment of coupling efficiency during automated synthesis.
Methodology:
-
During the synthesis cycle, after the deblocking step, the acidic solution containing the cleaved dimethoxytrityl (DMT) cation is diverted to a UV-Vis spectrophotometer.
-
The absorbance of the orange-colored DMT cation is measured at approximately 495 nm.[13]
-
The intensity of the absorbance is directly proportional to the number of DMT groups cleaved, which corresponds to the number of successfully coupled nucleotides in the previous cycle.
-
The stepwise coupling efficiency is calculated by comparing the absorbance of the current cycle to that of the previous cycle, a function often automated by the synthesizer's software.[5] A stable or slightly decreasing absorbance from cycle to cycle indicates high coupling efficiency. A sharp drop indicates a failure in the preceding coupling step.
Protocol 2: Analysis of Crude Oligonucleotide by Mass Spectrometry
Objective: To verify the mass of the full-length product and identify any failure sequences.
Sample Preparation:
-
After cleavage from the solid support and deprotection, desalt the crude oligonucleotide sample using a desalting column or ethanol (B145695) precipitation to remove salts that can interfere with ionization.
-
Dissolve a small aliquot of the desalted oligonucleotide in an appropriate solvent, such as nuclease-free water.
Analysis (ESI-MS or MALDI-TOF):
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum. The primary peak should correspond to the calculated mass of the full-length 15N-labeled oligonucleotide.
-
Analyze the spectrum for the presence of lower molecular weight species. These often correspond to n-1, n-2, etc., failure sequences. The mass difference between these peaks and the full-length product can help identify at which step the coupling failed.[10]
Visualizations
References
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. idtdna.com [idtdna.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. analusis.edpsciences.org [analusis.edpsciences.org]
- 11. Sequencing oligonucleotides by enrichment of coupling failures using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. atdbio.com [atdbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 18. waters.com [waters.com]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. glenresearch.com [glenresearch.com]
- 22. idtdna.com [idtdna.com]
Technical Support Center: Synthesis of Long 15N-Labeled RNA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the synthesis of long, 15N-labeled RNA for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 15N-labeled RNA?
There are two main approaches for producing isotope-labeled RNA: enzymatic synthesis and chemical solid-phase synthesis (SPS).[1] Enzymatic synthesis, most commonly through in vitro transcription (IVT) using T7 RNA polymerase, is generally preferred for long RNA sequences.[1][2] Chemical synthesis using phosphoramidites offers precise control over label placement but is typically limited to shorter RNAs (fewer than ~55 nucleotides) due to decreasing yields with increasing length.[3][4][5]
Q2: Why is the synthesis of long 15N-labeled RNA particularly challenging?
Synthesizing long RNA (over 100 nucleotides) presents several challenges. Chemical synthesis yields drop significantly as the length of the oligonucleotide increases.[3][5] For enzymatic synthesis, challenges include the high cost of labeled ribonucleoside 5'-triphosphates (rNTPs), potential for premature transcription termination, 3'-end heterogeneity, and difficulties in purifying large, structurally complex RNA molecules without inducing misfolding.[6][7][8]
Q3: What are the main applications for long 15N-labeled RNA?
Long 15N-labeled RNA is crucial for nuclear magnetic resonance (NMR) spectroscopy studies.[1][3] Isotope labeling helps to overcome issues like chemical shift overlap and line broadening that complicate NMR analysis of large RNAs, enabling detailed investigation of their structure, dynamics, and interactions with other molecules.[1][2][3]
Q4: How can I obtain the 15N-labeled NTPs required for in vitro transcription?
15N-labeled NTPs can be purchased commercially, though they are expensive.[1][6] Alternatively, they can be prepared biosynthetically by growing bacteria, such as E. coli, in a medium containing 15N-labeled ammonium (B1175870) sulfate (B86663) as the sole nitrogen source.[9][10] The total RNA is then harvested, digested into mononucleotides, and enzymatically converted to triphosphates.[1][9][10]
Q5: What are the most critical factors for preventing RNase contamination?
RNase contamination is a primary cause of failed transcription reactions as it degrades the RNA product.[11][12] Key preventative measures include using certified RNase-free reagents and consumables, wearing gloves, using dedicated RNase-free workspaces and pipettes, and incorporating an RNase inhibitor into the transcription reaction.[11][12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of long 15N-labeled RNA.
Issue 1: Low or No Yield of RNA Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor DNA Template Quality | Ensure the DNA template is high quality and free of contaminants like salts or ethanol (B145695) from purification, which can inhibit RNA polymerase.[11] Verify complete linearization of plasmid templates on an agarose (B213101) gel, as incomplete digestion can halt transcription.[11][] |
| RNase Contamination | If you observe a smear on a gel instead of a distinct band, RNase contamination is likely.[14] Discard and replace all reagents with fresh, certified RNase-free stocks.[14] Always include an RNase inhibitor in your reaction.[11] |
| Suboptimal Reaction Conditions | Fine-tune the MgCl₂ concentration, as it is critical for T7 RNA polymerase activity.[15] Ensure NTP concentrations are not limiting; for labeled transcripts, this may require adding unlabeled NTPs, which will reduce the final specific activity.[11][16] |
| Inactive T7 RNA Polymerase | The enzyme may be denatured.[12] Use a fresh aliquot of polymerase. Consider using an engineered T7 RNA polymerase, which can offer higher yields and processivity.[17][18] |
| Incorrect Incubation Time/Temp | For many templates, incubation for 3-6 hours at 37-42°C is sufficient.[12] Extending incubation beyond 6 hours may not significantly increase yield.[12] |
Issue 2: Transcripts are Shorter Than Expected (Premature Termination)
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Structure in Template | Strong secondary structures in the DNA template or the nascent RNA can cause the polymerase to dissociate. Lowering the incubation temperature to 16°C or even 4°C can slow the polymerase, allowing it to move through difficult regions.[16] |
| GC-Rich Template Sequences | GC-rich regions are prone to premature termination. Decreasing the reaction temperature can improve the yield of full-length transcripts for these templates.[11] |
| Limiting Nucleotide Concentration | Low concentration of one of the NTPs (especially the labeled one) can cause the polymerase to stall and terminate.[16] Increase the concentration of the limiting nucleotide.[11][16] |
| Cryptic Termination Sites | The DNA template may contain sequences that act as unexpected termination sites for T7 RNA polymerase. If other troubleshooting fails, consider subcloning the template into a different vector with an alternative promoter.[11] |
Issue 3: Transcripts are Longer Than Expected
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Template Linearization | If the plasmid template is not fully linearized, the polymerase can continue transcribing around the plasmid, producing long, heterogeneous transcripts. Confirm complete digestion on an agarose gel before starting the transcription reaction.[11] |
| Template End-Structure (3' Overhangs) | Restriction enzymes that generate 3' overhangs can cause T7 RNA polymerase to use the opposite strand as a template, resulting in longer transcripts. Use restriction enzymes that produce 5' overhangs or blunt ends.[11] |
| Non-templated Addition | T7 RNA polymerase can add one or more non-templated nucleotides to the 3' end of the transcript. This can be mitigated by incorporating a self-cleaving ribozyme at the 3' end of the RNA sequence, which generates a homogeneous 3' terminus.[7] |
Issue 4: Difficulty with RNA Purification
| Potential Cause | Troubleshooting Steps & Solutions |
| RNA Misfolding and Aggregation | Traditional purification methods involving heat denaturation (like denaturing PAGE) can cause large RNAs to misfold and aggregate upon refolding.[8][19] |
| Heterogeneity of the Sample | The transcription reaction produces a mix of full-length product, prematurely terminated transcripts, and aggregates. This heterogeneity complicates purification. |
| Solution: Native Purification | For long RNAs, native purification methods are recommended to preserve the co-transcriptionally derived structure.[8][19][20] Size-exclusion chromatography (SEC) is effective for separating full-length, properly folded RNA from aggregates and shorter fragments without using denaturants.[19] Affinity chromatography using an oligo(dT) resin can also be a scalable solution for purifying polyadenylated mRNA.[21] |
Quantitative Data Summary
Table 1: Comparison of RNA Synthesis Methodologies
| Feature | Solid-Phase Chemical Synthesis | Enzymatic In Vitro Transcription (IVT) |
| Maximum Practical Length | < 55-100 nucleotides[3][4][5] | Up to kilobases[4][7] |
| Yield for Long RNA (>50 nt) | Very low (<10%), drops precipitously with length[3] | Can produce milligram quantities[4] |
| Label Placement | Site-specific, highly flexible[3][4] | Uniform or nucleotide-specific[2] |
| Primary Limitation | Low yield and length constraints[3][4] | High cost of labeled NTPs, potential heterogeneity[6][7] |
Experimental Protocols
Protocol: General In Vitro Transcription of 15N-Labeled RNA
This protocol provides a general framework. Optimal conditions, particularly enzyme and MgCl₂ concentrations, may need to be determined empirically for each specific template.
1. DNA Template Preparation:
-
Linearize the plasmid DNA containing the target sequence downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhangs.
-
Confirm complete linearization by running an aliquot on an agarose gel.
-
Purify the linearized template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in RNase-free water.
2. Assembling the Transcription Reaction:
-
On ice, combine the following in a sterile, RNase-free microfuge tube in the order listed:
- RNase-free water
- 10x Transcription Buffer (typically contains Tris-HCl, spermidine)
- DTT (e.g., to 10-25 mM final concentration)
- RNase Inhibitor (e.g., 40 units)
- 15N-labeled NTP mix (e.g., to 4 mM final concentration of each NTP)[6]
- Linearized DNA template (e.g., 1 µg)
- T7 RNA Polymerase (e.g., 50 units)
-
Gently mix by pipetting. Avoid vortexing.
3. Incubation:
-
Incubate the reaction at 37°C for 4-6 hours. The mixture may become turbid as magnesium pyrophosphate precipitates, which is an indicator of a successful reaction.[12]
4. Template Removal and Enzyme Digestion:
-
Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
(Optional) To remove proteins, add Proteinase K and incubate for a further 30 minutes at 37°C.[19]
5. RNA Purification:
-
For shorter RNAs (<100 nt): Denaturing polyacrylamide gel electrophoresis (PAGE) followed by crush-and-soak elution is common.
-
For long RNAs (>100 nt): To preserve native folding, use size-exclusion chromatography (SEC) or another native purification method.[19] Alternatively, purify via lithium chloride precipitation or a column-based RNA cleanup kit, though this may be less effective at removing shorter transcripts.
6. Quantification and Quality Control:
-
Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity and size by running an aliquot on a denaturing agarose or polyacrylamide gel.
Visualizations
Caption: Workflow for enzymatic synthesis of long 15N-labeled RNA.
Caption: Troubleshooting workflow for low yield in RNA synthesis.
Caption: Interrelationship of challenges in long RNA synthesis.
References
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in optimizing RNA nanostructures for large-scale production and controlled therapeutic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - AR [thermofisher.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Native Purification and Analysis of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Portal [researchdiscovery.drexel.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
minimizing depurination in 15N RNA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize depurination and other forms of degradation during 15N RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during 15N RNA synthesis?
A1: Depurination is a chemical reaction that results in the cleavage of the β-N-glycosidic bond between the purine (B94841) base (adenine or guanine) and the ribose sugar in the RNA backbone. This leads to the formation of an apurinic (AP) site, which is unstable and can lead to strand scission, resulting in truncated RNA transcripts. During 15N RNA synthesis for applications like NMR spectroscopy, maintaining the integrity of the RNA molecule is critical for accurate structural and dynamic studies. Depurination can lead to sample heterogeneity, lower yields of full-length RNA, and potentially misleading experimental results.
Q2: Are 15N-labeled NTPs more susceptible to degradation?
A2: Currently, there is no direct evidence to suggest that the incorporation of the 15N isotope itself makes NTPs or the resulting RNA more chemically susceptible to depurination. The stability of 15N-labeled NTPs is primarily determined by their purity and storage conditions. It is crucial to source high-quality 15N NTPs and handle them according to the manufacturer's recommendations to prevent degradation before use.
Q3: What are the primary factors that contribute to RNA degradation during in vitro transcription (IVT)?
A3: Several factors can contribute to RNA degradation during IVT:
-
RNase contamination: RNases are ubiquitous enzymes that rapidly degrade RNA.[1][2] Strict RNase-free techniques are essential throughout the entire process.[1][]
-
Suboptimal pH: The pH of the transcription reaction can influence the rate of RNA hydrolysis. Acidic conditions can promote depurination.
-
High temperatures: Elevated temperatures, especially for prolonged periods, can accelerate RNA degradation.[4][5]
-
Divalent metal ions: While essential for RNA polymerase activity, certain divalent cations can also catalyze RNA cleavage at high concentrations or in suboptimal buffer conditions.[6]
-
Poor quality reagents: Contaminants in the DNA template, NTPs, or buffer components can inhibit the transcription reaction and contribute to RNA degradation.[2]
Q4: How can I detect depurination or other forms of degradation in my 15N-labeled RNA sample?
A4: RNA integrity can be assessed using several methods:
-
Denaturing gel electrophoresis: Running the RNA sample on a denaturing urea-polyacrylamide gel electrophoresis (PAGE) or a denaturing agarose (B213101) gel can reveal the presence of shorter RNA fragments, which may be a result of depurination-induced strand scission.
-
Capillary electrophoresis: Automated capillary electrophoresis systems provide a more quantitative assessment of RNA integrity, often reported as an RNA Integrity Number (RIN).
-
Mass spectrometry: For detailed analysis, mass spectrometry can identify specific cleavage products and modifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of full-length 15N RNA | Depurination leading to truncated transcripts. | Optimize reaction pH to be slightly alkaline (pH 7.5-8.0). Lower the reaction temperature if possible (e.g., 30°C instead of 37°C), though this may require longer incubation times. Minimize the duration of any acidic steps during purification. |
| RNase contamination. | Use certified RNase-free reagents and consumables.[] Work in a dedicated RNase-free environment. Include an RNase inhibitor in the transcription reaction.[2] | |
| Poor quality 15N NTPs. | Purchase 15N NTPs from a reputable supplier. Aliquot NTPs upon arrival and store them at -80°C to avoid multiple freeze-thaw cycles. | |
| Smear of smaller RNA fragments on a denaturing gel | Significant RNA degradation. | Review all potential sources of RNase contamination. Check the pH of all buffers. Reduce the incubation time of the transcription reaction. Ensure prompt and effective inactivation of DNase after template removal. |
| Incomplete transcription. | Verify the integrity and concentration of the DNA template.[2][] Ensure optimal concentrations of all reaction components, including MgCl₂ and NTPs. | |
| Discrepancies in NMR spectra suggesting sample heterogeneity | Presence of depurinated and truncated RNA species. | Purify the 15N RNA using denaturing PAGE to isolate full-length transcripts. Re-optimize the entire synthesis and purification protocol to minimize degradation. |
Experimental Protocols & Data
Protocol 1: Optimized In Vitro Transcription of 15N-Labeled RNA
This protocol is designed to minimize RNA degradation, including depurination.
Materials:
-
Linearized DNA template (purified, RNase-free)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
15N-labeled rNTP mix (ATP, GTP, CTP, UTP; 25 mM each)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice at all times.
-
Assemble the reaction at room temperature to avoid precipitation of the DNA template by spermidine. In a nuclease-free microcentrifuge tube, add the following in order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of each 25 mM 15N-rNTP
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate at 37°C for 2-4 hours. For GC-rich templates or to further minimize degradation, consider a lower temperature of 30°C for a longer duration.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.
-
Proceed immediately to purification.
Protocol 2: Purification of 15N RNA using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method is effective for separating full-length RNA from shorter, degraded fragments.
Materials:
-
8 M Urea, 1x TBE Polyacrylamide Gel (appropriate percentage for the RNA size)
-
2x RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
1x TBE running buffer
-
Gel Elution Buffer (e.g., 0.3 M Sodium Acetate, 0.1% SDS, 1 mM EDTA)
-
Ethanol (B145695) (100% and 70%)
-
Nuclease-free water
Procedure:
-
Add an equal volume of 2x RNA Loading Dye to the transcription reaction.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the gel slice containing the full-length RNA band.
-
Crush the gel slice and add Gel Elution Buffer.
-
Elute the RNA overnight at 4°C with gentle agitation.
-
Separate the eluted RNA from the gel fragments by centrifugation or filtration.
-
Precipitate the RNA by adding 3 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the purified 15N RNA in nuclease-free water or an appropriate buffer for your downstream application.
Data Summary: Impact of pH and Temperature on RNA Stability
The following tables summarize the general effects of pH and temperature on RNA stability, which are critical considerations for minimizing depurination and other degradation pathways during 15N RNA synthesis.
Table 1: Effect of pH on RNA Stability
| pH Range | Effect on RNA Stability | Recommendation for 15N RNA Synthesis |
| Acidic (pH < 6.0) | Increased rate of depurination, especially at elevated temperatures.[6] | Avoid acidic conditions during transcription and purification steps. |
| Neutral (pH 6.5 - 7.5) | Generally stable, but the rate of phosphodiester bond hydrolysis increases with pH. | A slightly acidic to neutral pH can be used for storage to minimize hydrolysis. |
| Alkaline (pH > 7.5) | Increased rate of phosphodiester bond hydrolysis. | The optimal pH for in vitro transcription is typically slightly alkaline (pH 7.5-8.0) to maximize enzyme activity, representing a trade-off with chemical stability. |
Table 2: Effect of Temperature on RNA Stability
| Temperature | Effect on RNA Stability | Recommendation for 15N RNA Synthesis |
| -80°C | RNA is stable for years. | Recommended for long-term storage of 15N NTPs and purified 15N RNA.[1] |
| -20°C | Stable for months to a year. | Suitable for short- to medium-term storage. |
| 4°C | Degradation can occur within days to weeks. | Use for temporary storage during multi-day procedures only. |
| Room Temperature (20-25°C) | Rapid degradation can occur within hours.[1] | Avoid leaving RNA at room temperature for extended periods. |
| 30-42°C | The rate of degradation increases significantly.[4] | Standard IVT temperature (37°C) is a compromise between enzyme activity and RNA stability. Consider lower temperatures for sensitive transcripts. |
| > 60°C | Very rapid degradation.[5] | Used for short incubations to denature RNA, but prolonged exposure should be avoided. |
Visualizations
Caption: The chemical pathway of RNA depurination leading to strand scission.
Caption: Optimized workflow for minimizing degradation during 15N RNA synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. promegaconnections.com [promegaconnections.com]
- 4. Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Ac-rC Phosphoramidite-¹⁵N₂ versus Enzymatic Methods for RNA Labeling
For researchers, scientists, and drug development professionals engaged in the nuanced study of RNA, the choice of labeling methodology is a critical determinant of experimental success. The ability to accurately track, quantify, and structurally analyze RNA molecules underpins advancements in gene expression analysis, therapeutic development, and diagnostics. This guide provides an objective comparison of a chemical synthesis-based approach using Ac-rC Phosphoramidite-¹⁵N₂ and various enzymatic RNA labeling techniques, supported by experimental data and detailed protocols to inform your selection.
The two primary strategies for labeling RNA, chemical synthesis and enzymatic modification, offer distinct advantages and disadvantages. Chemical synthesis, utilizing molecules like Ac-rC Phosphoramidite-¹⁵N₂, provides unparalleled precision in label placement. In contrast, enzymatic methods offer flexibility for labeling pre-synthesized or biologically derived RNA.
Quantitative Performance Metrics
The selection of an appropriate RNA labeling strategy hinges on factors such as the desired label position, the scale of RNA required, and the experimental application. The following tables present a quantitative comparison of key performance indicators for Ac-rC Phosphoramidite-¹⁵N₂ chemical synthesis versus common enzymatic labeling methods.
| Parameter | Ac-rC Phosphoramidite-¹⁵N₂ (Chemical Synthesis) | T7 RNA Polymerase-based in vitro Transcription | Poly(A) Polymerase 3'-End Labeling | Guanylyltransferase 5'-Cap Labeling |
| Labeling Principle | Site-specific incorporation during solid-phase oligonucleotide synthesis.[][2] | Co-transcriptional incorporation of labeled NTPs. | Post-transcriptional addition of labeled nucleotides to the 3'-terminus.[3][4][5] | Post-transcriptional modification of the 5'-cap structure.[6][7] |
| Typical Labeling Efficiency | >99% coupling efficiency per cycle.[8] | Variable; dependent on the labeled nucleotide and its concentration. Can approach 100% for some analogs. | High, can be optimized for specific RNAs to achieve near-quantitative labeling.[5][9] | Highly efficient for RNAs with a 5'-triphosphate. |
| Yield of Labeled RNA | Scalable from nanomoles to micromoles. | High yield, capable of producing milligrams of RNA from a microgram of DNA template.[10] | Dependent on the input RNA amount. | Dependent on the input RNA amount. |
| Label Position Control | Precise, at any desired nucleotide position.[][2] | Throughout the transcript at positions corresponding to the labeled nucleotide. | Specifically at the 3'-terminus.[3][9] | Specifically at the 5'-cap.[6][7] |
| RNA Length Limitation | Practical for oligonucleotides up to ~100 nucleotides. | Can generate very long transcripts (>1000 nucleotides). | No inherent length limitation for the target RNA. | No inherent length limitation for the target RNA. |
| Cost | High initial cost for phosphoramidite (B1245037) and synthesis reagents. | Generally lower cost per microgram of RNA produced. | Moderate, dependent on enzyme and labeled nucleotide cost. | Moderate, dependent on enzyme and labeled nucleotide cost. |
| Perturbation to RNA Function | Minimal if the label is placed strategically. | Can be significant if a high percentage of a specific nucleotide is replaced, potentially altering structure and function. | Minimal, as the label is at the terminus.[9] | Minimal, as it mimics a natural modification. |
Experimental Workflows and Methodologies
To fully appreciate the practical implications of choosing a labeling method, it is essential to understand the experimental workflows involved.
Ac-rC Phosphoramidite-¹⁵N₂ Chemical Synthesis Workflow
Chemical synthesis of RNA is a powerful technique for generating short, precisely labeled RNA molecules. The workflow involves the sequential addition of phosphoramidite building blocks, including the isotopically labeled Ac-rC Phosphoramidite-¹⁵N₂, on a solid support.
Caption: Workflow for site-specific RNA labeling using Ac-rC Phosphoramidite-¹⁵N₂.
Experimental Protocol: RNA Oligonucleotide Synthesis
-
Solid Support Preparation: Start with a solid support functionalized with the first nucleoside.
-
DMT Removal (Detritylation): Treat the support with a mild acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Activate the Ac-rC Phosphoramidite-¹⁵N₂ (or other desired phosphoramidite) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Cleave the synthesized RNA from the solid support and remove all protecting groups from the bases and the 2'-hydroxyl groups using a suitable deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: Purify the final labeled RNA oligonucleotide using high-performance liquid chromatography (HPLC).[]
Enzymatic RNA Labeling Workflows
Enzymatic methods provide a versatile means of labeling RNA, particularly for longer transcripts or when starting with pre-existing RNA.
Caption: Comparative workflows for common enzymatic RNA labeling methods.
Experimental Protocols: Enzymatic Labeling
T7 RNA Polymerase in vitro Transcription [11]
-
Template Preparation: Linearize a plasmid DNA containing the gene of interest downstream of a T7 promoter.
-
Reaction Setup: In an RNase-free tube, combine the linearized DNA template, T7 RNA polymerase, an RNase inhibitor, transcription buffer, and a mixture of ATP, CTP, UTP, and GTP, with one of the nucleotides being labeled (e.g., ¹⁵N-labeled CTP).
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the labeled RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit.
Poly(A) Polymerase 3'-End Labeling [3][4][5][12][13]
-
Reaction Setup: In an RNase-free tube, combine the purified RNA, Poly(A) polymerase, reaction buffer, and the desired labeled nucleotide (e.g., α-³²P-ATP or a fluorescently labeled ATP analog).
-
Incubation: Incubate the reaction at 37°C for 30 minutes. The incubation time can be adjusted to control the length of the added tail if a non-chain-terminating nucleotide is used.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Purification: Purify the labeled RNA to remove unincorporated nucleotides.
Guanylyltransferase 5'-Cap Labeling [6][7]
-
RNA Preparation: The starting RNA must have a 5'-triphosphate group, which is typical for in vitro transcribed RNA.
-
Reaction Setup: In an RNase-free tube, combine the 5'-triphosphate RNA, guanylyltransferase, reaction buffer, and a labeled GTP analog (e.g., α-³²P-GTP or a fluorescently labeled GTP).
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Purification: Purify the 5'-cap labeled RNA to remove unincorporated GTP.
Concluding Remarks
The choice between Ac-rC Phosphoramidite-¹⁵N₂ chemical synthesis and enzymatic labeling methods is dictated by the specific requirements of the research question. For applications demanding precise, site-specific labeling of short RNAs, such as NMR-based structural studies or single-molecule FRET, the chemical synthesis approach is superior. However, for generating large quantities of internally labeled long RNAs for applications like Northern blotting or in situ hybridization, T7 RNA polymerase-based in vitro transcription is more practical and cost-effective. For end-labeling of pre-existing RNAs for various downstream applications, Poly(A) polymerase and guanylyltransferase offer efficient and specific solutions. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to select the optimal strategy for their experimental needs.
References
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mammalian capping enzyme binds RNA and uses protein tyrosine phosphatase mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Phosphoramidites | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. carlroth.com [carlroth.com]
- 12. neb.com [neb.com]
- 13. Poly(A) polymerase-based poly(A) length assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15N-Labeled Phosphoramidites for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of 15N-labeled nucleotides into DNA and RNA oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of 15N-labeled phosphoramidite (B1245037) is critical for the successful synthesis of high-quality labeled oligonucleotides and the acquisition of high-resolution NMR data. This guide provides an objective comparison of different 15N-labeled phosphoramidites, focusing on their performance in solid-phase synthesis and their impact on NMR spectral quality, supported by experimental data from various studies.
Performance Comparison of 15N-Labeled Phosphoramidites
The performance of 15N-labeled phosphoramidites is primarily evaluated based on their coupling efficiency during solid-phase synthesis and the overall yield of the final labeled oligonucleotide. These parameters can be influenced by several factors, including the type of nucleobase, the protecting groups used (especially for the 2'-hydroxyl group in RNA synthesis), and the specific activator employed.
Data Presentation: Quantitative Comparison
While a direct head-to-head comparison of all available 15N-labeled phosphoramidites under identical conditions is not extensively documented in a single study, the following tables summarize quantitative data collated from various sources. It is important to note that experimental conditions may vary between studies, which can influence the results.
Table 1: Comparison of Coupling Efficiencies for RNA Phosphoramidites with Different 2'-Hydroxyl Protecting Groups
| 2'-Hydroxyl Protecting Group | Typical Coupling Time | Typical Coupling Efficiency | Key Considerations |
| 2'-O-TBDMS (tert-butyldimethylsilyl) | 10-15 minutes | ~95-98% | Sterically bulky, may require stronger activators and longer coupling times.[1] |
| 2'-O-TOM ([(triisopropylsilyl)oxy]methyl) | ~1.5-6 minutes | >99% | Reduced steric hindrance due to a spacer, leading to higher coupling efficiencies and shorter coupling times.[1][2] Often recommended for long RNA synthesis.[2] |
Table 2: Representative Overall Yields for the Synthesis of 15N-Labeled Phosphoramidites
| 15N-Labeled Phosphoramidite | Protecting Group | Number of Synthesis Steps | Overall Yield | Reference |
| [1-¹⁵N]-Adenosine | 2'-O-TOM | 16 | Not specified | [3] |
| [1-¹⁵N]-Guanosine | 2'-O-TOM | 21 | Not specified | [3] |
| [3-¹⁵N]-Uridine | 2'-O-TOM | 3 | 49% | [4] |
| [3-¹⁵N]-Cytidine | 2'-O-TOM | 5 (from Uridine) | 81% (from Uridine) | [4] |
| [¹⁵N(7)]-Adenosine | Not specified | 7 | 10% | [5] |
| [3-¹⁵N]-Uridine | 2'-O-TBDMS | Not specified | 26% | [6] |
Note: The yields presented in Table 2 are for the synthesis of the phosphoramidite building blocks themselves, not the final oligonucleotide. The efficiency of oligonucleotide synthesis is typically very high, with stepwise coupling efficiencies exceeding 98-99%.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of 15N-labeled oligonucleotides. Below are generalized protocols for key experiments.
Protocol 1: Solid-Phase Synthesis of 15N-Labeled RNA using 2'-O-TOM Phosphoramidites
This protocol outlines the automated solid-phase synthesis of RNA incorporating 15N-labeled phosphoramidites with 2'-O-TOM protection.
1. Preparation:
-
Solid Support: Start with a controlled pore glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside.
-
Phosphoramidites: Dissolve the unlabeled and 15N-labeled 2'-O-TOM protected phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.05-0.15 M.
-
Activator: Prepare a 0.25 M solution of a suitable activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.[9]
-
Other Reagents: Ensure all other reagents (capping, oxidation, and deblocking solutions) are fresh and anhydrous.
2. Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer, following a cycle of four main steps for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The 15N-labeled phosphoramidite and activator solutions are delivered to the synthesis column. The coupling time is typically around 1.5-6 minutes for 2'-O-TOM phosphoramidites.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. This is typically achieved by treatment with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) or with a gaseous ammonia/methylamine mixture.
-
The 2'-O-TOM protecting groups are removed by treatment with triethylamine (B128534) trihydrofluoride (TEA·3HF).
4. Purification:
-
The crude 15N-labeled RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: NMR Sample Preparation and Spectroscopy
1. Sample Preparation:
-
Dissolution: Dissolve the purified 15N-labeled oligonucleotide in a suitable NMR buffer. For studies of exchangeable protons, the buffer should be prepared in 90% H₂O/10% D₂O. A common buffer is 10 mM sodium phosphate, pH 6.5, with 50-100 mM NaCl.
-
Concentration: The typical concentration for NMR studies of oligonucleotides is in the range of 0.1 to 1.0 mM.[1]
-
Annealing: If the oligonucleotide is designed to form a duplex or other secondary structure, heat the sample to 95°C for 5 minutes and then cool it slowly to room temperature to promote proper annealing.
2. NMR Spectroscopy:
-
Instrumentation: NMR experiments are typically performed on high-field NMR spectrometers (600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum to assess the overall folding and purity of the sample. The imino proton region (10-15 ppm) is particularly informative for base-paired structures.
-
2D ¹H-¹⁵N HSQC: A two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment is the primary method to observe the ¹⁵N-labeled sites. This experiment correlates the chemical shifts of the ¹⁵N nuclei with their directly attached protons, providing a unique fingerprint of the labeled sites.
-
Other NMR Experiments: Depending on the research question, other multi-dimensional NMR experiments such as NOESY-HSQC, HNN-COSY, and relaxation experiments can be performed to obtain structural and dynamic information.
Mandatory Visualization
The following diagrams illustrate key processes and relationships in the synthesis and analysis of 15N-labeled oligonucleotides.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. scribd.com [scribd.com]
- 3. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
A Comparative Guide to RNA Structure Validation Using 15N NMR Data
For Researchers, Scientists, and Drug Development Professionals
The determination of the three-dimensional structure of ribonucleic acid (RNA) is paramount to understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing 15N isotopic labeling, offers a powerful suite of tools for the validation and refinement of RNA structures in solution. This guide provides an objective comparison of 15N NMR-based techniques with other structural biology methods, supported by experimental data and detailed protocols.
Comparison of RNA Structure Validation Techniques
The validation of RNA structures is a multi-faceted process that often involves integrating data from various experimental and computational methods. While X-ray crystallography provides high-resolution static snapshots of molecules in a crystalline state, NMR spectroscopy offers insights into the structure and dynamics of molecules in a near-physiological solution environment.[1][2][3][4]
| Feature | 15N NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Crystalline Solid |
| Molecular Size | Optimal for < 40 kDa (approx. 120-150 nucleotides)[5] | No strict upper limit, suitable for large complexes |
| Structural Information | Provides information on structure, dynamics, and intermolecular interactions in solution.[3][4] | Yields a high-resolution, static 3D structure.[1][4] |
| Hydrogen Atoms | Directly observable, crucial for hydrogen bond analysis. | Generally not visible due to low electron density.[1] |
| Flexibility/Dynamics | Can characterize molecular motions over a wide range of timescales.[3] | Provides a time-averaged structure, with flexibility inferred from B-factors. |
| Sample Preparation | Requires isotopically labeled (e.g., 15N) samples, which can be costly and time-consuming to produce.[6] | Requires the growth of well-ordered crystals, which can be a major bottleneck.[4] |
| Data Analysis | Can be complex and time-consuming, especially for larger RNAs. | Data processing is generally more automated. |
Key 15N NMR Parameters for RNA Structure Validation
Several NMR parameters derived from 15N-labeled RNA samples are crucial for structural validation. These include 15N chemical shifts and residual dipolar couplings (RDCs).
| NMR Parameter | Information Provided | Typical Quantitative Values for RNA |
| 15N Chemical Shifts | Sensitive to the local electronic environment, secondary structure, and hydrogen bonding.[7][8][9] Deviations from random coil values indicate structured regions. | Imino 15N RMSD between prediction and experiment can be as low as 0.169 ppm.[8] |
| 1H-15N Residual Dipolar Couplings (RDCs) | Provide long-range orientational information of N-H bond vectors relative to a common alignment frame.[10] Crucial for defining the relative orientation of helical segments.[11] | Measured RDCs for 1H-15N in RNA are typically between -40 and +20 Hz in liquid crystalline bicelles.[10] |
| Imino 1H-1H RDCs | Complementary to 1H-15N RDCs, with the 1H-1H vector generally pointing along the helical axis.[12] | |
| Scalar Couplings (J-couplings) | Provide information about dihedral angles in the sugar-phosphate backbone. | One-bond 1JNH coupling is approximately 94 Hz.[13] |
Experimental Protocols
Preparation of 15N-labeled RNA
The foundation of any 15N NMR study of RNA is the preparation of isotopically enriched samples.
Methodology:
-
In vitro Transcription: The most common method for producing milligram quantities of labeled RNA is through in vitro transcription using T7 RNA polymerase.[6]
-
Labeled Nucleotides: The transcription reaction is supplied with 15N-labeled nucleotide triphosphates (NTPs). Uniform labeling is standard, where all nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases are 15N.
-
Purification: The resulting RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Preparation: The purified RNA is then dissolved in a suitable NMR buffer, often containing a small percentage of D2O for the spectrometer lock.
15N-HSQC (Heteronuclear Single Quantum Coherence) Experiment
The 2D 15N-HSQC experiment is the starting point for most NMR studies of 15N-labeled RNA. It provides a fingerprint of all the 1H-15N correlations in the molecule.
Methodology:
-
Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[14]
-
Pulse Sequence: A standard sensitivity-enhanced HSQC pulse sequence with gradient coherence selection and water flip-back is commonly used.[14]
-
Acquisition Parameters:
-
The number of points in the direct (1H) and indirect (15N) dimensions are typically set to 2048 and 128 or more, respectively.[15]
-
The 15N carrier frequency is centered in the amide region (around 115-120 ppm).[15]
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which depends on the sample concentration.[15]
-
-
Data Processing: The acquired data is processed using Fourier transformation to generate the 2D spectrum, which is then phased and baseline corrected.
Measurement of 1H-15N Residual Dipolar Couplings (RDCs)
RDCs provide crucial long-range structural information. Their measurement requires partial alignment of the RNA molecules.
Methodology:
-
Partial Alignment: The RNA sample is transferred to a medium that induces a slight alignment in the magnetic field. Common alignment media include bacteriophage (e.g., Pf1) and bicelles.[10][12]
-
NMR Experiments:
-
IPAP-HSQC (In-Phase Anti-Phase HSQC): This is a common method to measure RDCs by acquiring two spectra where the J-coupling and J+D splittings are separated.[16]
-
ARTSY (Alignment-based RDC TROSY Spectroscopy): This method measures RDCs from the intensities of cross-peaks in TROSY-HSQC spectra, which is advantageous for larger RNAs.[17]
-
-
Data Analysis: The RDC value is calculated by subtracting the scalar coupling (J) measured in an isotropic sample from the total splitting (J+D) measured in the aligned sample.
Visualizations
Caption: Experimental workflow for RNA structure determination and validation using 15N NMR.
Caption: Principle of Residual Dipolar Coupling (RDC) measurement.
Caption: Logic for RNA structure validation and refinement using 15N NMR data.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. people.bu.edu [people.bu.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Database proton NMR chemical shifts for RNA signal assignment and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between 15N NMR chemical shifts in proteins and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 11. Accurate Measurement of Residual Dipolar Couplings in Large RNAs by Variable Flip Angle NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Imino 1H-1H Residual Dipolar Couplings in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulating a 1H-coupled 1H-15N HSQC Experiment [gandalf.umd.edu]
- 14. HSQC_15N.nan [protocols.io]
- 15. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 16. Measurement of Residual Dipolar Couplings using Magnetically Aligned and Flipped Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of 1H-15N and 1H-13C residual dipolar couplings in nucleic acids from TROSY intensities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ac-rC Phosphoramidite-¹⁵N₂ and ¹³C-Labeled Phosphoramidites for Advanced RNA Studies
For Researchers, Scientists, and Drug Development Professionals
The study of RNA structure, dynamics, and interactions is paramount in understanding fundamental biological processes and in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these investigations, and the site-specific incorporation of stable isotopes like ¹⁵N and ¹³C via phosphoramidite (B1245037) chemistry has revolutionized the field. This guide provides a detailed comparison of two key labeling strategies: the use of N⁴-acetylcytidine phosphoramidite with two ¹⁵N labels (Ac-rC Phosphoramidite-¹⁵N₂) and the broader category of ¹³C-labeled phosphoramidites.
Introduction to Isotope Labeling in RNA NMR
In NMR studies of biomolecules, the introduction of stable isotopes such as ¹³C and ¹⁵N serves to overcome inherent challenges like spectral overlap and the limited chemical shift dispersion of standard ¹H nuclei in RNA.[1] Isotope labeling allows for the use of multi-dimensional heteronuclear NMR experiments, which disperse signals into additional dimensions, thereby improving resolution and enabling the assignment of resonances in larger RNA molecules.[2][3] The two primary methods for producing isotopically labeled RNA are in vitro transcription using labeled ribonucleoside triphosphates (rNTPs) and chemical synthesis using labeled phosphoramidites.[4][5] Chemical synthesis offers the distinct advantage of site-specific labeling, allowing researchers to introduce isotopes at precise locations within an RNA sequence.[]
Ac-rC Phosphoramidite-¹⁵N₂: A Tool for Probing Cytidine-Specific Interactions
Ac-rC Phosphoramidite-¹⁵N₂ is a specialized building block for solid-phase RNA synthesis that incorporates two ¹⁵N atoms into the cytidine (B196190) nucleobase at the N3 and the exocyclic N4 positions. The acetyl (Ac) group serves as a standard protecting group for the exocyclic amine of cytidine during synthesis.
Key Applications and Performance:
-
Probing Hydrogen Bonding: The ¹⁵N nucleus is particularly sensitive to its chemical environment, making it an excellent probe for hydrogen bonding interactions.[7] ¹⁵N-labeled cytidine can be used to directly observe the formation of Watson-Crick base pairs with guanosine (B1672433) through the detection of scalar couplings between the donor and acceptor nitrogen atoms in HNN-COSY experiments.
-
Simplifying Spectra: Site-specific ¹⁵N labeling simplifies complex NMR spectra by introducing isotope-edited experiments, such as ¹H-¹⁵N HSQC, which only show signals from the labeled sites. This is invaluable for studying specific regions of a large RNA molecule or an RNA-protein complex.
-
Studying Dynamics: ¹⁵N relaxation dispersion experiments can provide insights into the microsecond to millisecond timescale dynamics of RNA, which are often associated with important biological functions.[8] The chemical shift of the ¹⁵N nucleus is highly sensitive to changes in the secondary structure of RNA.[8]
¹³C-Labeled Phosphoramidites: Versatility in Structural and Dynamic Analysis
¹³C-labeled phosphoramidites are available with various labeling patterns, including uniform labeling of the ribose sugar or specific labeling of the nucleobase at positions such as C2, C5, C6, or C8.[9] This versatility allows for a wide range of NMR experiments to be performed.
Key Applications and Performance:
-
Resonance Assignment: Uniformly ¹³C-labeled RNA, in conjunction with ¹⁵N labeling, is crucial for the sequential assignment of backbone and ribose resonances using triple-resonance experiments.[10]
-
Structural Restraints: ¹³C labeling provides access to a wealth of structural information through the measurement of one-bond and multi-bond ¹H-¹³C and ¹³C-¹³C scalar couplings, as well as residual dipolar couplings (RDCs).[11] These parameters provide precise information about bond angles and the orientation of different parts of the molecule.
-
Dynamics Studies: Similar to ¹⁵N, ¹³C relaxation dispersion experiments are powerful tools for characterizing the conformational dynamics of RNA.[8] Site-specific ¹³C labeling can help to avoid complications from ¹³C-¹³C dipolar couplings that can affect relaxation measurements in uniformly labeled samples.[12]
-
Probing Local Conformations: The chemical shifts of ¹³C nuclei in both the ribose and the base are sensitive to the local conformation of the RNA backbone and the stacking of nucleobases.
Performance Comparison: Ac-rC Phosphoramidite-¹⁵N₂ vs. ¹³C-Labeled Phosphoramidites
Direct quantitative comparisons of the performance of Ac-rC Phosphoramidite-¹⁵N₂ against various ¹³C-labeling schemes in the literature are scarce. However, a qualitative comparison can be made based on the fundamental properties of ¹⁵N and ¹³C isotopes in NMR and their respective applications in RNA studies.
| Feature | Ac-rC Phosphoramidite-¹⁵N₂ | ¹³C-Labeled Phosphoramidites |
| Primary Application | Probing hydrogen bonds, simplifying spectra at specific cytidine residues, studying base-centric dynamics. | Comprehensive resonance assignment, detailed structural analysis (backbone and sugar), studying both base and sugar dynamics. |
| NMR Sensitivity | Generally lower than ¹³C due to a lower gyromagnetic ratio. | Higher intrinsic sensitivity compared to ¹⁵N. |
| Spectral Resolution | Excellent for ¹H-¹⁵N correlation spectra, effectively filtering signals from unlabeled residues. | Provides high resolution in ¹H-¹³C correlation spectra; uniform labeling can lead to crowding, which is mitigated by selective labeling. |
| Information Content | Provides direct information on nitrogen-involved interactions (e.g., base pairing). Chemical shifts are sensitive to the electronic environment. | Provides extensive information on the carbon skeleton, including backbone torsion angles, sugar pucker, and base stacking. |
| Cost & Availability | Commercially available as a specialized reagent. | A wider variety of labeling patterns are commercially available, though costs can be high.[9] |
| Complexity of Analysis | ¹H-¹⁵N spectra are often less crowded and easier to interpret. | Uniformly labeled samples can lead to complex spectra requiring advanced multi-dimensional techniques for complete assignment. |
Experimental Protocols
Automated Solid-Phase Synthesis of Labeled RNA Oligonucleotides
The synthesis of RNA oligonucleotides incorporating either Ac-rC Phosphoramidite-¹⁵N₂ or ¹³C-labeled phosphoramidites is typically performed on an automated solid-phase synthesizer.[][13] The general cycle involves four main steps: deblocking, coupling, capping, and oxidation.[14]
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Unlabeled and labeled RNA phosphoramidites (e.g., Ac-rC-¹⁵N₂, ¹³C-labeled phosphoramidites).
-
Anhydrous acetonitrile.
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
Procedure:
-
Synthesizer Setup: The solid support column, phosphoramidites, and all necessary reagents are loaded onto the automated synthesizer.
-
Synthesis Cycle: The desired RNA sequence is programmed, and the synthesis cycle is initiated.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.
-
Coupling: The next phosphoramidite in the sequence (labeled or unlabeled) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
The purified labeled RNA is desalted and lyophilized.
-
The RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
For experiments observing exchangeable protons (e.g., imino protons in ¹H-¹⁵N HSQC), the sample is dissolved in a 90% H₂O/10% D₂O mixture. For experiments observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.
-
The final sample concentration is typically in the range of 0.5 to 2.0 mM.
NMR Data Acquisition:
-
¹H-¹⁵N HSQC: This 2D experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. It is a primary experiment for studying ¹⁵N-labeled RNA.
-
¹H-¹³C HSQC: This 2D experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons. It is fundamental for analyzing ¹³C-labeled RNA.[15]
-
Triple-Resonance Experiments (e.g., HNCO, HNCACB): These 3D experiments are used for the sequential assignment of backbone resonances in uniformly ¹³C/¹⁵N-labeled RNA.
-
NOESY-HSQC: 3D NOESY-edited experiments (e.g., ¹⁵N-edited NOESY-HSQC) are crucial for obtaining distance restraints for structure calculation.
-
Relaxation Dispersion: A series of 2D experiments are recorded with varying spin-lock fields or delays to measure the relaxation rates of ¹⁵N or ¹³C nuclei, providing information on dynamic processes.[8]
Typical acquisition parameters for these experiments can be found in the literature and should be optimized for the specific RNA sample and spectrometer.[15][16][17]
Visualizations
Conclusion
The choice between Ac-rC Phosphoramidite-¹⁵N₂ and ¹³C-labeled phosphoramidites for RNA studies depends critically on the specific research question. ¹⁵N labeling of cytidine is a highly specific tool for probing hydrogen bonding and simplifying spectra at defined locations. In contrast, ¹³C labeling offers a more comprehensive approach for de novo structure determination and the analysis of both backbone and sugar dynamics. Often, the most powerful approach involves a combination of both ¹⁵N and ¹³C labeling to maximize the information content and overcome the challenges of studying complex RNA systems. As synthesis methods continue to improve and new NMR techniques are developed, the strategic use of these isotopic labels will undoubtedly continue to drive significant advances in the field of RNA biology and drug discovery.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. RNA structure determination by NMR. | Semantic Scholar [semanticscholar.org]
- 7. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of 1H-15N and 1H-13C residual dipolar couplings in nucleic acids from TROSY intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Isotopic Labeling of RNA: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise analysis of RNA is fundamental to unraveling the complexities of gene expression, understanding disease mechanisms, and pioneering novel therapeutics. Isotopic labeling of RNA stands out as a powerful technique, enabling the detailed study of RNA structure, dynamics, and function. This guide provides an objective comparison of the primary isotopic labeling methods, supported by experimental data, to assist you in selecting the optimal strategy for your research endeavors.
The strategic incorporation of stable isotopes like 13C, 15N, and 2H into RNA molecules allows for their differentiation and tracking in complex biological systems. This is particularly crucial for applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide high-resolution insights into RNA biology. The choice of labeling method is critical and depends on factors such as the specific research question, the size of the RNA, and the required level of labeling specificity.
Comparative Analysis of RNA Isotopic Labeling Methods
The three principal strategies for isotopically labeling RNA are metabolic labeling, in vitro enzymatic labeling, and chemical synthesis. Each method presents a unique set of advantages and limitations in terms of efficiency, cost, and applicability.
| Feature | Metabolic Labeling | In Vitro Enzymatic Labeling | Chemical Synthesis |
| Principle | Incorporation of isotope-labeled precursors into RNA within living cells. | Enzymatic synthesis of RNA using labeled nucleotide triphosphates (NTPs). | Solid-phase synthesis of RNA using labeled phosphoramidites. |
| Typical Labeling Efficiency | Variable, dependent on cell type and precursor uptake. | High, can achieve uniform or site-specific labeling.[1] | High, allows for precise site-specific labeling.[2] |
| Cost | Can be cost-effective for uniform labeling in microorganisms. | Moderate to high, depending on the cost of labeled NTPs.[3] | High, especially for long RNA sequences, due to the cost of labeled phosphoramidites.[3] |
| Time Requirement | Days to weeks, including cell culture and RNA isolation. | Hours to a day for the transcription reaction and purification. | Days, depending on the length and complexity of the RNA sequence. |
| RNA Size Limitation | No inherent size limitation. | Suitable for a wide range of RNA sizes, from small RNAs to large transcripts.[4] | Practically limited to shorter RNAs (typically <100 nucleotides).[2] |
| Labeling Specificity | Generally uniform labeling of all newly synthesized RNA. | Can be uniform, nucleotide-specific, or segment-specific.[5] | Highly specific, allowing for labeling at any desired position.[2] |
| In Vivo/In Vitro | In vivo. | In vitro. | In vitro. |
| Primary Applications | Studying RNA dynamics, turnover, and modifications in a cellular context.[6] | NMR spectroscopy for structural studies, mass spectrometry for quantitative analysis.[4][7] | NMR spectroscopy for detailed structural and dynamic studies of specific sites.[2][8] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are overviews of the experimental workflows for the key techniques.
Metabolic Labeling Workflow
Metabolic labeling is a powerful approach to study RNA dynamics within a cellular environment.[6] The general workflow involves introducing isotopically labeled precursors, such as 15N-labeled ammonium (B1175870) salts or 13C-labeled glucose, into the cell culture medium.[9] The cells then incorporate these isotopes into newly synthesized RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 15N-Labeled RNA Synthesis: A Comparative Analysis
For researchers in molecular biology, structural biology, and drug development, the ability to produce high-quality, isotopically labeled RNA is crucial for a myriad of applications, most notably for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the stable isotope ¹⁵N allows for the detailed investigation of RNA structure, folding, and interactions with other molecules. This guide provides a comprehensive comparison of the three primary methods for synthesizing ¹⁵N-labeled RNA: Chemical (Solid-Phase) Synthesis, Enzymatic Synthesis (In Vitro Transcription), and Chemo-enzymatic Synthesis. We present a side-by-side look at their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Performance Benchmarking of ¹⁵N-Labeled RNA Synthesis Methods
The choice of synthesis method is a critical decision that impacts yield, purity, cost, and the feasibility of producing RNA of a specific length and with a desired labeling pattern. The following table summarizes the key performance indicators for each technique, based on currently available data. It is important to note that specific outcomes can vary depending on the RNA sequence, length, and experimental conditions.
| Parameter | Chemical (Solid-Phase) Synthesis | Enzymatic Synthesis (In Vitro Transcription) | Chemo-enzymatic Synthesis |
| Typical Yield | Low (<10% for RNA >50 nt); drops significantly with increasing length.[1] Yields of ~200 nmol for 8-22 nt RNA from a 1 µmol synthesis are achievable.[2] | High (µg to mg quantities).[3][4] Can produce up to 120–180 µg of RNA per microgram of DNA template.[4] | High; dependent on the efficiency of both the nucleotide synthesis and the subsequent in vitro transcription. NTP synthesis can exceed 80% yield.[1] |
| Purity | High for short oligonucleotides, but decreases with length due to accumulation of failure sequences.[2] | Generally high, but can contain abortive transcripts and 3'-end heterogeneity.[2] Purification is required to remove enzymes and unincorporated NTPs.[5][6] | High; the purity of the final RNA product is dependent on the purity of the synthesized NTPs and the efficiency of the in vitro transcription and subsequent purification steps. |
| Isotopic Enrichment | High and site-specific; determined by the enrichment of the phosphoramidite (B1245037) precursor.[7] | High and uniform; depends on the enrichment of the ¹⁵N-labeled NTPs used in the reaction.[8] | High and can be either uniform or site-specific, depending on the design of the chemo-enzymatically synthesized NTPs. |
| Cost | High, due to the expensive nature of ¹⁵N-labeled phosphoramidites.[9][10] | Moderate to high; the main cost is the ¹⁵N-labeled NTPs, which can be purchased or produced in-house.[9] | Can be cost-effective for large-scale production of custom-labeled NTPs, but requires significant initial investment in enzymes and expertise.[1] |
| RNA Length | Limited to shorter RNAs, typically <50-100 nucleotides.[11][12] | Suitable for a wide range of RNA lengths, from short oligos to several kilobases.[3][4] | Suitable for a wide range of RNA lengths, as the final step is in vitro transcription. |
| Labeling Pattern | Site-specific labeling is straightforward by incorporating labeled phosphoramidites at desired positions. | Primarily uniform labeling of one or more nucleotide types. Site-specific labeling is more complex, often requiring segmental ligation approaches.[3] | Highly versatile; allows for the creation of custom, atom-specific labeling patterns within the nucleotide base or ribose.[1] |
| Key Advantages | Precise control over label placement. | High yield of long RNA molecules. | Combines the versatility of chemical synthesis with the high yield of enzymatic methods for long RNAs. |
| Key Disadvantages | Low yield for long RNAs. | Difficult to achieve site-specific labeling. | Technically demanding, requiring expertise in both chemical and enzymatic synthesis. |
Experimental Workflows and Decision Making
To visualize the process of ¹⁵N-labeled RNA synthesis and aid in the selection of the appropriate method, we provide the following diagrams.
Experimental Protocols
Here, we provide detailed methodologies for the three key approaches to ¹⁵N-labeled RNA synthesis.
Chemical (Solid-Phase) Synthesis of ¹⁵N-Labeled RNA
This method is ideal for producing short RNAs with site-specific ¹⁵N labels. The synthesis is performed on an automated DNA/RNA synthesizer.
Materials:
-
¹⁵N-labeled and unlabeled RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)
-
Ammonia-methylamine (AMA) or other deprotection solution
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
-
HPLC or Polyacrylamide Gel Electrophoresis (PAGE) system for purification
Protocol:
-
Synthesis Setup: Program the RNA synthesizer with the desired sequence, indicating the cycles for the incorporation of ¹⁵N-labeled phosphoramidites.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing RNA chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, cleave the RNA from the solid support and remove the base and phosphate protecting groups by incubation with AMA at an elevated temperature.
-
Remove the 2'-O-silyl protecting groups by treatment with TEA·3HF.
-
-
Purification: Purify the full-length ¹⁵N-labeled RNA from shorter, failure sequences using denaturing PAGE or HPLC.
-
Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV-Vis spectrophotometry.
Enzymatic Synthesis (In Vitro Transcription) of Uniformly ¹⁵N-Labeled RNA
This is the most common method for producing large quantities of uniformly ¹⁵N-labeled RNA.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7, T3, or SP6 promoter upstream of the target RNA sequence.
-
¹⁵N-labeled ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
T7, T3, or SP6 RNA Polymerase
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification system (e.g., denaturing PAGE, size-exclusion chromatography)
Protocol:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, DTT, spermidine, ¹⁵N-labeled NTPs, DNA template, RNase inhibitor, and the appropriate RNA polymerase.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, or overnight for higher yields.
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
RNA Precipitation: Precipitate the synthesized RNA by adding a salt solution (e.g., ammonium acetate) and ethanol, followed by incubation at -20°C or -80°C and centrifugation.
-
Purification: Resuspend the RNA pellet and purify it using denaturing PAGE or another suitable chromatographic method to separate the full-length transcript from abortive sequences and unincorporated NTPs.
-
Desalting and Quantification: Desalt the purified RNA and determine its concentration.
Chemo-enzymatic Synthesis of ¹⁵N-Labeled RNA
This advanced method involves the chemical synthesis of a ¹⁵N-labeled nucleobase or ribose, followed by enzymatic conversion to the corresponding NTP, which is then used in an in vitro transcription reaction. This allows for the creation of custom labeling patterns.
Part 1: Synthesis of ¹⁵N-Labeled NTPs
Materials:
-
¹⁵N-labeled precursors (e.g., ¹⁵N-urea, ¹⁵N-labeled bromoacetic acid)
-
Chemically synthesized ribose (can also be isotopically labeled)
-
A series of purified enzymes from the pentose (B10789219) phosphate pathway and nucleotide synthesis pathways (e.g., ribokinase, PRPP synthetase, UMP/CMP kinase, CTP synthetase).[1]
-
ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate)
-
Reaction buffers for enzymatic steps
-
Purification system for NTPs (e.g., affinity chromatography, HPLC)
Protocol:
-
Chemical Synthesis of Labeled Nucleobase: Synthesize the desired ¹⁵N-labeled pyrimidine (B1678525) or purine (B94841) nucleobase using established organic chemistry protocols.[1]
-
Enzymatic Conversion to Nucleoside Monophosphate (NMP): In a one-pot reaction, use enzymes to couple the chemically synthesized nucleobase with ribose-5-phosphate (B1218738) (generated in situ from ribose and ATP by ribokinase) to produce the corresponding NMP.
-
Enzymatic Phosphorylation to NTP: In the same or a subsequent reaction, use a series of kinases to phosphorylate the NMP to the triphosphate form (NTP). An ATP regeneration system is typically included to drive the reactions to completion.
-
Purification of Labeled NTPs: Purify the newly synthesized ¹⁵N-labeled NTPs using affinity chromatography or HPLC.
Part 2: In Vitro Transcription
Follow the protocol for Enzymatic Synthesis (In Vitro Transcription) described above, using the custom-synthesized ¹⁵N-labeled NTPs in the transcription reaction.
Conclusion
The selection of a ¹⁵N-labeled RNA synthesis method is a multifaceted decision that requires careful consideration of the specific research goals. For short RNAs requiring precise, site-specific labels, chemical synthesis is the method of choice, despite its limitations in yield for longer constructs. When large quantities of uniformly labeled RNA are needed, particularly for longer transcripts, in vitro transcription is the most robust and widely used technique. For advanced applications demanding custom, atom-specific labeling patterns in longer RNAs, the chemo-enzymatic approach offers unparalleled flexibility, combining the strengths of both chemical and enzymatic synthesis. By understanding the performance characteristics and experimental requirements of each method, researchers can effectively produce the ¹⁵N-labeled RNA necessary to unravel the complexities of RNA biology.
References
- 1. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. promega.jp [promega.jp]
- 6. neb.com [neb.com]
- 7. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 8. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]
- 9. mdpi.com [mdpi.com]
- 10. Stable isotope-labeled modified NTPs and Phosphoramidites | Silantes [silantes.com]
- 11. researchgate.net [researchgate.net]
- 12. horizondiscovery.com [horizondiscovery.com]
A Guide to the Reproducibility of NMR Experiments with 15N-Labeled RNA
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of RNA molecules at atomic resolution.[1][2] The incorporation of stable isotopes, such as Nitrogen-15 (15N), is a cornerstone of modern NMR studies involving RNA, as it simplifies crowded spectra and enables advanced multi-dimensional experiments.[3][4][5] For researchers in drug development and structural biology, the reproducibility of these experiments is paramount for validating findings and ensuring the reliability of structural data. This guide provides an objective comparison of factors influencing the reproducibility of 15N-labeled RNA NMR experiments, offers insights into alternative techniques, and presents standardized protocols to enhance experimental consistency.
Factors Influencing Reproducibility
The reproducibility of NMR experiments with 15N-labeled RNA is contingent on meticulous control over several experimental variables, from sample preparation to data processing. Inconsistent handling of these factors can lead to variations in chemical shifts, signal intensities, and ultimately, the derived structural models.
| Factor | Key Parameters | Impact on Reproducibility |
| Sample Preparation | RNA Purity & Integrity, Isotope Labeling Efficiency, Sample Concentration, Buffer Conditions (pH, Salt Concentration, Metal Ions) | High purity and integrity are crucial to avoid spectral artifacts. Consistent isotopic labeling ensures uniform signal enhancement. Variations in concentration and buffer components can induce chemical shift perturbations and affect RNA folding, directly impacting spectral reproducibility. |
| NMR Instrumentation | Spectrometer Field Strength, Probe Tuning and Matching, Temperature Stability, Calibration of Pulse Widths | Higher field strengths generally provide better spectral dispersion, but consistency across experiments is key. Proper probe tuning and stable temperature control are critical for maintaining consistent signal-to-noise and chemical shifts. Regular calibration ensures that experimental conditions are replicated accurately. |
| Data Acquisition | Pulse Sequence Selection, Relaxation Delays, Number of Scans, Spectral Width | The choice of pulse sequence (e.g., 15N-HSQC, TROSY) affects sensitivity and resolution. Inadequate relaxation delays can lead to signal saturation and inaccurate quantification. The number of scans impacts the signal-to-noise ratio. Consistent acquisition parameters are essential for direct comparison of spectra. |
| Data Processing | Software and Algorithms, Window Functions, Phasing, Baseline Correction, Referencing | Different processing software and parameters can introduce variations in the final spectrum. Consistent application of window functions, phasing, and baseline correction is necessary for reliable comparison. Proper referencing of chemical shifts is fundamental for inter-experiment and inter-laboratory comparability.[6] |
Comparison with Alternative Structural Biology Techniques
While NMR is a powerful technique for studying RNA in solution, other methods like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide complementary structural information.
| Technique | Principle | Sample Requirements | Resolution | Dynamic Information | Size Limitation |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field | Soluble, stable sample (>0.1 mM) | Moderate to High (atomic) | Yes, provides information on molecular motion over a wide range of timescales[7][8] | Generally limited to smaller RNAs (<100 kDa)[7][9][10] |
| X-ray Crystallography | X-ray diffraction from a crystal lattice | High-quality, diffracting crystals | High (atomic) | Limited, provides a static picture of the molecule in the crystal lattice[7][11] | No strict upper limit, dependent on crystallization[7][12] |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen molecules | Vitrified, stable sample | Low to High (near-atomic for large complexes) | Limited, provides snapshots of different conformations | Best suited for large molecules and complexes (>100 kDa) |
NMR uniquely provides insights into the dynamic nature of RNA in a solution environment that mimics physiological conditions, which is often challenging to capture with crystallography or Cryo-EM.[12][13] However, X-ray crystallography can often provide higher-resolution structures for molecules that can be crystallized.[11][13]
Experimental Protocols
Standardizing experimental protocols is the most effective way to enhance the reproducibility of 15N-labeled RNA NMR experiments. Below are detailed methodologies for sample preparation and data acquisition for a typical 15N-HSQC experiment.
Protocol 1: Preparation of 15N-Labeled RNA
-
In Vitro Transcription: Synthesize the RNA of interest using T7 RNA polymerase from a DNA template. The reaction mixture should contain 15N-labeled nucleotide triphosphates (NTPs) as the sole source of nitrogen.[3][4]
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Buffer Exchange and Annealing: Exchange the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) using dialysis or centrifugal filtration devices. Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
Sample Preparation for NMR: Concentrate the RNA to the desired concentration (typically 0.1 - 1.0 mM). Add 5-10% D₂O for the lock signal. Transfer the final sample to a high-quality NMR tube.
Protocol 2: 15N-HSQC Data Acquisition and Processing
-
Spectrometer Setup:
-
Insert the sample into the magnet and allow the temperature to equilibrate for at least 5-10 minutes.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Lock onto the D₂O signal and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Sequence: Use a standard sensitivity-enhanced hsqcetf3gpsi pulse sequence.
-
Spectral Width: ~14 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.
-
Carrier Frequencies: Center the ¹H carrier on the water resonance and the ¹⁵N carrier at ~155 ppm.
-
Acquisition Time: ~100 ms (B15284909) in the direct dimension and ~40 ms in the indirect dimension.
-
Relaxation Delay: Set to 1.5 - 2.0 seconds. For quantitative measurements, this should be at least 5 times the longest T1 relaxation time.[14]
-
Number of Scans: Typically 16-64 scans per increment, depending on the sample concentration.
-
Temperature: 298 K (25°C).
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum manually.
-
Apply baseline correction in both dimensions.
-
Reference the ¹H chemical shifts to an internal standard (e.g., DSS) or indirectly to the water signal. Reference the ¹⁵N dimension using the gyromagnetic ratios.
-
Visualizing the Workflow for Reproducibility
To achieve high reproducibility, a logical and consistent workflow is essential. The following diagram outlines the critical stages from initial experimental design to final data comparison.
Caption: Workflow for ensuring reproducibility in 15N-labeled RNA NMR experiments.
Conclusion
The reproducibility of NMR experiments using 15N-labeled RNA is achievable through the rigorous standardization of protocols from sample preparation to data processing. While factors such as inherent sample stability and instrumentation can introduce variability, meticulous attention to detail in executing and documenting each step of the experimental workflow is critical. Compared to other structural biology techniques, NMR offers unique advantages in studying the solution-state structure and dynamics of RNA. By adhering to the principles and protocols outlined in this guide, researchers can enhance the reliability and comparability of their NMR data, thereby contributing to more robust and credible scientific outcomes in the fields of molecular biology and drug discovery.
References
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Database proton NMR chemical shifts for RNA signal assignment and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 10. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Ac-rC Phosphoramidite-15N2
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety and disposal protocols for chemical reagents like Ac-rC Phosphoramidite-15N2 is not just a matter of compliance, but a cornerstone of responsible research. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound, like other phosphoramidites, is a hazardous substance that demands careful handling in a controlled setting. It is crucial to handle this chemical in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory when working with this compound.[1]
Phosphoramidites are sensitive to moisture and oxidation.[2][3] Therefore, it is essential to store this compound under an inert atmosphere and at or below -20°C to maintain its stability.[2][4][5]
In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected into a sealed container, and disposed of as hazardous waste.[1] The contaminated surface should then be decontaminated with alcohol.[1] It is imperative to prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Approach
The primary and safest method for the disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite (B1245037) into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Protocol for Deactivation of this compound Waste
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste or the residue in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous sodium bicarbonate (NaHCO3) solution
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood while wearing the appropriate personal protective equipment.[1]
-
Dissolution:
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate.[1] The weak basic conditions help to neutralize any acidic byproducts that may form during hydrolysis.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data on Waste Streams
| Waste Stream | Composition | Hazard Characteristics | Disposal Route |
| Solid Waste | Unused or expired this compound | Hazardous, moisture-sensitive, potential irritant | Deactivation via hydrolysis |
| Contaminated Labware | Glassware, plasticware, and other materials in contact with the phosphoramidite | Hazardous | Decontamination or disposal as hazardous solid waste |
| Acetonitrile Solution | This compound dissolved in anhydrous acetonitrile | Flammable, toxic | Quenching in sodium bicarbonate solution |
| Aqueous Waste | Hydrolyzed phosphoramidite in aqueous sodium bicarbonate and acetonitrile | Hazardous aqueous chemical waste | Collection in a labeled hazardous waste container for professional disposal |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 5. Ac-rC Phosphoramidite, standard grade, serum vial bottle Each | Contact Us [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
